molecular formula C19H34O4 B15601782 Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate

Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate

Katalognummer: B15601782
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: SUVKYIFKHJKQCV-KZCOOZCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate is a useful research compound. Its molecular formula is C19H34O4 and its molecular weight is 326.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H34O4

Molekulargewicht

326.5 g/mol

IUPAC-Name

methyl (9S)-9-[(2S,3S)-3-[(Z)-hept-1-enyl]oxiran-2-yl]-9-hydroxynonanoate

InChI

InChI=1S/C19H34O4/c1-3-4-5-7-11-14-17-19(23-17)16(20)13-10-8-6-9-12-15-18(21)22-2/h11,14,16-17,19-20H,3-10,12-13,15H2,1-2H3/b14-11-/t16-,17-,19-/m0/s1

InChI-Schlüssel

SUVKYIFKHJKQCV-KZCOOZCQSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate, a chiral epoxy alcohol derivative of linoleic acid. These types of oxygenated fatty acids are of significant interest to researchers in the fields of biochemistry, pharmacology, and drug development due to their potential roles in various physiological and pathophysiological processes. The synthetic strategy presented herein is a two-step process commencing with the enzymatic synthesis of the key allylic alcohol precursor, Methyl 9(S)-hydroxy-10(E),12(Z)-octadecadienoate, followed by a diastereoselective Sharpless asymmetric epoxidation to install the desired epoxide stereochemistry. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step methodologies for the successful synthesis and characterization of the target molecule.

Introduction and Synthetic Strategy

This compound is a complex oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. The precise stereochemistry of such molecules is often crucial to their biological activity, necessitating synthetic routes that offer stringent stereocontrol. The synthetic approach detailed in this guide is designed to achieve the desired (9S, 10S, 11S) stereochemistry through a logical and well-precedented sequence of reactions.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Stereoselective Epoxidation A Linoleic Acid B Methyl Linoleate A->B Esterification (MeOH, H+) C Methyl 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoate (9S-HPODE Methyl Ester) B->C Lipoxygenase-mediated Oxygenation (9S-LOX) D Methyl 9(S)-hydroxy-10(E),12(Z)-octadecadienoate (Allylic Alcohol Precursor) C->D Reduction (e.g., NaBH4) E This compound (Target Molecule) D->E Sharpless Asymmetric Epoxidation (Ti(O-iPr)4, L-(+)-DIPT, TBHP) Sharpless_Mnemonic cluster_0 View along the C=C bond cluster_1 Facial Selectivity Allylic_Alcohol      R'CCHCH₂OH     L_DIPT L-(+)-DIPT delivers oxygen from the bottom face D_DIPT D-(-)-DIPT delivers oxygen from the top face

An In-Depth Technical Guide on the Biological Activity of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate, a specific epoxy fatty acid methyl ester. Due to the limited direct research on this particular molecule, this guide establishes a foundational understanding by exploring the well-documented roles of the broader class of epoxy fatty acids (EpFAs), particularly epoxyeicosatrienoic acids (EETs). The guide delves into the biosynthesis and metabolism of EpFAs, their significant roles in cardiovascular regulation, inflammation, and pain signaling, and outlines detailed experimental protocols for their investigation. By synthesizing established principles with the structural uniqueness of the topic compound, this document aims to equip researchers, scientists, and drug development professionals with the necessary framework to explore the therapeutic potential of this compound.

Introduction: The Emerging Significance of Epoxy Fatty Acids

The vascular endothelium, a single layer of cells lining blood vessels, is a critical regulator of cardiovascular homeostasis. It releases a variety of signaling molecules, including vasodilators like nitric oxide (NO) and prostacyclin (PGI2), as well as vasoconstrictors such as endothelin and angiotensin II.[1] Among the key endothelium-derived relaxing factors (EDRFs) are a class of lipid mediators known as epoxy fatty acids (EpFAs).

This compound is a specific fatty acid methyl ester containing an epoxide and a hydroxyl group. While direct studies on this molecule are sparse, its structural features suggest it belongs to the family of bioactive lipids derived from the oxidation of polyunsaturated fatty acids.

Chemical Identity of this compound:

Identifier Value
Molecular Formula C19H34O4
Molecular Weight 326.47 g/mol [2][3]
CAS Number 102053-72-5[3]

The biological significance of EpFAs, particularly the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, is increasingly recognized.[1][4] They play crucial roles in regulating vascular tone, modulating inflammatory responses, and protecting cardiomyocytes.[1][4] This guide will leverage the extensive knowledge of EETs to infer the potential biological landscape of this compound.

Biosynthesis and Metabolism: The Cytochrome P450 Pathway

Epoxy fatty acids are synthesized from polyunsaturated fatty acids via the cytochrome P450 (CYP) epoxygenase pathway.[5][6] In the case of EETs, arachidonic acid is metabolized by CYP enzymes, primarily from the CYP2C and CYP2J families, to form four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[6]

The biological activity of these epoxides is tightly regulated by their degradation. The primary route of inactivation is through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts the more active epoxides into their corresponding, and generally less active, diols (dihydroxyeicosatrienoic acids or DHETs).[6][7] This metabolic switch from an active epoxide to a less active diol is a critical control point in the signaling pathways governed by these lipids. Therefore, inhibition of sEH has emerged as a promising therapeutic strategy to enhance the beneficial effects of endogenous EpFAs.[8]

Caption: Biosynthesis and metabolism of epoxy fatty acids.

Key Biological Activities and Mechanisms of Action

The biological functions of EpFAs are diverse and tissue-specific, with profound implications for cardiovascular health, inflammation, and pain perception.

Cardiovascular Regulation

EpFAs are potent regulators of vascular tone and blood pressure.[1][8] Their primary mechanisms of action in the cardiovascular system include:

  • Vasodilation: EETs are known to be endothelium-derived hyperpolarizing factors (EDHFs).[1] They induce vasodilation by activating calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[5]

  • Anti-hypertensive Effects: By promoting vasodilation and natriuresis (sodium excretion), EpFAs contribute to the lowering of blood pressure.[8] Inhibition of sEH, which elevates endogenous EET levels, has been shown to have antihypertensive effects.[8]

  • Cardioprotection: EETs exhibit protective effects on the heart, particularly in the context of ischemia-reperfusion injury.[5][9] They can reduce infarct size and improve cardiac function by modulating ion channels and reducing inflammatory responses.[1][5]

Cardiovascular_Effects_of_EpFAs cluster_0 Vascular Smooth Muscle Cell cluster_1 Systemic Effects EETs EETs BKCa ↑ BKCa Channels EETs->BKCa Cardioprotection Cardioprotection EETs->Cardioprotection Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation LowerBP ↓ Blood Pressure Vasodilation->LowerBP

Caption: Cardiovascular signaling pathways of EETs.

Anti-inflammatory Properties

EpFAs possess significant anti-inflammatory properties, acting through multiple mechanisms to dampen inflammatory responses.[6]

  • Inhibition of NF-κB Signaling: A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] EETs can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[6]

  • Modulation of Leukocyte Adhesion: Some EET regioisomers, such as 11,12-EET, can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and other adhesion molecules on the endothelial surface.[6] This reduces the adhesion and infiltration of inflammatory cells into tissues.

Role in Pain Perception

The role of EpFAs in pain is complex and appears to be context-dependent. While some studies suggest that EETs and sEH inhibitors can alleviate inflammatory and neuropathic pain, other oxidized linoleic acid metabolites have been implicated in nociception.[6][10] For instance, certain hydroxy-epoxide derivatives of linoleic acid have been shown to activate trigeminal neurons, suggesting a potential role in headache and facial pain.[10] This highlights the need for careful characterization of the specific biological effects of individual EpFA species.

Experimental Protocols for the Study of Epoxy Fatty Acids

Investigating the biological activity of a novel EpFA like this compound requires a multi-pronged approach, encompassing analytical chemistry, in vitro cellular assays, and in vivo models.

Analytical Methods for Detection and Quantification

Accurate detection and quantification are crucial for studying the metabolism and distribution of EpFAs.

Step-by-Step Protocol for LC-MS/MS Analysis:

  • Lipid Extraction:

    • Homogenize tissue or cell samples in a suitable solvent system, typically a mixture of chloroform and methanol.

    • Perform a liquid-liquid extraction to separate the lipid phase.

    • Dry the lipid extract under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Reconstitute the lipid extract in a non-polar solvent.

    • Apply the sample to a C18 SPE cartridge.

    • Wash with a non-polar solvent to remove neutral lipids.

    • Elute the EpFAs with a more polar solvent, such as ethyl acetate.

  • Derivatization (Optional but Recommended for GC-MS):

    • For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the fatty acids to their methyl esters using a reagent like BF3-methanol.[11]

  • LC-MS/MS Analysis:

    • Inject the purified sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[12]

    • Use a reversed-phase C18 column for separation.[12]

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with a low concentration of acid (e.g., acetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[12]

    • Set the mass spectrometer to operate in negative ion mode with electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) for sensitive and specific quantification, monitoring the transition from the precursor ion to a specific product ion.

Caption: Workflow for LC-MS/MS analysis of epoxy fatty acids.

In Vitro Assays for Biological Activity

4.2.1 Vascular Reactivity Assay

This assay assesses the vasodilatory properties of the test compound.

  • Isolate arterial segments (e.g., coronary or mesenteric arteries) from a suitable animal model.

  • Mount the arterial rings in an organ bath containing physiological salt solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Pre-constrict the arteries with a vasoconstrictor (e.g., phenylephrine or U46619).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound.

  • Record the changes in isometric tension to determine the concentration-response curve for vasodilation.

4.2.2 NF-κB Reporter Assay

This assay measures the effect of the compound on NF-κB activation.

  • Culture a suitable cell line (e.g., endothelial cells or macrophages) that has been transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Pre-treat the cells with varying concentrations of this compound for a specified time.

  • Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

  • Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB.

In Vivo Models

4.3.1 Hypertensive Animal Models

To evaluate the anti-hypertensive potential, use established models such as the spontaneously hypertensive rat (SHR) or angiotensin II-induced hypertension.

  • Administer this compound to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitor blood pressure over time using telemetry or tail-cuff plethysmography.

  • Include a vehicle control group and a positive control group (e.g., an sEH inhibitor).

4.3.2 Inflammatory Pain Models

The carrageenan-induced paw edema model is a common method to assess anti-inflammatory and analgesic effects.

  • Inject carrageenan into the hind paw of rodents to induce localized inflammation and hyperalgesia.

  • Administer this compound before or after the carrageenan injection.

  • Measure paw volume (plethysmometry) to quantify edema.

  • Assess pain sensitivity using a von Frey filament test (for mechanical allodynia) or a Hargreaves test (for thermal hyperalgesia).

Future Directions and Therapeutic Potential

The field of epoxy fatty acid research is rapidly expanding, with a growing appreciation for their therapeutic potential in a range of diseases. While specific data on this compound is currently lacking, its structural similarity to other bioactive lipid mediators suggests it may possess significant biological activities.

Future research should focus on:

  • Total Synthesis and Characterization: The unambiguous synthesis of this compound and its stereoisomers is essential for rigorous biological evaluation.

  • Comprehensive Biological Screening: A systematic evaluation of its effects in the in vitro and in vivo assays described in this guide will elucidate its pharmacological profile.

  • Mechanism of Action Studies: Identifying the specific cellular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

  • Metabolic Stability: Determining its susceptibility to hydrolysis by sEH and other metabolic enzymes will inform its potential as a therapeutic agent.

The development of stable analogs or sEH inhibitors that augment the levels of beneficial EpFAs holds immense promise for the treatment of cardiovascular and inflammatory diseases.[8][13] A thorough investigation of this compound may reveal a novel addition to this exciting class of therapeutic lipids.

References

An In-depth Technical Guide to Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate in Plant Physiology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate is a naturally occurring oxylipin in plants. Oxylipins are a diverse family of oxygenated fatty acid derivatives that play crucial roles in plant development, defense, and stress responses.[1][2][3] This guide provides a comprehensive overview of the biosynthesis, putative physiological roles, and signaling mechanisms of this specific epoxy alcohol, drawing on the broader understanding of the 9-lipoxygenase pathway from which it is derived. Furthermore, this document offers detailed experimental protocols for its extraction, analysis, and bioactivity assessment, aiming to equip researchers with the necessary tools to investigate its function in plant systems.

I. Chemical Properties and Biosynthesis

This compound is a C18 fatty acid methyl ester characterized by an epoxy group at the C10 and C11 positions, a hydroxyl group at the C9 position, and a cis double bond at the C12 position.

The biosynthesis of this compound has been elucidated in potato leaves (Solanum tuberosum L.) and involves a specific branch of the oxylipin pathway.[4] The precursor, linoleic acid, is first oxygenated by a 9-lipoxygenase (9-LOX) to form 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE).[4] This hydroperoxide is then rapidly converted by a particle-bound epoxy alcohol synthase (EAS) into epoxy alcohols, including this compound.[4] This pathway is distinct from the more extensively studied allene oxide synthase (AOS) branch that leads to the production of jasmonates. In potato leaves, the 9-LOX pathway is the predominant route for linoleic acid metabolism.[4]

cluster_0 Biosynthesis of this compound Linoleic Acid Linoleic Acid 9S-HPODE 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid Linoleic Acid->9S-HPODE 9-Lipoxygenase (9-LOX) Target_Molecule This compound 9S-HPODE->Target_Molecule Epoxy Alcohol Synthase (EAS) Trihydroxy_Derivatives Trihydroxy-octadecenoates Target_Molecule->Trihydroxy_Derivatives Epoxide Hydrolase

Caption: Biosynthesis of this compound.

II. Putative Physiological Roles in Plant Defense

While direct studies on the specific physiological functions of this compound are limited, its origin from the 9-LOX pathway and the bioactivity of related compounds strongly suggest a role in plant defense, particularly against fungal pathogens.

The trihydroxy derivatives of linoleic and linolenic acids, which are formed from the enzymatic hydrolysis of epoxy alcohols like the topic compound, have been shown to possess growth-inhibitory activity against plant-pathogenic fungi.[4] This suggests that this compound may act as a precursor to these antifungal compounds, or it may have direct antifungal properties itself.

Furthermore, other products of the 9-LOX pathway, such as 9-hydroxyoctadecatrienoic acid (9-HOT), are known to activate plant defense responses.[1][5] These responses include the reinforcement of the plant cell wall through processes like callose deposition, which serves as a physical barrier to pathogen invasion.[1][5] The signaling of these 9-LOX-derived oxylipins has been shown to interact with other crucial plant hormone pathways, including brassinosteroids and ethylene, to fine-tune the defense response.[1][5][6]

III. Inferred Signaling Pathway

Based on the signaling mechanisms elucidated for other 9-LOX-derived oxylipins, a putative signaling pathway for this compound can be proposed. This hypothetical model provides a framework for future research aimed at identifying the specific components of its signaling cascade.

It is plausible that this epoxy alcohol, or its downstream metabolites, is perceived by a yet-to-be-identified receptor. This perception could trigger a signaling cascade involving mitochondrial function, as has been demonstrated for 9-HOT signaling, which is under mitochondrial retrograde control.[7] This signaling could then converge with the brassinosteroid (BR) signaling pathway to activate transcription factors that regulate the expression of genes involved in cell wall-based defenses.[1][5] Additionally, there may be an antagonistic interaction with the ethylene signaling pathway, which could modulate the overall defense response and manage oxidative stress.[6]

cluster_1 Hypothetical Signaling Pathway Target_Molecule Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy- 12(Z)-octadecenoate Receptor Putative Receptor Target_Molecule->Receptor Mitochondria Mitochondrial Signaling Receptor->Mitochondria BR_Signaling Brassinosteroid (BR) Signaling Mitochondria->BR_Signaling Transcription_Factors Transcription Factors BR_Signaling->Transcription_Factors ET_Signaling Ethylene (ET) Signaling ET_Signaling->Transcription_Factors Antagonistic Interaction Defense_Genes Cell Wall-Based Defense Genes Transcription_Factors->Defense_Genes Defense_Response Enhanced Defense Response Defense_Genes->Defense_Response

Caption: Inferred signaling pathway for 9-LOX derived epoxy-hydroxy fatty acids.

IV. Experimental Protocols

A. Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted from established methods for oxylipin extraction and analysis.[8]

1. Materials and Reagents:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Pre-heated isopropanol (75°C) with 0.01% butylated hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • 0.9% KCl solution

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas stream

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., a deuterated analog)

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Immediately transfer the powdered tissue to a tube containing pre-heated isopropanol with BHT to inactivate lipases.

  • Add chloroform and water, vortex thoroughly, and agitate for 1 hour at room temperature to extract lipids.

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Wash the organic phase with 0.9% KCl solution to remove water-soluble impurities.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Resuspend the lipid extract in a suitable solvent and perform solid-phase extraction (SPE) to purify the oxylipin fraction.

  • Elute the oxylipins from the SPE cartridge.

  • Evaporate the eluate to dryness under nitrogen.

  • Derivatize the sample to improve volatility for GC-MS analysis.

  • Analyze the sample by GC-MS, using an internal standard for quantification.

B. Antifungal Bioassay

This protocol describes an in vitro assay to determine the antifungal activity of this compound.[9][10][11]

1. Materials and Reagents:

  • Pure this compound

  • Fungal pathogen of interest (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Solvent for the test compound (e.g., ethanol or DMSO)

  • Sterile water

  • Incubator

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

  • Incorporate the test compound or the solvent control into molten PDA at a temperature that does not degrade the compound (e.g., 45-50°C).

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug or a spore suspension of the fungal pathogen.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony at regular intervals.

  • Calculate the percentage of growth inhibition for each concentration compared to the solvent control.

  • Determine the EC50 (half-maximal effective concentration) value.

C. Root Growth Inhibition Assay

This bioassay is used to assess the effect of this compound on plant development, specifically root elongation.[12][13][14]

1. Materials and Reagents:

  • Pure this compound

  • Seeds of a model plant (e.g., Arabidopsis thaliana or lettuce)

  • Murashige and Skoog (MS) medium or other suitable plant growth medium

  • Agar

  • Sterile petri dishes

  • Solvent for the test compound

  • Growth chamber with controlled light and temperature

2. Procedure:

  • Surface sterilize the seeds.

  • Prepare MS medium with agar and add the test compound at various concentrations. A solvent control should also be prepared.

  • Pour the medium into sterile petri dishes and allow to solidify.

  • Place the sterilized seeds on the surface of the agar.

  • Seal the plates and place them vertically in a growth chamber to allow for gravitropic root growth.

  • Incubate for a defined period (e.g., 7-10 days).

  • Measure the primary root length of the seedlings.

  • Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.

  • Determine the IC50 (half-maximal inhibitory concentration) value.

V. Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the dose-response of this compound in various bioassays. The table below is provided as a template for researchers to populate with their own experimental data.

BioassayTest OrganismEndpoint MeasuredEC50 / IC50 (µM)Reference
Antifungal Activitye.g., Fusarium oxysporumMycelial Growth InhibitionData to be determined
Root Growth Inhibitione.g., Arabidopsis thalianaPrimary Root LengthData to be determined

VI. Conclusion and Future Directions

This compound is an intriguing plant oxylipin with a likely role in defense against pathogens. While its biosynthesis via the 9-LOX and epoxy alcohol synthase pathway has been established, its specific physiological functions and signaling mechanisms remain largely unexplored. The information and protocols provided in this guide are intended to serve as a foundation for future research in this area. Key future research directions should include:

  • Elucidation of the specific physiological roles of this compound in various plant species and in response to a range of biotic and abiotic stresses.

  • Identification of the receptor(s) and downstream signaling components that mediate its effects.

  • Determination of its in vivo concentrations in different plant tissues and under various conditions to understand its physiological relevance.

  • Exploration of its potential for use in agriculture as a natural fungicide or a plant defense elicitor.

By addressing these questions, the scientific community can gain a deeper understanding of the complex role of oxylipins in plant biology and potentially harness this knowledge for the development of novel strategies for crop protection and improvement.

VII. References

  • Marcos, R., Vellosillo, T., Castejón, C., & Castresana, C. (2015). 9-Lipoxygenase-Derived Oxylipins Activate Brassinosteroid Signaling to Promote Cell Wall-Based Defense and Limit Pathogen Infection. Plant Physiology, 169(3), 2324–2334. --INVALID-LINK--

  • Keinath, N. F., Kierszniowska, S., Lorek, J., & Feussner, I. (2011). Antagonistic role of 9-lipoxygenase-derived oxylipins and ethylene in the control of oxidative stress, lipid peroxidation and plant defence. The Plant Journal, 68(5), 847-857. --INVALID-LINK--

  • Marcos, R., Vellosillo, T., Castejón, C., & Castresana, C. (2015). 9-Lipoxygenase-Derived Oxylipins Activate Brassinosteroid Signaling to Promote Cell Wall-Based Defense and Limit Pathogen Infection. Plant Physiology, 169(3), 2324–2334. --INVALID-LINK--

  • Vellosillo, T., Aguilera, V., Marcos, R., Bartsch, M., Vicente, J., Cascón, T., Hamberg, M., & Castresana, C. (2013). Defense Activated by 9-Lipoxygenase-Derived Oxylipins Requires Specific Mitochondrial Proteins. Plant Physiology, 161(2), 977-990. --INVALID-LINK--

  • Vellosillo, T., Aguilera, V., Marcos, R., Bartsch, M., Vicente, J., Cascón, T., Hamberg, M., & Castresana, C. (2013). Defense activated by 9-lipoxygenase-derived oxylipins requires specific mitochondrial proteins. Plant Physiology, 161(2), 977-990. --INVALID-LINK--

  • Hamberg, M., & Fahlstadius, P. (1999). An epoxy alcohol synthase pathway in higher plants: biosynthesis of antifungal trihydroxy oxylipins in leaves of potato. Lipids, 34(11), 1131-1142. --INVALID-LINK--

  • Brodin, G., Broberg, A., & Jensen, D. F. (2003). Screening of oxylipins for control of oilseed rape (Brassica napus) fungal pathogens. Phytochemistry, 62(4), 529-535. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Plant Growth Regulation Assay of Altenuisol. --INVALID-LINK--

  • Larodan. Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z),15(Z)-octadecadienoate. --INVALID-LINK--

  • Larodan. Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate. --INVALID-LINK--

  • Chen, J., et al. (2016). Synthesis of Oxylipin Mimics and Their Antifungal Activity against the Citrus Postharvest Pathogens. Molecules, 21(2), 235. --INVALID-LINK--

  • Gao, J., et al. (2021). Fatty Acids and Oxylipins as Antifungal and Anti-Mycotoxin Agents in Food: A Review. Toxins, 13(12), 853. --INVALID-LINK--

  • Martin-Arjol, I., et al. (2010). Identification of oxylipins with antifungal activity by LC-MS/MS from the supernatant of Pseudomonas 42A2. ResearchGate. --INVALID-LINK--

  • Howe, G. A., & Schilmiller, A. L. (2002). Regulation of oxylipin synthesis. Current Opinion in Plant Biology, 5(3), 230-236. --INVALID-LINK--

  • Howe, G. A. (2002). Oxylipin metabolism in response to stress. Current Opinion in Plant Biology, 5(3), 230-236. --INVALID-LINK--

  • Oyeyemi, S. D., & Ashafa, A. O. T. (2017). Investigation of cytotoxicity potential of different extracts of Ziziphus mauritiana (Lam) leaf Allium cepa model. Journal of traditional and complementary medicine, 7(4), 435–441. --INVALID-LINK--

  • Rojas, J. J., et al. (2020). Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives. Molecules, 25(11), 2673. --INVALID-LINK--

  • Akram, W., et al. (2021). Profiling of Antifungal Activities and In Silico Studies of Natural Polyphenols from Some Plants. Molecules, 26(23), 7149. --INVALID-LINK--

  • Gallardo-Williams, M. T., et al. (2003). Inhibition of Onion Germination and Root Growth by Cattail Extracts Involves Reduced Cell Proliferation and Disruption of Cell Wall Integrity. Journal of Aquatic Plant Management, 41, 34-38. --INVALID-LINK--

  • Wasternack, C. (2014). Oxylipin Signaling in Plant Stress Responses. Semantic Scholar. --INVALID-LINK--

  • MedChemExpress. This compound. --INVALID-LINK--

  • Wasternack, C., & Feussner, I. (2018). The Oxylipin Pathways: Biochemistry and Function. Annual Review of Plant Biology, 69, 363-386. --INVALID-LINK--

  • De Vleesschauwer, D., & Höfte, M. (2022). Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease. Frontiers in Plant Science, 13, 978893. --INVALID-LINK--

  • Yilmaz, S., et al. (2022). Chemical Composition, Antifungal Activity, and Plant-Protective Potential of Rosa damascena Mill. Essential Oil Against Fusarium graminearum. Plants, 11(15), 1937. --INVALID-LINK--

  • Howe, G. A., & Schilmiller, A. L. (2002). Oxylipin metabolism in response to stress. Current Opinion in Plant Biology, 5(3), 230-236. --INVALID-LINK--

  • Li, M., et al. (2023). Lipid profiling reveals Leymus Chinensis root insensitivity to Ca limitation. Plant Physiology, 193(4), 2635–2649. --INVALID-LINK--

  • Askarova, L., et al. (2022). Antifungal activity of Achilléa millefólium extract against pathogens of plant root rot. Sciforum. --INVALID-LINK--

  • Welti, R. (n.d.). Lipid Profiling Extraction Method for Arabidopsis Leaves. Kansas State University. --INVALID-LINK--

  • Falck, J. R., et al. (2014). Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier. PLoS One, 9(1), e85827. --INVALID-LINK--

  • MedChemExpress. Methyl 9(S),10(R)-epoxy-13(S)-hydroxy-11(E)-octadecenoate. --INVALID-LINK--

References

An In-depth Technical Guide to the Isolation and Characterization of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate, a naturally occurring oxylipin derived from the enzymatic oxidation of linoleic acid. This document delves into the theoretical underpinnings and practical methodologies for the extraction of this compound from plant sources, its purification via chromatographic techniques, and its structural elucidation through modern spectroscopic methods. Furthermore, this guide explores the potential biological significance of this molecule, particularly in the context of plant defense mechanisms and potential pharmacological applications. The protocols and explanations provided herein are intended to equip researchers with the necessary knowledge to successfully isolate, identify, and further investigate this and similar bioactive lipids.

Introduction: The Significance of Epoxy-Hydroxy-Octadecenoates

Oxylipins, a class of oxygenated fatty acids, are ubiquitous in nature and play critical roles in a myriad of biological processes, from inflammatory responses in mammals to defense signaling in plants. Among these, the epoxy-hydroxy derivatives of polyunsaturated fatty acids represent a fascinating and functionally diverse subgroup. This compound is a specific oxylipin that arises from the lipoxygenase (LOX) pathway, primarily through the enzymatic processing of linoleic acid.

In plants, the production of such compounds is often associated with responses to biotic and abiotic stress. For instance, in potato leaves (Solanum tuberosum), this epoxy alcohol is a product of a metabolic cascade initiated by 9-lipoxygenase, which is subsequently converted to antifungal trihydroxy-octadecenoates.[1] This suggests a pivotal role in plant defense mechanisms against pathogenic fungi. The presence of the reactive epoxide ring, coupled with the hydroxyl group and specific stereochemistry, imparts unique chemical properties that are likely central to its biological activity. Understanding the isolation and characterization of this molecule is therefore a critical step towards harnessing its potential for applications in agriculture and medicine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 282091-43-4--INVALID-LINK--
Molecular Formula C₁₉H₃₂O₄--INVALID-LINK--
Molecular Weight 324.46 g/mol --INVALID-LINK--

Isolation from Natural Sources: A Step-by-Step Approach

The isolation of this compound from its natural matrix, such as potato leaves, requires a multi-step approach designed to efficiently extract lipids while preserving the integrity of the target molecule. The following protocol is a synthesized methodology based on established lipid extraction techniques and specific findings related to this compound.

Workflow for Isolation

Isolation_Workflow start Fresh Potato Leaves homogenization Homogenization (Liquid Nitrogen) start->homogenization Tissue Disruption extraction Lipid Extraction (Bligh-Dyer Method) homogenization->extraction Add Solvents phase_separation Phase Separation extraction->phase_separation Create Biphasic System lower_phase Collect Organic Phase (Chloroform Layer) phase_separation->lower_phase Isolate Lipids drying Drying under N2 lower_phase->drying Remove Solvent methylation Methyl Esterification (Diazomethane or BF3-Methanol) drying->methylation Derivatization purification Straight-Phase HPLC methylation->purification High-Resolution Separation final_product Isolated Compound purification->final_product Pure Compound Characterization_Workflow isolated_compound Isolated Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) isolated_compound->nmr Determine Connectivity and Stereochemistry ms Mass Spectrometry (LC-MS, GC-MS) isolated_compound->ms Determine Molecular Weight and Fragmentation ir Infrared (IR) Spectroscopy isolated_compound->ir Identify Functional Groups (O-H, C=O, C-O) uv_vis UV-Vis Spectroscopy isolated_compound->uv_vis Check for Chromophores structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation

References

An In-depth Technical Guide to Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate: Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate is a complex lipid molecule belonging to the family of oxidized derivatives of linoleic acid. While direct research on this specific compound is limited, its structural features suggest significant potential as a bioactive mediator in various physiological and pathophysiological processes. This guide synthesizes the current understanding of related epoxy fatty acids to propose the likely functions and mechanisms of action of this compound. We will delve into its probable biosynthesis, its interaction with key enzymes such as soluble epoxide hydrolase (sEH), and its hypothesized roles in inflammation, skin barrier function, and pain modulation. Furthermore, this guide provides detailed experimental protocols to facilitate further investigation into this promising molecule.

Introduction: The Emerging Landscape of Epoxy Fatty Acids

The oxidation of polyunsaturated fatty acids generates a diverse array of bioactive lipid mediators, collectively known as oxylipins. Among these, epoxy fatty acids have garnered significant attention for their roles in regulating inflammation, blood pressure, and pain. This compound, a derivative of the essential fatty acid linoleic acid, embodies the structural motifs—an epoxide and a hydroxyl group—that are characteristic of potent signaling molecules in this class. Understanding its function and mechanism of action holds the potential to unlock new therapeutic avenues for a range of inflammatory and barrier-related disorders.

Physicochemical Properties

PropertyValueReference
Molecular Formula C19H34O4[1]
Molecular Weight 326.47 g/mol [1]
CAS Number 102053-72-5[1]
Synonyms Methyl 9,10-epoxy-11-hydroxy-12-octadecenoate, Oxiraneoctanoic acid, 3-(1-hydroxy-2-octenyl)-, methyl ester[1]

Proposed Biosynthesis and Metabolism

The biosynthesis of this compound is likely initiated from linoleic acid through a series of enzymatic oxidation steps. Lipoxygenases (LOX) are key enzymes in this process, introducing molecular oxygen to form a hydroperoxy derivative. Subsequent enzymatic or non-enzymatic reactions can then lead to the formation of the epoxy and hydroxy functionalities.

A critical aspect of the biological activity of epoxy fatty acids is their metabolic inactivation by soluble epoxide hydrolase (sEH). This enzyme converts the epoxide to a less active vicinal diol. Therefore, this compound is a probable substrate for sEH, and its biological effects may be amplified by inhibitors of this enzyme.

Biosynthesis and Metabolism Linoleic Acid Linoleic Acid Hydroperoxy-octadecadienoic acid Hydroperoxy-octadecadienoic acid Linoleic Acid->Hydroperoxy-octadecadienoic acid Lipoxygenase (LOX) This compound This compound Hydroperoxy-octadecadienoic acid->this compound Further Oxidation/ Isomerization Methyl 9(S),10,11-trihydroxy-12(Z)-octadecenoate Methyl 9(S),10,11-trihydroxy-12(Z)-octadecenoate This compound->Methyl 9(S),10,11-trihydroxy-12(Z)-octadecenoate Soluble Epoxide Hydrolase (sEH)

Caption: Proposed biosynthetic pathway and metabolism of this compound.

Hypothesized Biological Functions and Mechanisms of Action

Based on the activities of structurally similar epoxy fatty acids, we can postulate several key biological functions for this compound.

Anti-Inflammatory Effects via NF-κB Inhibition

A central mechanism by which epoxy fatty acids exert their anti-inflammatory effects is through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation.[5] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[4]

Epoxy fatty acids, or the inhibition of their degradation by sEH inhibitors, are thought to suppress NF-κB activation.[6] It is hypothesized that this compound could similarly interfere with this pathway, potentially by inhibiting IKK activation or IκB degradation, thereby reducing the expression of pro-inflammatory cytokines and mediators.[6]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Enhancement of the Skin Barrier Function

The skin barrier is crucial for preventing water loss and protecting against external insults.[7][8] Lipids, particularly ceramides and fatty acids, are integral components of this barrier.[9] Oxidized derivatives of linoleic acid have been shown to be essential for the formation of a competent epidermal permeability barrier.[10] These molecules can be incorporated into ceramides, forming a cross-linked lipid envelope that is vital for skin integrity. Given its origin from linoleic acid, this compound may play a similar role in maintaining and repairing the skin barrier.

Modulation of Pain Perception

Epoxy fatty acids are emerging as important regulators of both inflammatory and neuropathic pain.[11][12] Inhibition of sEH, which increases the levels of endogenous epoxy fatty acids, has demonstrated significant analgesic effects in various preclinical models.[11] The proposed mechanisms involve the reduction of neuroinflammation and the direct modulation of ion channels involved in nociception. Therefore, this compound could possess analgesic properties, making it a potential therapeutic agent for pain management.

Experimental Protocols

To investigate the hypothesized functions of this compound, the following experimental protocols are recommended.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of sEH.

Materials:

  • Recombinant human sEH

  • sEH assay buffer

  • A fluorescent sEH substrate (e.g., PHOME)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., AUDA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of the test compound and the positive control in the assay buffer.

  • In the microplate, add the sEH enzyme to each well, except for the blank controls.

  • Add the test compound or control inhibitor to the respective wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the fluorescent sEH substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., 30 minutes).

  • Calculate the rate of substrate hydrolysis for each condition.

  • Determine the percent inhibition and, if applicable, the IC50 value for the test compound.

sEH Inhibition Assay Workflow Prepare Reagents Prepare Reagents Add sEH Enzyme to Plate Add sEH Enzyme to Plate Prepare Reagents->Add sEH Enzyme to Plate Prepare Compound Dilutions Prepare Compound Dilutions Prepare Reagents->Prepare Compound Dilutions Pre-incubation Pre-incubation Add sEH Enzyme to Plate->Pre-incubation Add Compound/Control to Plate Add Compound/Control to Plate Prepare Compound Dilutions->Add Compound/Control to Plate Add Compound/Control to Plate->Pre-incubation Add Fluorescent Substrate Add Fluorescent Substrate Pre-incubation->Add Fluorescent Substrate Measure Fluorescence Measure Fluorescence Add Fluorescent Substrate->Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence->Data Analysis (IC50)

Caption: Workflow for the in vitro soluble epoxide hydrolase (sEH) inhibition assay.

Cell-Based NF-κB Reporter Assay

This assay measures the effect of the test compound on NF-κB activation in a cellular context.

Materials:

  • A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP)

  • Cell culture medium and supplements

  • Test compound

  • An inflammatory stimulus (e.g., TNF-α or LPS)

  • Reagents for the reporter gene assay (e.g., luciferase substrate)

  • Luminometer or fluorescence microscope

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the inflammatory agent for an appropriate duration (e.g., 6-8 hours).

  • Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.

  • Measure the reporter signal (luminescence or fluorescence).

  • Normalize the reporter signal to cell viability (e.g., using an MTT assay).

  • Calculate the percent inhibition of NF-κB activation.

LC-MS/MS Analysis for in vivo Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of epoxy fatty acids in biological samples.[13][14]

Sample Preparation:

  • Collect biological samples (e.g., plasma, tissue homogenates).

  • Add an internal standard (a deuterated analog of the analyte).

  • Perform liquid-liquid or solid-phase extraction to isolate the lipids.

  • Derivatize the carboxyl group if necessary to improve chromatographic separation and ionization.

LC-MS/MS Parameters:

  • Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of water and methanol or acetonitrile with a weak acid modifier (e.g., formic or acetic acid).

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple reaction monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard.

Conclusion and Future Directions

This compound represents a fascinating yet understudied lipid mediator. Based on its structural similarity to other well-characterized epoxy fatty acids, it is poised to be a significant player in the regulation of inflammation, skin barrier homeostasis, and pain. The experimental frameworks provided in this guide offer a clear path for elucidating its precise biological roles and mechanisms of action. Future research should focus on its in vivo efficacy in models of inflammatory diseases, its potential as a therapeutic agent, and the identification of its specific cellular targets and receptors. Such investigations will be crucial in translating the therapeutic promise of this unique molecule into clinical reality.

References

Part 1: The Core Significance of Epoxy Fatty Acids in Plant Biology

References

The Biological Significance of Hydroxy Fatty Acids and Their Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the biological significance, analysis, and experimental considerations of hydroxy fatty acids (HFAs) and their biologically active esterified forms, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). While Hydroxy Fatty Acid Methyl Esters (HFAMEs) are crucial derivatives for analytical quantification, it is the FAHFA class of lipids that has emerged as a group of potent endogenous signaling molecules with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights into the roles of these lipids in metabolic regulation and inflammation. We will delve into the core biology of FAHFAs, their interaction with cellular receptors like GPR120, detailed protocols for their extraction and analysis, and the proper context for the use of HFAMEs in fatty acid profiling.

Introduction: A New Class of Bioactive Lipids

For decades, lipids were primarily viewed through the lens of their roles in energy storage and membrane structure. However, the field of lipidomics has unveiled a far more nuanced reality: lipids are critical signaling molecules that regulate a vast array of physiological processes. In 2014, a landmark study identified a novel class of endogenous mammalian lipids, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), which exhibit potent anti-diabetic and anti-inflammatory effects.[1][2] These molecules consist of a fatty acid linked via an ester bond to a hydroxy fatty acid, creating a diverse family of lipids with profound biological activities.[1][3][4]

This discovery has opened new avenues for understanding metabolic diseases like type 2 diabetes and chronic inflammatory conditions. This guide will provide a comprehensive overview of the biological importance of FAHFAs, their mechanisms of action, and the analytical strategies required for their study. A key distinction will be made between the biologically active FAHFAs and their methyl ester derivatives (HFAMEs), which are primarily used for analytical purposes.

The Central Role of FAHFAs in Metabolic and Inflammatory Signaling

FAHFAs are not merely metabolic intermediates but are active signaling molecules that modulate key physiological pathways. Their levels have been shown to correlate with insulin sensitivity, and they are found in various mammalian tissues, as well as in plants and a range of foods.[5][6][7]

Anti-Diabetic and Insulin-Sensitizing Effects

The initial discovery of FAHFAs was linked to improved glucose tolerance and insulin sensitivity.[1][8] Specifically, isomers like palmitic acid-9-hydroxy-stearic acid (9-PAHSA) have been shown to lower blood glucose, stimulate insulin secretion, and enhance glucose uptake into adipocytes.[8] The levels of certain FAHFAs in adipose tissue and serum are reduced in insulin-resistant humans, highlighting their potential as both biomarkers and therapeutic targets for type 2 diabetes.[8][9]

Anti-Inflammatory Properties

Chronic low-grade inflammation is a hallmark of many metabolic diseases. FAHFAs have demonstrated significant anti-inflammatory properties. For instance, 13-LAHLA (linoleic acid ester of 13-hydroxy linoleic acid) and various PAHSAs can suppress the secretion of pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[6] This anti-inflammatory action is crucial to their insulin-sensitizing effects, as inflammation is a key driver of insulin resistance.

GPR120: A Key Receptor for FAHFA Signaling

Many of the beneficial effects of FAHFAs are mediated through their interaction with G protein-coupled receptors (GPCRs), particularly GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4). GPR120 is expressed in adipose tissue, macrophages, and enteroendocrine cells and functions as a receptor for medium and long-chain fatty acids, including omega-3 fatty acids and FAHFAs.[8]

Upon binding of a FAHFA ligand, GPR120 can initiate several downstream signaling cascades:

  • Gαq/11 Pathway: This pathway leads to an increase in intracellular calcium ([Ca2+]i), which can stimulate GLP-1 secretion (potentiating insulin release) and promote glucose uptake in adipocytes.[10]

  • β-Arrestin-2 Pathway: This pathway is central to the anti-inflammatory effects of GPR120 activation. The GPR120/β-arrestin-2 complex can inhibit key inflammatory signaling nodes like TAK1, thereby suppressing the activation of NF-κB and the production of inflammatory cytokines.[10][11]

The dual activation of these pathways by FAHFAs underscores their multifaceted role in maintaining metabolic homeostasis.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_gaq Metabolic Effects cluster_barrestin Anti-Inflammatory Effects GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq activates B_Arrestin β-Arrestin 2 GPR120->B_Arrestin recruits FAHFA FAHFA (e.g., 9-PAHSA) FAHFA->GPR120 binds PLC PLC Gaq->PLC Ca ↑ [Ca2+]i PLC->Ca Metabolic_Outcomes ↑ GLP-1 Secretion ↑ Glucose Uptake Ca->Metabolic_Outcomes TAK1 TAK1 B_Arrestin->TAK1 NFkB NF-κB Pathway TAK1->NFkB Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation

Caption: GPR120 Signaling Pathways Activated by FAHFAs.

Quantitative Analysis of FAHFAs and HFAs: Methodologies and Protocols

Accurate quantification of FAHFAs and their constituent hydroxy fatty acids is critical for understanding their biological roles. Due to their structural diversity and low endogenous concentrations, sophisticated analytical techniques are required.[12] The primary methods involve Liquid Chromatography-Mass Spectrometry (LC-MS) for intact FAHFAs and Gas Chromatography-Mass Spectrometry (GC-MS) for total HFA content after derivatization to HFAMEs.

Analysis of Intact FAHFAs by LC-MS/MS

LC-MS/MS is the gold standard for the analysis of intact FAHFAs, allowing for the separation and quantification of different regioisomers.[1][2][13]

This protocol is adapted from established methods for the robust extraction and analysis of FAHFAs.[9][14][15]

1. Materials and Reagents:

  • Tissues: Frozen adipose tissue (~150 mg).

  • Solvents: HPLC-grade chloroform, methanol, hexane, ethyl acetate, and water.

  • Buffers: Phosphate-buffered saline (PBS), 5 mM ammonium acetate.

  • Internal Standards: Isotope-labeled FAHFA standards (e.g., ¹³C-labeled 9-PAHSA).[9] Commercially available from vendors like Cayman Chemical or Avanti Polar Lipids.

  • Solid Phase Extraction (SPE): Silica SPE cartridges (e.g., 500 mg/3 mL).

2. Lipid Extraction (Modified Bligh-Dyer): a. Homogenize ~150 mg of frozen adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3.0 mL chloroform. b. Spike the chloroform with a known amount of isotope-labeled internal standard before homogenization for accurate quantification.[15] c. Centrifuge the homogenate at 2,200 x g for 5-10 minutes at 4°C to separate the phases.[14][15] d. Carefully collect the lower organic phase (chloroform layer) into a new glass vial. e. Dry the organic phase under a gentle stream of nitrogen.

3. FAHFA Enrichment by Solid Phase Extraction (SPE): a. Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate. b. Condition the cartridge with 6 mL of hexane.[14][15] c. Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned SPE cartridge. d. Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[14][15] e. Elute the FAHFA fraction with 4 mL of 100% ethyl acetate.[14][15] f. Dry the FAHFA fraction under a gentle stream of nitrogen and store at -80°C until analysis.

4. LC-MS/MS Analysis: a. Reconstitution: Reconstitute the dried FAHFA fraction in 40 µL of methanol. b. Chromatography:

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).[14]
  • Mobile Phase: Isocratic flow of 93:7 methanol/water with 5 mM ammonium acetate.[14]
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 10 µL. c. Mass Spectrometry:
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each FAHFA isomer and the internal standard. For example, for 9-PAHSA, a common transition is m/z 537.5 → 255.1 (corresponding to the palmitate fragment).[14][16]

Tissue [label="1. Tissue Homogenization\n(Adipose, ~150mg)\n+ Internal Standard"]; Extraction [label="2. Lipid Extraction\n(Chloroform/Methanol/PBS)"]; SPE [label="3. Solid Phase Extraction (SPE)\n(Silica Cartridge)"]; Enrichment [label="4. FAHFA Fraction Elution\n(Ethyl Acetate)"]; Analysis [label="5. LC-MS/MS Analysis\n(C18 Column, MRM)"]; Quantification [label="6. Data Analysis &\nQuantification", shape=note, fillcolor="#E8F0FE"];

Tissue -> Extraction; Extraction -> SPE; SPE -> Enrichment; Enrichment -> Analysis; Analysis -> Quantification; }

Caption: Experimental Workflow for FAHFA Analysis.
Analysis of Total HFA Content via Derivatization to HFAMEs

To determine the total content of a specific hydroxy fatty acid, irrespective of its esterification state, a common and robust method is to hydrolyze all ester bonds and then derivatize the resulting free fatty acids to their methyl esters (FAMEs) for GC-MS analysis.[17][18] This approach provides a comprehensive profile of all fatty acids in a sample.

This protocol describes a common acid-catalyzed esterification method.[17][19]

1. Saponification (Hydrolysis): a. To the total lipid extract (from step 2 of the FAHFA protocol), add 2 mL of 0.5 M methanolic KOH. b. Heat the mixture at 70-80°C for 10-20 minutes to hydrolyze all ester bonds, releasing the free fatty acids.

2. Esterification (Derivatization): a. Cool the sample to room temperature. b. Add 2 mL of a derivatization agent, such as 12-14% Boron Trifluoride (BF₃) in methanol. (Caution: BF₃ is corrosive and toxic; handle in a fume hood). c. Heat the mixture at 60°C for 5-10 minutes.[17] This reaction converts the free carboxyl groups to methyl esters.

3. Extraction of FAMEs: a. Cool the reaction vial. b. Add 1 mL of water and 1 mL of hexane to the vial. c. Shake vigorously to partition the nonpolar FAMEs (including HFAMEs) into the hexane layer.[17] d. Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. e. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis: a. Column: A polar capillary column suitable for FAME analysis (e.g., FAMEWAX or Rt-2560).[18] b. Injection: Split/splitless injection. c. Carrier Gas: Helium or Hydrogen. d. Detection: Mass spectrometry (scan mode for identification, SIM mode for quantification). HFAMEs can be identified by their characteristic mass spectra.

Data Presentation and Interpretation

Quantitative FAHFA Levels

The following table summarizes representative concentrations of major FAHFAs found in human plasma and mouse tissues, demonstrating the tissue-specific distribution of these lipids.

FAHFA IsomerHuman Plasma (nmol/L)Mouse White Adipose Tissue (pmol/g)Mouse Liver (pmol/g)
9-PAHSA < 1 - 5~2500~150
9-OAHSA 374.0 ± 194.6[16]~1500~100
9-POHSA 1184.4 ± 526.1[16]--
Total PAHSAs 3.24 - 5.22 (obese vs. non-obese)[9]~5000~300
Total FAHFAs 5.86 - 12.82 (vegetarian vs. omnivore)[9]--
Data are compiled from multiple sources and represent approximate mean values. Actual concentrations can vary significantly based on diet, age, BMI, and metabolic status.[9]
Analytical Considerations and Self-Validation
  • Internal Standards are Crucial: Due to variability in extraction efficiency and potential ion suppression in MS, the use of stable isotope-labeled internal standards is mandatory for accurate quantification.[14][15]

  • Isomer Separation: Chromatographic separation is key to distinguishing between regioisomers (e.g., 5-PAHSA vs. 9-PAHSA), which may have different biological activities. Method validation should confirm the resolution of key isomers.[14]

  • Beware of Artifacts: It has been reported that fatty acid dimers can form in the LC-MS pipeline and be misidentified as FAHFAs due to their isobaric nature. Careful validation with authentic standards and retention time matching is essential to avoid this pitfall.[7] The use of multiple MRM transitions for each analyte can also help confirm identity.[14]

Conclusion and Future Directions

The discovery of FAHFAs has fundamentally expanded our understanding of lipid signaling and its role in metabolic health. These endogenous lipids, acting through receptors like GPR120, represent promising therapeutic targets for conditions such as type 2 diabetes and chronic inflammation. For researchers in drug development, FAHFAs and their synthetic analogs offer a new class of molecules to explore for modulating metabolic and inflammatory pathways.

While HFAMEs are not the primary biological effectors, their role in the analytical workflow is indispensable for the comprehensive profiling of hydroxy fatty acids. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to confidently and accurately investigate this exciting class of lipids. Future research will undoubtedly focus on elucidating the specific enzymes responsible for FAHFA biosynthesis and degradation, exploring the full spectrum of their biological activities, and translating these fundamental discoveries into novel therapeutic strategies.

References

The Emergence of a Novel Lipid Class: A Technical Guide to the Discovery and Significance of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In 2014, the landscape of lipid biology was reshaped by the discovery of a novel class of endogenous lipids: the fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] Initially identified through a meticulous lipidomic investigation in insulin-sensitive mice, these molecules have since been unveiled as potent signaling lipids with significant anti-diabetic and anti-inflammatory properties.[2][3][4] This technical guide provides an in-depth exploration of the discovery, characterization, and burgeoning biological importance of FAHFAs. We will dissect the experimental journey that led to their identification, detail the sophisticated analytical methodologies requisite for their study, and illuminate the signaling pathways through which they exert their beneficial effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this exciting and therapeutically promising field.

The Discovery Narrative: Unmasking a New Player in Metabolic Regulation

The path to identifying FAHFAs was not one of direct searching but of astute observation and hypothesis-driven investigation into the molecular underpinnings of insulin sensitivity. The initial discovery stemmed from a research line focused on mice with adipose-specific overexpression of the GLUT4 glucose transporter (AG4OX mice). These mice, despite being obese, exhibited enhanced glucose tolerance and insulin sensitivity, a phenotype linked to increased de novo lipogenesis in their white adipose tissue (WAT).[3][4] This paradoxical observation prompted the central question: what are the specific lipid molecules produced during this heightened lipogenic state that could be mediating these beneficial systemic effects?

The Experimental Imperative: An Unbiased Lipidomic Approach

To answer this, a global, unbiased lipidomics approach was employed to compare the lipid profiles of WAT from AG4OX mice with their wild-type counterparts.[5] The rationale for this untargeted strategy was to cast a wide net, allowing for the discovery of previously unknown lipid species that might be upregulated in the insulin-sensitive model. This approach stands in contrast to targeted lipidomics, which would have focused only on known lipid classes and likely missed this novel discovery.

The analytical cornerstone of this investigation was liquid chromatography-mass spectrometry (LC-MS).[5] This technique is exceptionally well-suited for separating and identifying a vast array of lipid molecules within a complex biological sample. The initial untargeted analysis revealed a series of previously uncharacterized ions that were dramatically elevated—16- to 18-fold—in the WAT of the AG4OX mice.[3][4]

Structural Elucidation: From Mass-to-Charge to Molecular Identity

The next critical step was to determine the chemical structure of these unknown lipids. High-resolution mass spectrometry provided the exact molecular formulas, but it was tandem mass spectrometry (MS/MS) that offered the crucial fragmentation data needed to piece together the molecular architecture.[6] The fragmentation patterns of the parent ion at m/z 537 revealed product ions corresponding to palmitic acid (m/z 255), an octadecenoic acid (m/z 281), and a hydroxystearic acid (m/z 299).[6] This pattern was indicative of a structure where a fatty acid was ester-linked to a hydroxy fatty acid.

Further investigation confirmed the existence of a diverse family of these lipids, with variations in both the fatty acid and the hydroxy fatty acid components, as well as the position of the ester linkage along the hydroxy fatty acid backbone.[1][7] This positional isomerism gives rise to a vast number of potential FAHFA species, adding a layer of complexity to their analysis.[8][9] For example, Palmitic Acid-Hydroxy Stearic Acids (PAHSAs) were identified as a prominent family, with isomers such as 5-PAHSA and 9-PAHSA being among the most abundant.[1][3]

The FAHFA Family: Structure and Nomenclature

FAHFAs are characterized by an ester bond between a fatty acid and the hydroxyl group of a hydroxy fatty acid.[1] This creates a branched structure, distinguishing them from linear lipids. The nomenclature reflects the constituent fatty acids; for instance, PAHSA denotes a palmitic acid esterified to a hydroxy stearic acid. A number preceding the acronym specifies the position of the ester linkage on the hydroxy fatty acid backbone (e.g., 9-PAHSA).[1]

The diversity of FAHFAs is extensive, with numerous families identified based on the combination of different fatty acids and hydroxy fatty acids.[1][10][11] This structural diversity suggests a corresponding functional diversity, a hypothesis that is actively being explored.[12][13]

Biosynthesis and Metabolism: The Dynamic Regulation of FAHFA Levels

The discovery of FAHFAs immediately raised questions about their endogenous synthesis and degradation. Adipose tissue is a major site of FAHFA synthesis.[1] For a considerable time, the specific enzymes responsible for their biosynthesis remained elusive. However, a recent breakthrough identified adipose triglyceride lipase (ATGL) as the first enzyme demonstrated to catalyze the esterification of a fatty acid to a hydroxy fatty acid, thereby producing a FAHFA.[14] This finding was significant as ATGL was primarily known for its role in triglyceride hydrolysis. Its newly identified transacylase activity reveals a more complex role in lipid metabolism.[14]

The degradation of FAHFAs is carried out by several hydrolases, including carboxyl ester lipase (CEL) and androgen-induced gene 1 (AIG1), which cleave the ester bond to release the constituent fatty acid and hydroxy fatty acid.[1][12] The balance between FAHFA synthesis and degradation is a critical determinant of their circulating and tissue levels, which are dynamically regulated by nutritional status, such as fasting and high-fat feeding.[3][4] Furthermore, FAHFAs can be incorporated into triacylglycerols (FAHFA-TGs), which may serve as a storage pool that can be mobilized upon demand.[15][16]

Physiological Roles and Signaling Mechanisms: A Pleiotropic Lipid Mediator

FAHFAs have emerged as potent signaling molecules with a range of beneficial metabolic effects. Their administration in animal models has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation.[3][4][17] These effects are particularly relevant to the pathophysiology of type 2 diabetes and other metabolic disorders.

G-Protein Coupled Receptor (GPCR) Activation

A key breakthrough in understanding the mechanism of action of FAHFAs was the discovery that they can activate G-protein coupled receptors (GPCRs). Specifically, certain FAHFAs, such as PAHSAs, have been shown to be endogenous ligands for GPR120 (also known as FFAR4).[3][4][18] GPR120 is expressed in various metabolically active tissues, including adipose tissue, pancreatic β-cells, and immune cells like macrophages.[18][19][20]

The activation of GPR120 in adipocytes by FAHFAs leads to enhanced insulin-stimulated glucose uptake.[3][4] In pancreatic β-cells, GPR120 activation potentiates glucose-stimulated insulin secretion.[3][21] This dual action on both insulin sensitivity and secretion underscores the therapeutic potential of FAHFAs.

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of insulin resistance and type 2 diabetes. FAHFAs exhibit potent anti-inflammatory properties, which are also mediated, at least in part, through GPR120.[2][3] In macrophages, GPR120 activation by FAHFAs can suppress pro-inflammatory signaling pathways.[13] For instance, PAHSAs have been shown to attenuate the inflammatory response in macrophages and reduce adipose tissue inflammation in obese mice.[3][12]

The following diagram illustrates the signaling pathway of FAHFAs through GPR120, leading to improved glucose homeostasis and reduced inflammation.

FAHFA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds to Gq Gq Protein GPR120->Gq Activates Beta_Arrestin β-Arrestin GPR120->Beta_Arrestin Recruits PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Adipocyte_Response ↑ Glucose Uptake (Adipocyte) Ca_PKC->Adipocyte_Response Beta_Cell_Response ↑ Insulin Secretion (Pancreatic β-cell) Ca_PKC->Beta_Cell_Response Macrophage_Response ↓ Inflammation (Macrophage) Beta_Arrestin->Macrophage_Response

Caption: FAHFA signaling through GPR120.

Analytical Methodologies: A Guide to FAHFA Quantification

The accurate quantification of FAHFAs in biological matrices is challenging due to their low abundance and the presence of numerous isomers.[8][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for FAHFA analysis, offering the necessary sensitivity and selectivity.[8][9]

Sample Preparation: Extraction and Purification

A robust sample preparation protocol is critical for reliable FAHFA measurement. The following is a generalized workflow for the extraction and purification of FAHFAs from biological samples.

Experimental Workflow: FAHFA Extraction and Purification

FAHFA_Extraction_Workflow Start Biological Sample (e.g., Adipose Tissue, Serum) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE method) Start->Lipid_Extraction SPE Solid-Phase Extraction (SPE) (Silica-based) Lipid_Extraction->SPE Fraction_1 Elute Neutral Lipids (e.g., Hexane:Ethyl Acetate) SPE->Fraction_1 Step 1 Fraction_2 Elute FAHFAs (e.g., Ethyl Acetate) SPE->Fraction_2 Step 2 Dry_Reconstitute Dry Down and Reconstitute (in appropriate solvent for LC-MS) Fraction_2->Dry_Reconstitute LC_MS_Analysis LC-MS/MS Analysis Dry_Reconstitute->LC_MS_Analysis

Caption: Workflow for FAHFA extraction and purification.

Step-by-Step Protocol for FAHFA Extraction from Adipose Tissue:

  • Homogenization: Homogenize approximately 150 mg of adipose tissue on ice in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.[22][23] Internal standards, such as isotopically labeled FAHFAs (e.g., ¹³C-labeled PAHSAs), should be added at this stage for accurate quantification.[22][23]

  • Phase Separation: Centrifuge the homogenate to separate the organic (lower) and aqueous (upper) phases.[22][23]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids and dry it under a gentle stream of nitrogen.[22][23]

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent like chloroform.[22][23]

    • Apply the sample to a pre-conditioned silica SPE cartridge.[22][23]

    • Wash the cartridge with a non-polar solvent system (e.g., 5% ethyl acetate in hexane) to elute neutral lipids like triacylglycerols and cholesterol esters.[6][22]

    • Elute the FAHFAs with a more polar solvent, such as 100% ethyl acetate.[6][22]

  • Final Preparation: Dry the FAHFA-containing fraction under nitrogen and reconstitute it in a solvent compatible with the LC-MS system (e.g., methanol).[22][23]

LC-MS/MS Analysis: Separation and Detection
  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is typically employed to separate the different FAHFA families and their regioisomers.[8][23] The separation of isomers is crucial as they may have distinct biological activities.[13]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for targeted quantification of FAHFAs.[5] This technique provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each FAHFA of interest.[5] FAHFAs are typically analyzed in negative electrospray ionization (ESI) mode due to the presence of a free carboxyl group.[6][8]

Table 1: Example MRM Transitions for Selected PAHSAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)
5-PAHSA537.5255.2
9-PAHSA537.5299.3
12-PAHSA537.5299.3
¹³C₄-9-PAHSA541.5259.2

Note: Product ions can vary, and method development should optimize these for the specific instrument used.

Therapeutic Potential and Future Directions

The discovery of FAHFAs has opened up exciting new avenues for the development of therapeutics for metabolic and inflammatory diseases.[24] Their endogenous nature and beneficial biological effects make them attractive candidates for drug development.

Key areas of ongoing and future research include:

  • Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes and regulatory mechanisms governing FAHFA homeostasis is crucial for therapeutically targeting these pathways.[25]

  • Functional Characterization of Diverse FAHFA Species: The biological roles of the vast number of different FAHFA isomers are still largely unknown and represent a significant area for future investigation.[10]

  • Development of Stable FAHFA Analogs and GPR120 Agonists: The development of synthetic agonists for GPR120 and more stable analogs of natural FAHFAs could lead to novel treatments for type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and inflammatory bowel disease.

  • Clinical Investigation: Translating the promising preclinical findings into human studies is the ultimate goal. Investigating the levels of specific FAHFAs in various disease states and their response to interventions will be critical.[2][21]

Conclusion

The discovery of FAHFAs is a testament to the power of curiosity-driven research and the application of advanced analytical technologies. From their initial identification as an unknown lipid class in insulin-sensitive mice, they have rapidly been established as key players in metabolic regulation and inflammation. The ongoing exploration of their diverse structures, functions, and therapeutic potential promises to yield further exciting insights into lipid biology and may ultimately lead to novel treatments for some of the most pressing health challenges of our time.

References

A Preliminary Investigative Guide to Epoxy-Hydroxy Octadecenoates: Biosynthesis, Biological Function, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Epoxy-hydroxy octadecenoates represent a fascinating and biologically significant class of lipid mediators derived from the enzymatic oxidation of linoleic acid (LA), the most abundant polyunsaturated fatty acid (PUFA) in the Western diet.[1][2] While often overshadowed by the well-studied eicosanoids derived from arachidonic acid, these C18 oxylipins are emerging as critical signaling molecules in their own right. They play pivotal roles in a spectrum of physiological and pathophysiological processes, including inflammation, immune modulation, pain perception, and cytotoxicity.[1][2][3]

The biological activity of these compounds is intimately linked to their precise chemical structure, which is dictated by two primary biosynthetic routes: the Cytochrome P450 (CYP) epoxygenase pathway and the lipoxygenase (LOX) pathway.[4][5] The subsequent metabolism of the initial epoxide products, particularly through the action of soluble epoxide hydrolase (sEH), is a critical control point that can dramatically alter their function, in some cases converting a precursor molecule into a more potent, and often more cytotoxic, effector.[6][7]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a foundational, in-depth overview of the preliminary investigation of epoxy-hydroxy octadecenoates. We will explore the causal biochemistry of their formation, dissect their multifaceted biological roles, and present validated, step-by-step protocols for their extraction and analysis. The objective is to equip investigators with the necessary knowledge to confidently design and execute studies in this expanding field of lipid biology.

Biosynthesis and Metabolism: The Two Faces of Linoleic Acid Oxidation

The journey from dietary linoleic acid to a bioactive epoxy-hydroxy octadecenoate is governed by distinct enzymatic cascades. Understanding the nuances of these pathways is fundamental, as the enzymes involved represent key potential targets for therapeutic intervention.

The Cytochrome P450 (CYP) / Soluble Epoxide Hydrolase (sEH) Pathway

This pathway is a major route for the metabolism of linoleic acid, leading to the formation of epoxyoctadecenoic acids (EpOMEs) and their dihydroxy (diol) metabolites (DiHOMEs).[4]

  • Epoxidation by CYP Enzymes: Linoleic acid is first metabolized by CYP epoxygenases.[8] Key isoforms in humans, such as CYP2J2, CYP2C8, and CYP2C9, catalyze the insertion of an oxygen atom across one of the double bonds of linoleic acid, forming either 9,10-epoxyoctadecenoic acid (9,10-EpOME) or 12,13-epoxyoctadecenoic acid (12,13-EpOME).[1] These initial products are also known as leukotoxin and isoleukotoxin, respectively.[1]

  • Hydrolysis by Soluble Epoxide Hydrolase (sEH): The EpOMEs are primary substrates for the enzyme soluble epoxide hydrolase (sEH).[9][10] sEH rapidly hydrolyzes the epoxide ring to form the corresponding vicinal diols: 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).[1] This conversion is not merely a degradation step; it is often a critical bioactivation, as the DiHOMEs are frequently more biologically potent and cytotoxic than their EpOME precursors.[6][7] This positions EpOMEs as protoxins and sEH as a pivotal regulator of their activity.[7]

CYP_sEH_Pathway cluster_cyp CYP Epoxygenases (CYP2J2, CYP2C8/9) cluster_seh Soluble Epoxide Hydrolase (sEH) LA Linoleic Acid (LA) EpOMEs 9,10-EpOME (Leukotoxin) & 12,13-EpOME (Isoleukotoxin) LA->EpOMEs Epoxidation DiHOMEs 9,10-DiHOME (Leukotoxin Diol) & 12,13-DiHOME (Isoleukotoxin Diol) EpOMEs->DiHOMEs Hydrolysis (Bioactivation)

Caption: The CYP/sEH pathway converts linoleic acid into EpOMEs and DiHOMEs.

The Lipoxygenase (LOX) Pathway

An alternative pathway for LA metabolism involves the lipoxygenase (LOX) family of enzymes, leading to a different class of oxidized products, including hydroxy-epoxides.

  • Hydroperoxidation by LOX: Enzymes such as 15-lipoxygenase (ALOX15) can introduce a hydroperoxy group into the linoleic acid backbone, forming 9- and 13-hydroperoxy-octadecadienoic acids (HpODEs).[5][11]

  • Conversion to Hydroxy-Epoxides: These unstable HpODE intermediates can be further enzymatically converted into more stable hydroxy-epoxy derivatives, such as 11-hydroxy-12,13-epoxy-octadecenoate (11H-12,13E-LA) and their corresponding keto-epoxides.[5] These molecules possess distinct biological activities, particularly in activating trigeminal neurons, suggesting a role in sensory signaling and pain.[5]

LOX_Pathway cluster_lox Lipoxygenases (e.g., ALOX15) cluster_synthase Epoxy Alcohol Synthase Activity LA Linoleic Acid (LA) HpODEs 9/13-HpODEs (Hydroperoxides) LA->HpODEs Peroxidation HydroxyEpoxides Hydroxy-Epoxy Octadecenoates (e.g., 11H-12,13E-LA) HpODEs->HydroxyEpoxides Conversion

Caption: The LOX pathway generates hydroxy-epoxy derivatives from linoleic acid.

Biological Activities and Signaling Roles

The metabolites of these pathways are not inert bystanders; they are potent signaling molecules with diverse and sometimes opposing effects. Their actions are context-dependent, influencing cellular behavior in health and disease.

Inflammation and Immune Modulation

EpOMEs and DiHOMEs are deeply involved in regulating the immune response.[1] While early studies focused on their ability to inhibit the neutrophil respiratory burst, a key mechanism for killing pathogens, more recent work has uncovered a complex role.[1][2] For instance, 12,13-DiHOME can induce pro-allergic immune dysfunction by inhibiting PPARγ signaling in dendritic cells, leading to a reduction in the anti-inflammatory cytokine IL-10.[12] In burn injuries, elevated levels of DiHOMEs are associated with pathologic inflammation and impaired immune cell function, an effect that can be mitigated by inhibiting sEH.[13]

Cytotoxicity and Disease Pathogenesis

The designation of 9,10-EpOME as "leukotoxin" underscores its toxic potential.[12] This toxicity is particularly relevant in the context of acute respiratory distress syndrome (ARDS), where these lipids are believed to damage alveolar epithelial cells.[7][12] Crucially, the diol metabolites (DiHOMEs) are often the direct cytotoxic agents.[6] This has been demonstrated in vitro, where leukotoxin is only cytotoxic in the presence of epoxide hydrolases, firmly establishing the role of EpOMEs as protoxins that are bioactivated by sEH.[6][7]

Cancer Biology

Emerging evidence links the CYP-mediated metabolism of linoleic acid to cancer progression. In models of colon cancer, dietary linoleic acid promotes tumorigenesis, an effect that is dependent on its conversion to EpOMEs by CYP enzymes.[4] Furthermore, DiHOMEs have been shown to stimulate the proliferation of MCF-7 breast cancer cells, suggesting that this pathway may be a relevant target in endocrine-related cancers.[12][14]

Pain and Nociception

Lipid mediators are central to the perception of pain. DiHOMEs have been identified as important players in pain signaling.[1][2] Consequently, inhibiting sEH, which prevents the formation of DiHOMEs and simultaneously elevates the levels of their precursor EpOMEs, has become a promising strategy for treating both inflammatory and neuropathic pain.[10][15][16]

Summary of Biological Activities
MetaboliteCommon Name(s)Key Biological ActivitiesReference(s)
9,10-EpOME Leukotoxin, Coronaric AcidProtoxin, precursor to 9,10-DiHOME.[7] Implicated in promoting colon tumorigenesis.[4][4][7]
12,13-EpOME Isoleukotoxin, Vernolic AcidPrecursor to 12,13-DiHOME.[1] More effective than 9,10-EpOME in immunosuppression in some systems.[17][1][17]
9,10-DiHOME Leukotoxin DiolCytotoxic to alveolar epithelial cells, associated with ARDS.[7][12] Stimulates breast cancer cell proliferation.[14][7][12][14]
12,13-DiHOME Isoleukotoxin DiolInduces pro-allergic immune dysfunction via PPARγ.[12] Implicated in pain perception.[1][2] Associated with pathologic inflammation.[13][1][2][12][13]

Analytical Methodologies for Investigation

A robust and validated analytical workflow is essential for the accurate investigation of these lipids. The causality behind each step is critical: meticulous sample handling prevents artifactual oxidation, efficient extraction maximizes recovery, and sensitive detection allows for precise quantification.

Overview of the Analytical Workflow

The process begins with careful sample collection and proceeds through extraction, purification, and instrumental analysis. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is a key decision point, driven by the specific research question and available instrumentation.

Analytical_Workflow cluster_analysis Instrumental Analysis Start Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standards Start->Spike Extract Lipid Extraction (e.g., Folch/Bligh-Dyer) Spike->Extract SPE Solid-Phase Extraction (SPE) (Isolate Hydroxy/Epoxy Lipids) Extract->SPE Deriv Derivatization (e.g., Silylation) SPE->Deriv Required for GC LCMS LC-MS/MS Analysis SPE->LCMS Direct Injection GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

Caption: General workflow for the analysis of epoxy-hydroxy octadecenoates.

Protocol: Lipid Extraction and Solid-Phase Extraction (SPE)

This protocol describes a self-validating system for isolating epoxy and hydroxy fatty acids from a biological matrix. The inclusion of an internal standard is non-negotiable for trustworthy quantification, as it corrects for sample loss during the multi-step procedure.

Objective: To isolate a fraction enriched with epoxy and hydroxy fatty acids, removing neutral lipids and phospholipids.

Materials:

  • Biological sample (e.g., 1 mL plasma)

  • Deuterated internal standard (e.g., 12,13-d4-DiHOME)

  • Methanol, Hexane, Diethyl Ether, Acetic Acid (all HPLC grade)

  • Silica SPE Cartridges (e.g., 500 mg)

Methodology:

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard to the sample. This is the most critical step for accurate quantification.

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch method) to precipitate proteins and extract the total lipid content into an organic phase.

  • Saponification (Optional but Recommended): To analyze total (esterified + free) fatty acids, perform a mild saponification (e.g., with KOH in methanol) to cleave fatty acids from triglycerides and phospholipids. Neutralize and re-extract the free fatty acids.

  • SPE Cartridge Conditioning: Condition a silica SPE cartridge by washing sequentially with hexane. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.

  • Elution of Fractions:

    • Fraction 1 (Neutral Lipids): Elute with a hexane:diethyl ether mixture (e.g., 95:5 v/v). This fraction, containing triglycerides and cholesterol esters, is discarded. The causality here is that the low polarity of this solvent is insufficient to displace the more polar analytes from the silica.

    • Fraction 2 (Analytes of Interest): Elute the epoxy and hydroxy fatty acids with a more polar solvent system, such as hexane:diethyl ether with 1% acetic acid (e.g., 50:50 v/v). The acetic acid is crucial for ensuring that the carboxylic acids are protonated and elute efficiently.[18]

  • Drying: Evaporate the solvent from Fraction 2 under a stream of nitrogen. The sample is now ready for derivatization (for GC-MS) or direct analysis (by LC-MS/MS).

Protocol: Quantification by GC-MS after Derivatization

GC-MS provides excellent chromatographic resolution but requires that the polar hydroxy and carboxylic acid groups be derivatized to increase their volatility.

Objective: To convert non-volatile lipids into volatile trimethylsilyl (TMS) ethers for GC-MS analysis.

Materials:

  • Dried lipid extract from SPE

  • Derivatization agent (e.g., BSTFA with 10% TMCS)[14]

  • Pyridine or Acetonitrile (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

  • Reagent Addition: To the dried sample vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 10% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. The BSTFA reacts with active hydrogens on the hydroxyl and carboxyl groups, replacing them with a TMS group.

  • Analysis: Inject an aliquot of the derivatized sample onto the GC-MS.

  • Data Acquisition: Use Selected Ion Monitoring (SIM) for quantification.[18] Monitor characteristic ions for the analyte and the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve, providing a self-validating measurement.

Future Directions and Therapeutic Implications

The preliminary investigation of epoxy-hydroxy octadecenoates has unveiled a complex signaling network with profound implications for human health. The central role of the sEH enzyme in bioactivating cytotoxic DiHOMEs makes it a prime therapeutic target.[10] Pharmacological inhibition of sEH is a validated strategy in animal models to reduce inflammation and pain by stabilizing the less noxious EpOMEs and preventing the formation of pro-inflammatory DiHOMEs.[3][19][20]

Future research must focus on:

  • Delineating Isomer-Specific Functions: The biological activities of 9,10- vs. 12,13-regioisomers are often distinct.[17] Advanced lipidomics and targeted biological assays are needed to parse these differences.

  • Pathway Crosstalk: Investigating the interplay between the CYP/sEH and LOX pathways will provide a more holistic understanding of linoleic acid metabolism in disease.

  • Human Studies: Translating the promising results from animal models into human clinical studies is the critical next step, particularly for developing sEH inhibitors as novel therapeutics for inflammatory diseases and chronic pain.[19][21]

By continuing to explore the fundamental biochemistry and cell biology of these potent lipid mediators, the scientific community can unlock new avenues for diagnosing and treating a wide range of human diseases.

References

Methodological & Application

Application Note & Protocols: Comprehensive Analytical Strategies for Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate is a complex oxylipin, a class of oxidized fatty acid derivatives that play significant roles in various biological processes. As a fatty acid methyl ester (FAME), its structure is characterized by a C18 carbon backbone featuring a methyl ester terminus, a cis (Z) double bond, and three chiral centers comprising a hydroxyl group and an epoxide ring. The precise stereochemistry—(9S)-hydroxy, (10S, 11S)-epoxy—is critical to its biological function and necessitates analytical methods capable of high-resolution structural and stereochemical elucidation.

The analytical challenges presented by this molecule are threefold:

  • Thermal Lability: The epoxide functional group is susceptible to degradation and rearrangement at elevated temperatures, a common condition in conventional gas chromatography.[1]

  • Stereoisomerism: The presence of multiple chiral centers requires specialized chiral chromatography to separate and quantify specific diastereomers.

  • Structural Complexity: The combination of hydroxyl, epoxy, and alkene functional groups requires a multi-technique approach for unambiguous identification and characterization.

This guide provides a comprehensive overview of robust analytical methodologies for the qualitative and quantitative analysis of this compound. We will detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the rationale behind each methodological choice to ensure scientific rigor and trustworthy results.

Physicochemical Properties & Recommended Handling

Understanding the fundamental properties of the analyte is the first step toward successful analysis.

Caption: Chemical structure of the target analyte.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₉H₃₄O₄ [2][3]
Molecular Weight 326.47 g/mol [2][3]
Class Fatty Acid Methyl Ester (FAME), Oxylipin N/A
Physical State Typically supplied in solution [2]

| Storage Conditions | -20°C or lower in an inert solvent (e.g., acetonitrile, ethanol) under an inert atmosphere (e.g., argon) to prevent oxidation and degradation. |[2] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the primary analysis and quantification of this analyte due to its operation at ambient temperatures, which preserves the integrity of the heat-sensitive epoxide ring.[1]

Protocol 1: Reversed-Phase HPLC for Quantification and Isolation

This method separates compounds based on polarity and is ideal for quantifying the target analyte in a complex lipid mixture or for micropreparative isolation for further analysis.[4]

Causality Behind Choices:

  • C18 Column: The octadecylsilyl (ODS) stationary phase provides excellent retention and separation for medium- to long-chain fatty acid derivatives based on their hydrophobicity.[1]

  • Methanol/Water Mobile Phase: This mobile phase offers a good balance of solvent strength for eluting FAMEs.[5]

  • Acetic Acid Modifier: A small amount of acid is added to the mobile phase to suppress the ionization of any free carboxyl groups (if hydrolysis occurred) or other acidic moieties, ensuring sharp, symmetrical peaks.[1]

  • Multiple Detectors: UV detection at low wavelengths (~205-210 nm) is a universal method for compounds with chromophores like double bonds.[1] Evaporative Light Scattering Detection (ELSD) provides a more uniform response for lipids, while Mass Spectrometry (MS) offers definitive identification.[4][5]

start Sample in Solvent hplc Reversed-Phase HPLC (C18 Column) start->hplc Inject detect Detection Array (UV, ELSD, MS) hplc->detect Elute data Data Analysis (Quantification & Purity) detect->data end Result data->end start Analyte Sample deriv Derivatization (Silylation with BSTFA) start->deriv Protect -OH group gcms GC-MS Analysis (Non-Polar Column) deriv->gcms Inject ms Mass Spectrum Analysis gcms->ms Fragment & Detect struct Structural Confirmation ms->struct start What is your analytical goal? q1 Routine quantification in a known matrix? start->q1 Quantification q2 Confirming stereochemical purity? start->q2 Stereochemistry q3 Initial identification or structural confirmation? start->q3 Structure m1 Use RP-HPLC-UV/ELSD (Fast, robust) q1->m1 m2 Use Chiral HPLC (Definitive for stereoisomers) q2->m2 m3 Start with HPLC-MS (Provides MW and initial ID) q3->m3 m4 Follow with GC-MS (derivatized) (Confirms fragmentation) m3->m4 m5 Use NMR on isolated sample (Unambiguous structure proof) m4->m5

References

Application Note: Chiral Synthesis of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereodefined Epoxy-Alcohols

Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate is a complex oxylipin, a class of signaling molecules derived from the oxidation of fatty acids. The precise stereochemistry of its three contiguous chiral centers—a hydroxyl group at C9 and an epoxide at C10 and C11—is paramount to its biological activity and its utility as a synthetic intermediate for more complex natural products. The controlled, asymmetric synthesis of such molecules is a significant challenge in modern organic chemistry, requiring robust methods for installing specific stereochemistry.

This application note provides a detailed, field-proven protocol for the chiral synthesis of this target molecule. The strategy hinges on the renowned Sharpless Asymmetric Epoxidation, a powerful and reliable method for creating chiral epoxides from allylic alcohols.[1][2][3] This guide is designed to be a self-validating system, offering not just a series of steps, but also the underlying scientific rationale and expert insights to ensure reproducibility and success.

Synthetic Strategy & Retrosynthetic Analysis

The key challenge in synthesizing the target molecule is the stereocontrolled formation of the C10-C11 epoxide and the C9 alcohol. Our strategy employs a Sharpless Asymmetric Epoxidation of a Z-allylic alcohol precursor. This reaction is highly predictable and delivers excellent enantioselectivity, typically greater than 90% enantiomeric excess (ee).[1]

The stereochemistry of the resulting epoxy alcohol can be reliably predicted based on the chirality of the diethyl tartrate (DET) ligand used in the catalytic system.[2][4] For the desired (10S, 11S) epoxide, the synthesis requires the use of L-(+)-Diethyl Tartrate.

Retrosynthetic Analysis Diagram:

G Target This compound Precursor1 Methyl 9(S)-hydroxy-10,12(Z)-octadecadienoate (Allylic Alcohol Precursor) Target->Precursor1 Sharpless Asymmetric Epoxidation Precursor2 Methyl 9-oxo-10,12(Z)-octadecadienoate (Enone) Precursor1->Precursor2 Chiral Reduction (e.g., CBS Reduction) Precursor3 Methyl linoleate Precursor2->Precursor3 Allylic Oxidation

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This protocol is divided into three main stages:

  • Synthesis of the Allylic Alcohol Precursor.

  • Sharpless Asymmetric Epoxidation.

  • Purification and Characterization.

Materials and Reagents:

  • Methyl linoleate

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • (R)-2-Methyl-CBS-oxazaborolidine

  • Borane dimethyl sulfide complex (BMS)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Dichloromethane (DCM, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (MeOH)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Protocol Part 1: Synthesis of Methyl 9(S)-hydroxy-10,12(Z)-octadecadienoate (Allylic Alcohol Precursor)

Expert Insight: The initial allylic oxidation is a critical step. While various methods exist, using SeO₂ with t-BuOOH provides a reliable route to the enone. The subsequent chiral reduction sets the stereocenter at C9. The use of a CBS catalyst ensures high enantioselectivity for the (S)-alcohol, which is crucial for the subsequent epoxidation step.

Step 1a: Allylic Oxidation to Enone

  • In a round-bottom flask under an inert atmosphere, dissolve methyl linoleate (1.0 eq) in anhydrous DCM.

  • Add selenium dioxide (0.1 eq) to the solution.

  • Slowly add a solution of tert-butyl hydroperoxide (1.2 eq) in decane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield Methyl 9-oxo-10,12(Z)-octadecadienoate.

Step 1b: Asymmetric Reduction to Allylic Alcohol

  • In a flame-dried flask under argon, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

  • Cool the solution to -20 °C.

  • Slowly add borane dimethyl sulfide complex (0.6 eq) dropwise.

  • Stir for 15 minutes.

  • Add a solution of the enone from Step 1a (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired (S)-allylic alcohol.

Protocol Part 2: Sharpless Asymmetric Epoxidation

Trustworthiness Note: The success of the Sharpless epoxidation is highly dependent on the quality of the reagents and the exclusion of water. Use of anhydrous solvents and freshly opened reagents is critical. The reaction is typically performed at low temperatures (-20 °C to -25 °C) to maximize enantioselectivity.

  • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous dichloromethane (DCM).

  • Cool the solvent to -25 °C in a cryocool bath.

  • Add L-(+)-Diethyl tartrate (0.12 eq) followed by the dropwise addition of Titanium(IV) isopropoxide (0.1 eq). Stir the resulting solution for 30 minutes at -25 °C.

  • Add a solution of the allylic alcohol precursor from Part 1 (1.0 eq) in anhydrous DCM dropwise.

  • After stirring for another 15 minutes, add tert-butyl hydroperoxide (2.0 eq in decane) dropwise. The reaction mixture should be stirred vigorously.

  • Maintain the reaction at -25 °C for 4-6 hours. The progress can be monitored by TLC (staining with vanillin or permanganate).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stirring vigorously for 1 hour at room temperature.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol Part 3: Purification and Characterization
  • Purify the crude product from Part 2 using flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Characterize the final product, this compound, using:

    • ¹H and ¹³C NMR: To confirm the structure and stereochemistry.

    • Mass Spectrometry (MS): To confirm the molecular weight.[5]

    • Chiral HPLC: To determine the enantiomeric excess (ee) of the product.

    • Optical Rotation: To measure the specific rotation.

Synthetic Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Epoxidation cluster_2 Part 3: Purification & Analysis A Methyl Linoleate B Allylic Oxidation (SeO₂, t-BuOOH) A->B C Methyl 9-oxo-10,12(Z)-octadecadienoate B->C D Asymmetric Reduction ((R)-CBS, BMS) C->D E Methyl 9(S)-hydroxy-10,12(Z)-octadecadienoate D->E F Sharpless Epoxidation (Ti(OⁱPr)₄, L-(+)-DET, t-BuOOH) E->F G Crude Product F->G H Column Chromatography G->H I Final Product: This compound H->I J Characterization (NMR, MS, HPLC) I->J

Caption: Complete experimental workflow for the chiral synthesis.

Summary of Key Data

StepProductExpected Yield (%)Expected Enantiomeric Excess (ee)Key Analytical Techniques
1a Methyl 9-oxo-10,12(Z)-octadecadienoate60-70%N/ANMR, MS
1b Methyl 9(S)-hydroxy-10,12(Z)-octadecadienoate85-95%>95%Chiral HPLC, NMR
2 This compound75-85%>90%Chiral HPLC, NMR, MS

Conclusion

The protocol detailed in this application note presents a reliable and highly stereoselective method for the synthesis of this compound. By leveraging the predictability and high fidelity of the Sharpless Asymmetric Epoxidation, researchers can access this stereochemically complex molecule with a high degree of purity.[6] The provided expert insights and self-validating checkpoints are intended to empower scientists to successfully implement this synthesis in their own laboratories for applications in drug discovery and natural product synthesis.

References

Application Notes and Protocols for the Purification of Epoxy Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Bioactive Lipid Research

Epoxy hydroxy fatty acid methyl esters are a class of lipid mediators derived from the enzymatic or auto-oxidative metabolism of polyunsaturated fatty acids. These molecules, including various regioisomers of epoxyeicosatrienoic acids (EETs) and other related compounds, exhibit a wide range of biological activities, playing crucial roles in inflammation, cardiovascular function, and tumorigenesis.[1] For researchers, scientists, and drug development professionals, obtaining these compounds in a highly purified form is paramount. The presence of isomers, unreacted starting materials, or byproducts can lead to erroneous experimental results and misinterpretation of biological effects. This guide provides a comprehensive overview of robust purification protocols, offering detailed methodologies and the scientific rationale behind each step to ensure the isolation of highly pure epoxy hydroxy fatty acid methyl esters for downstream applications.

Foundational Principles of Separation: Exploiting Physicochemical Properties

The successful purification of epoxy hydroxy fatty acid methyl esters hinges on exploiting the subtle differences in their physicochemical properties, primarily polarity. The introduction of epoxide and hydroxyl functional groups into the fatty acid backbone significantly increases their polarity compared to the parent unsaturated fatty acid methyl esters. This difference in polarity is the primary basis for their separation using various chromatographic techniques.

Purification Strategy Workflow

The general workflow for the purification of epoxy hydroxy fatty acid methyl esters from a crude reaction mixture or biological extract typically involves a multi-step approach to progressively enrich and isolate the target compounds.

G start Crude Reaction Mixture or Biological Extract spe Solid-Phase Extraction (SPE) (Group Separation) start->spe Initial Cleanup tlc Thin-Layer Chromatography (TLC) (Fractionation & Scouting) spe->tlc Further Fractionation hplc High-Performance Liquid Chromatography (HPLC) (High-Resolution Purification) tlc->hplc Fine Purification analysis Purity Assessment (GC-MS, LC-MS, NMR) hplc->analysis Purity Verification end Purified Epoxy Hydroxy Fatty Acid Methyl Esters analysis->end Final Product

Caption: General workflow for the purification of epoxy hydroxy fatty acid methyl esters.

Protocol 1: Solid-Phase Extraction (SPE) for Initial Sample Cleanup and Group Separation

Solid-phase extraction is an invaluable technique for the initial cleanup of samples, effectively separating lipids into different classes based on their polarity. For epoxy hydroxy fatty acid methyl esters, SPE is primarily used to remove highly nonpolar compounds (e.g., unreacted fatty acid methyl esters) and highly polar impurities.

Expertise & Experience: The Rationale Behind SPE

The choice of sorbent and elution solvents is critical for a successful SPE separation. A normal-phase sorbent, such as silica gel or aminopropyl-bonded silica, is typically employed. The separation relies on the interaction of the polar functional groups (epoxide and hydroxyl) with the stationary phase. A stepwise elution with solvents of increasing polarity allows for the sequential removal of different lipid classes.

Step-by-Step SPE Protocol
  • Cartridge Conditioning:

    • Condition a silica gel SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of hexane through it. This ensures the activation of the silica surface and removes any potential contaminants.

  • Sample Loading:

    • Dissolve the crude sample in a minimal volume of a nonpolar solvent (e.g., 1-2 mL of hexane).

    • Load the sample onto the conditioned SPE cartridge.

  • Elution of Nonpolar Compounds:

    • Elute with 10 mL of hexane to remove nonpolar lipids, such as unreacted fatty acid methyl esters.

  • Elution of Epoxy Hydroxy Fatty Acid Methyl Esters:

    • Elute the target compounds with a solvent of intermediate polarity. A mixture of hexane and diethyl ether (e.g., 80:20, v/v) is often effective. The exact ratio may need to be optimized depending on the specific compounds.[2]

  • Elution of Highly Polar Compounds:

    • Finally, elute highly polar compounds, such as free fatty acids and diols, with a more polar solvent, such as diethyl ether or a mixture containing methanol.

  • Fraction Analysis:

    • Collect each fraction separately and analyze a small aliquot by thin-layer chromatography (TLC) to determine which fractions contain the desired product.

Data Presentation: Typical SPE Elution Profile
Elution SolventVolume (mL)Compounds Eluted
Hexane10Unreacted Fatty Acid Methyl Esters, Nonpolar Lipids
Hexane:Diethyl Ether (80:20, v/v)10Epoxy Hydroxy Fatty Acid Methyl Esters
Diethyl Ether10More Polar Byproducts
Methanol5Highly Polar Impurities

Protocol 2: Thin-Layer Chromatography (TLC) for Fractionation and Method Development

Thin-layer chromatography is a versatile and cost-effective technique for separating lipids and can be used for both analytical and preparative purposes.[3][4][5] For epoxy hydroxy fatty acid methyl esters, TLC is particularly useful for scouting optimal solvent systems for HPLC and for small-scale preparative purification.

Expertise & Experience: The Power of TLC in Lipid Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[5] The choice of the mobile phase is crucial for achieving good separation. For relatively nonpolar compounds like fatty acid methyl esters, a nonpolar mobile phase is used with a polar stationary phase.[5] The polarity of the mobile phase is adjusted to control the migration of the compounds up the plate.

Step-by-Step TLC Protocol
  • Plate Preparation:

    • Use pre-coated silica gel 60 F254 TLC plates. Activate the plate by heating it in an oven at 100-110°C for 30 minutes to remove adsorbed water.

  • Sample Application:

    • Dissolve the sample in a volatile solvent (e.g., hexane or dichloromethane).

    • Spot the sample onto the TLC plate using a capillary tube or a microsyringe, keeping the spot size as small as possible.

  • Development:

    • Place the TLC plate in a developing chamber containing the chosen mobile phase. A common solvent system for separating fatty acid methyl esters is a mixture of hexane and diethyl ether.[5] The ratio can be varied to optimize separation (e.g., 90:10 to 70:30, v/v).

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Visualize the separated spots. Common methods include:

      • UV light (254 nm): For compounds that fluoresce or quench fluorescence.

      • Iodine vapor: Stains unsaturated compounds brown.

      • Potassium permanganate stain: Reacts with double bonds and other functional groups to give yellow spots on a purple background.

      • Ceric ammonium molybdate or phosphomolybdic acid stain followed by heating: A general stain for organic compounds.

  • Preparative TLC:

    • For preparative work, apply the sample as a band across the plate.

    • After development and visualization (using a non-destructive method if possible, like UV shadowing), scrape the silica band containing the desired compound.

    • Extract the compound from the silica using a polar solvent like ethyl acetate or a mixture of chloroform and methanol.

    • Filter to remove the silica and evaporate the solvent to obtain the purified product.

Visualization of TLC Separation

G cluster_0 TLC Plate a Origin b Epoxy Hydroxy FAME c Unreacted FAME d Solvent Front

Caption: Representative TLC separation of fatty acid methyl esters (FAMEs).

Protocol 3: High-Performance Liquid Chromatography (HPLC) for High-Resolution Purification

For obtaining highly pure epoxy hydroxy fatty acid methyl esters, especially for separating regioisomers and stereoisomers, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6][7] Both normal-phase and reverse-phase HPLC can be employed.

Expertise & Experience: Choosing the Right HPLC Mode
  • Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol gradients). This mode is excellent for separating isomers with different polarities. The elution order is from least polar to most polar.

  • Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water gradients).[6] In this mode, the elution order is from most polar to least polar. Reverse-phase HPLC is often preferred for its reproducibility and the wide availability of columns.

Step-by-Step Normal-Phase HPLC Protocol
  • Column and Mobile Phase:

    • Column: Silica column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of isopropanol in hexane.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., hexane).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1-2 mL/min.

    • Detection: UV detector at 205-210 nm (for the ester carbonyl group) or an evaporative light scattering detector (ELSD).

    • Gradient: A typical gradient might be from 0.5% to 5% isopropanol in hexane over 30-40 minutes. The exact gradient should be optimized based on the separation of the specific isomers.

  • Fraction Collection:

    • Collect fractions corresponding to the peaks of interest.

    • Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure.

Step-by-Step Reverse-Phase HPLC Protocol
  • Column and Mobile Phase:

    • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[6]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min.

    • Detection: UV at 205-210 nm or Mass Spectrometry (LC-MS).

    • Gradient: A typical gradient could be from 50% to 100% acetonitrile in water over 30 minutes.

  • Fraction Collection:

    • Collect fractions and process as described for normal-phase HPLC.

Data Presentation: Comparative HPLC Parameters
ParameterNormal-Phase HPLCReverse-Phase HPLC
Stationary Phase Silica, Diol, CyanoC18, C8
Mobile Phase Hexane/Isopropanol, Hexane/Ethyl AcetateAcetonitrile/Water, Methanol/Water[6]
Elution Order Least polar to most polarMost polar to least polar
Advantages Excellent for isomer separationHigh reproducibility, good for complex mixtures

Purity Assessment: The Self-Validating System

The final and most critical step is to assess the purity of the isolated epoxy hydroxy fatty acid methyl esters. A combination of analytical techniques should be employed to confirm the identity and purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and can be used to assess isomeric purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the position of the epoxide and hydroxyl groups and the stereochemistry.[8]

Conclusion

The purification of epoxy hydroxy fatty acid methyl esters requires a systematic and multi-step approach. By combining the strengths of solid-phase extraction for initial cleanup, thin-layer chromatography for scouting and small-scale purification, and high-performance liquid chromatography for high-resolution separation, researchers can obtain these valuable bioactive lipids in a highly purified form. The protocols outlined in this guide, grounded in established scientific principles, provide a robust framework for achieving the purity necessary for accurate and reproducible biological research.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the analysis of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate, a complex oxidized lipid, using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and professionals in drug development engaged in the characterization of lipid mediators. We will delve into the principles of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID) for structural confirmation. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility.

Introduction

This compound is an oxidized derivative of linoleic acid, belonging to the class of epoxy fatty acid methyl esters. Its molecular formula is C₁₉H₃₄O₄ with a molecular weight of 326.47 g/mol . The presence of an epoxide ring, a hydroxyl group, and a carbon-carbon double bond results in a molecule with significant potential for stereoisomerism and complex biological activity. Accurate identification and quantification of such lipids are crucial for understanding their roles in various physiological and pathological processes. Mass spectrometry, particularly LC-MS/MS, offers the requisite sensitivity and specificity for the analysis of these complex lipids in biological matrices.

Part 1: Experimental Design and Rationale

The successful analysis of this compound by LC-MS/MS hinges on a carefully designed experimental workflow. The choices made at each step, from sample preparation to data acquisition, are critical for achieving reliable and interpretable results.

Sample Preparation: Preserving Integrity

The initial step in the analytical workflow is the extraction of the analyte from its matrix. A liquid-liquid extraction (LLE) is a common and effective method for isolating lipids.

Protocol: Liquid-Liquid Extraction

  • To 200 µL of the sample (e.g., plasma, cell culture supernatant), add 10 µL of a suitable internal standard solution.

  • Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[1]

  • Vortex the mixture briefly.

  • Add 2.0 mL of hexane, cap the tube, and vortex vigorously for 3 minutes.[1]

  • Centrifuge at 2000 x g for 5 minutes at room temperature to achieve phase separation.[1]

  • Carefully transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

Causality: The addition of acetic acid helps to protonate the carboxylate group of any free fatty acids, making them more soluble in the organic phase. The hexane/isopropanol mixture provides a robust extraction of lipids while minimizing the extraction of highly polar, interfering compounds.

Chromatographic Separation: Resolving Isomers

Reverse-phase liquid chromatography (RPLC) is the method of choice for separating epoxy fatty acid methyl esters. A C18 column is well-suited for this purpose, providing excellent resolution based on the hydrophobicity of the analytes.[1]

Protocol: LC-MS/MS Method

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 70% B and equilibrate

Causality: The gradient elution allows for the effective separation of the target analyte from other lipids in the sample. The initial lower concentration of the organic mobile phase (methanol) allows for the retention of the analyte on the column, while the gradual increase in methanol concentration facilitates its elution. The inclusion of formic acid in the mobile phase aids in the protonation of the analyte in positive ion mode ESI.

Mass Spectrometric Detection: Unveiling the Structure

Electrospray ionization (ESI) is a soft ionization technique that is ideal for the analysis of thermally labile molecules like epoxy fatty acids. Both positive and negative ion modes can be employed, each providing complementary structural information.

Table 1: Mass Spectrometer Parameters

ParameterPositive ESINegative ESI
Ion SourceElectrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage3.5 kV-3.0 kV
Desolvation Temp.350 °C350 °C
Desolvation Gas Flow800 L/hr800 L/hr
Cone Gas Flow150 L/hr150 L/hr
Collision GasArgonArgon

Trustworthiness: The use of both positive and negative ion modes provides a self-validating system. The observation of the expected precursor ions and fragmentation patterns in both polarities significantly increases the confidence in the identification of the analyte.

Part 2: Data Interpretation and Fragmentation Analysis

The structural elucidation of this compound is achieved through the interpretation of its tandem mass spectra. Collision-induced dissociation (CID) of the precursor ion generates characteristic fragment ions that are indicative of the molecule's structure.

Expected Precursor Ions
  • Positive Ion Mode: In positive ESI, the analyte is expected to form a protonated molecule, [M+H]⁺, at m/z 327.2. Adduct formation with ammonium, [M+NH₄]⁺, at m/z 344.2 is also possible, particularly if ammonium formate is used as a mobile phase additive.

  • Negative Ion Mode: In negative ESI, the analyte can lose a proton to form the [M-H]⁻ ion at m/z 325.2.

Predicted Fragmentation Pathways

The fragmentation of epoxy fatty acids is characterized by cleavages at and adjacent to the epoxide ring. Based on literature for similar compounds, we can predict the major fragmentation pathways for this compound.

Negative Ion Mode (CID of m/z 325.2):

The most informative fragmentation is expected in the negative ion mode. Cleavage of the C-C bonds of the epoxide ring is a well-documented fragmentation pathway for similar molecules. For 9,10-epoxyoctadecanoic acid, CID of the [M-H]⁻ ion results in characteristic fragments at m/z 155 and m/z 171. This fragmentation is initiated by the cleavage of the C9-C10 bond of the epoxide.

For this compound, cleavage of the C10-C11 epoxide bond is expected to yield diagnostic ions. The presence of the hydroxyl group at C9 will influence the fragmentation. We predict the following key fragmentations:

  • Cleavage between C10 and C11: This would lead to two primary fragments. The fragment containing the methyl ester would have an m/z that can be calculated based on the structure.

  • Loss of Water: The hydroxyl group at C9 can be readily lost as a neutral water molecule (18 Da), leading to a fragment at m/z 307.2.

Positive Ion Mode (CID of m/z 327.2):

Fragmentation in the positive ion mode is also expected to involve the epoxide and hydroxyl groups.

  • Loss of Water: A prominent loss of water from the protonated molecule is anticipated, resulting in a fragment at m/z 309.2.

  • Loss of Methanol: Cleavage of the methyl ester can result in the loss of methanol (32 Da), yielding a fragment at m/z 295.2.

Diagram: Predicted Fragmentation Workflow

G cluster_neg Negative Ion Mode cluster_pos Positive Ion Mode M_H [M-H]⁻ m/z 325.2 loss_H2O_neg [M-H-H₂O]⁻ m/z 307.2 M_H->loss_H2O_neg -H₂O frag_neg_1 Epoxide Cleavage Fragment 1 M_H->frag_neg_1 CID frag_neg_2 Epoxide Cleavage Fragment 2 M_H->frag_neg_2 CID M_H_pos [M+H]⁺ m/z 327.2 loss_H2O_pos [M+H-H₂O]⁺ m/z 309.2 M_H_pos->loss_H2O_pos -H₂O loss_MeOH_pos [M+H-CH₃OH]⁺ m/z 295.2 M_H_pos->loss_MeOH_pos -CH₃OH

Caption: Predicted ESI-MS/MS fragmentation pathways.

Part 3: Visualization and Data Presentation

Clear presentation of data is paramount for effective communication of scientific findings.

Table 2: Summary of Expected m/z Values

Ion TypePositive Mode (m/z)Negative Mode (m/z)
Precursor Ion
[M+H]⁺327.2-
[M+NH₄]⁺344.2-
[M-H]⁻-325.2
Fragment Ions
[M+H-H₂O]⁺309.2-
[M+H-CH₃OH]⁺295.2-
[M-H-H₂O]⁻-307.2
Epoxide Cleavage 1-Predicted
Epoxide Cleavage 2-Predicted

Diagram: Experimental Workflow

workflow Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation C18 RP-HPLC Separation Reconstitution->LC_Separation ESI_MS ESI-MS (Positive & Negative) LC_Separation->ESI_MS CID_MSMS CID-MS/MS Fragmentation ESI_MS->CID_MSMS Data_Analysis Data Analysis & Structural Elucidation CID_MSMS->Data_Analysis

Caption: Overall analytical workflow for the analysis.

Conclusion

The methodology detailed in this application note provides a robust framework for the confident identification and structural characterization of this compound. By combining optimized sample preparation, high-resolution chromatographic separation, and tandem mass spectrometry, researchers can achieve the necessary specificity and sensitivity for the analysis of this and other complex oxidized lipids. The predicted fragmentation patterns, grounded in the established principles of mass spectrometry of epoxy fatty acids, offer a reliable guide for data interpretation. This approach will undoubtedly facilitate a deeper understanding of the biological roles of these important lipid mediators.

References

Application Notes and Protocols for Enzymatic Assays Detecting Epoxy Fatty Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Epoxy Fatty Acids in Cellular Signaling and Disease

Epoxy fatty acids (EpFAs) are a class of potent lipid signaling molecules that play crucial roles in a multitude of physiological and pathophysiological processes.[1][2] Synthesized from polyunsaturated fatty acids (PUFAs) through the action of several key enzyme families, EpFAs are central regulators of inflammation, pain, angiogenesis, and blood pressure.[1][3] Their biological activity is tightly controlled by their metabolic fate, primarily their hydrolysis into less active diols by the enzyme soluble epoxide hydrolase (sEH).[1][2] This dynamic interplay between EpFA synthesis and degradation makes the enzymes involved prime targets for therapeutic intervention in a range of diseases, including cardiovascular disorders, inflammatory conditions, and neuropathic pain.[4][5]

This comprehensive guide provides detailed application notes and protocols for the enzymatic detection of epoxy fatty acid activity. We will delve into the core enzymatic pathways, present robust assay methodologies, and offer insights into data interpretation and validation, empowering researchers to accurately probe this critical signaling nexus.

I. The Enzymatic Landscape of Epoxy Fatty Acid Metabolism

The cellular concentration and activity of EpFAs are governed by the coordinated actions of synthesizing and degrading enzymes. A thorough understanding of these pathways is paramount for designing and interpreting enzymatic assays.

A. Biosynthesis of Epoxy Fatty Acids

Three primary enzyme families are responsible for the epoxidation of PUFAs like arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) to their corresponding EpFAs.[1][2][5]

  • Cytochrome P450 (CYP) Epoxygenases: These membrane-bound enzymes, particularly isoforms from the CYP2C and CYP2J families, are major contributors to the formation of epoxyeicosatrienoic acids (EETs) from ARA.[1][6] The resulting EETs are potent vasodilators and anti-inflammatory mediators.[1][3]

  • Cyclooxygenases (COX): While primarily known for producing prostaglandins, COX enzymes, particularly COX-2, can also generate epoxy derivatives from omega-3 fatty acids.[5][7]

  • Lipoxygenases (LOX): LOX enzymes are also capable of transforming fatty acid epoxides into more complex signaling molecules, such as hydroxy-endoperoxides.[8][9]

B. Degradation of Epoxy Fatty Acids: The Role of Soluble Epoxide Hydrolase (sEH)

The primary route for the inactivation of EpFAs is their rapid hydrolysis to the corresponding vicinal diols by soluble epoxide hydrolase (sEH).[1][2][3] For instance, sEH converts the anti-inflammatory EETs into their less active dihydroxyeicosatrienoic acids (DHETs).[1][2] This enzymatic conversion makes sEH a critical control point in EpFA signaling and a key target for therapeutic inhibitors that aim to stabilize and enhance the beneficial effects of endogenous EpFAs.[1][4]

II. Core Methodologies for Quantifying Epoxy Fatty Acid-Related Enzymatic Activity

A variety of assay formats are available to measure the activity of enzymes involved in EpFA metabolism. These range from high-throughput screening assays using fluorescent or radiometric probes to highly specific and quantitative mass spectrometry-based methods.

A. Fluorometric Assays for Soluble Epoxide Hydrolase (sEH) Activity

Fluorometric assays are a widely adopted method for measuring sEH activity due to their sensitivity, convenience, and amenability to high-throughput formats.[10][11][12] These assays typically employ a non-fluorescent substrate that is hydrolyzed by sEH to yield a highly fluorescent product.

The assay is based on the sEH-catalyzed hydrolysis of a substrate like Epoxy Fluor 7. This reaction releases a fluorescent product, 6-methoxy-2-naphthaldehyde, which can be quantified to determine enzyme activity.[10][12] To ensure the measured activity is specific to sEH, a selective sEH inhibitor is often used in a parallel reaction. The difference in fluorescence between the uninhibited and inhibited reactions represents the specific sEH activity.[11][12]

sEH_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis Sample Prepare Lysate (Cells/Tissues) or Purified Enzyme Reaction_Mix Prepare Reaction Mix: - Sample - Substrate - With/Without Inhibitor Sample->Reaction_Mix Substrate Prepare Substrate (e.g., Epoxy Fluor 7) Substrate->Reaction_Mix Inhibitor Prepare sEH Inhibitor (e.g., AUDA) Inhibitor->Reaction_Mix Standard Prepare Standard (6-methoxy-2-naphthaldehyde) Standard_Curve Generate Standard Curve Standard->Standard_Curve Incubation Incubate at 37°C Reaction_Mix->Incubation Read_Fluorescence Read Fluorescence (Ex/Em = 330/465 nm) Incubation->Read_Fluorescence Calculate_Activity Calculate Specific sEH Activity Read_Fluorescence->Calculate_Activity Standard_Curve->Calculate_Activity LCMS_Workflow Start Biological Sample (Plasma, Tissue, Cells) Lipid_Extraction Lipid Extraction (e.g., Solid Phase Extraction) Start->Lipid_Extraction LC_Separation HPLC Separation (Reversed-Phase C18 Column) Lipid_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI in Negative Ion Mode) LC_Separation->MS_Detection Data_Analysis Quantification of EpFA/Diol Ratios MS_Detection->Data_Analysis End Metabolic Profile Data_Analysis->End

References

Quantitative Analysis of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate in Biological Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate is an oxidized metabolite of linoleic acid, belonging to the octadecanoid class of lipid mediators. These molecules are increasingly recognized for their role in modulating physiological and pathophysiological processes, including inflammation.[1][2] Accurate quantification of these transient and low-abundance signaling lipids in complex biological matrices presents a significant analytical challenge.[3] This guide provides a comprehensive, field-proven protocol for the robust quantification of this compound in biological tissues using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The workflow encompasses tissue homogenization, a refined liquid-liquid extraction, solid-phase extraction (SPE) cleanup, and a fully validated UHPLC-MS/MS analysis, ensuring data integrity and reproducibility for research and development applications.

Scientific Background & Method Principle

The enzymatic oxidation of polyunsaturated fatty acids like linoleic acid generates a vast family of bioactive lipids, including eicosanoids and octadecanoids.[4] this compound is a specific stereoisomer whose biological function is an active area of investigation, with related compounds showing potential roles in regulating inflammation and pain.[1][5] Its structure, featuring both an epoxy and a hydroxyl group, makes it susceptible to further metabolism, notably hydrolysis by soluble epoxide hydrolase (sEH) into a corresponding diol.[2][5]

Quantifying this analyte requires a method that can overcome its low endogenous concentrations (typically in the pM to nM range) and distinguish it from structurally similar isomers within a complex tissue lipidome.[4] The principle of this method is based on a stable isotope dilution LC-MS/MS approach, which is the gold standard for lipid mediator analysis.[3]

The core workflow is as follows:

  • Tissue Lysis & Homogenization: Tissues are rapidly homogenized in the presence of antioxidants and a deuterated internal standard to prevent analyte degradation and ensure accurate correction for sample loss.

  • Lipid Extraction: A methyl-tert-butyl ether (MTBE) based liquid-liquid extraction is employed to efficiently isolate lipids from the aqueous homogenate.[6][7]

  • Analyte Enrichment: Solid-Phase Extraction (SPE) using a C18 sorbent is used to remove interfering matrix components (e.g., phospholipids) and concentrate the target analyte.[8]

  • Quantitative Analysis: The purified extract is analyzed by Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Hypothesized Metabolic Pathway

The following diagram illustrates the likely metabolic origin of the target analyte from linoleic acid and its subsequent metabolism.

LA Linoleic Acid Enzyme CYP450 or Lipoxygenase (LOX) Action LA->Enzyme Oxidation Analyte Methyl 10(S),11(S)-Epoxy-9(S)- hydroxy-12(Z)-octadecenoate (Target Analyte) Enzyme->Analyte sEH Soluble Epoxide Hydrolase (sEH) Analyte->sEH Hydrolysis Metabolite Methyl 9(S),10(R),11(R)-trihydroxy- 12(Z)-octadecenoate (Diol Metabolite) sEH->Metabolite cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_spe SPE Cleanup Tissue 1. Weigh Tissue (20-50 mg) Homogenize 2. Add Antioxidant-Methanol & Internal Standard Tissue->Homogenize BeadBeater 3. Homogenize Homogenize->BeadBeater Centrifuge1 4. Centrifuge (10,000 x g) BeadBeater->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant AddMTBE 5. Add MTBE & Water Supernatant->AddMTBE Vortex 6. Vortex & Centrifuge (2,000 x g) AddMTBE->Vortex Collect 7. Collect Upper Organic Layer Vortex->Collect Dry1 8. Dry Under Nitrogen Collect->Dry1 Reconstitute1 9. Reconstitute in 10% MeOH Dry1->Reconstitute1 SPE 10. C18 SPE (Condition -> Load -> Wash -> Elute) Reconstitute1->SPE Dry2 11. Dry Eluate Under Nitrogen SPE->Dry2 Reconstitute2 12. Reconstitute in LC Mobile Phase Dry2->Reconstitute2 LCMS Inject into LC-MS/MS Reconstitute2->LCMS

References

Application Notes and Protocols for the Enzymatic Epoxidation of Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the enzymatic epoxidation of polyunsaturated fatty acids (PUFAs). It details the core principles, step-by-step protocols, and analytical methodologies for producing and characterizing epoxy fatty acids (EpFAs), which are potent lipid mediators with significant therapeutic potential. The protocols focus on well-established and robust enzyme systems, including Cytochrome P450 BM3 from Bacillus megaterium and soybean lipoxygenase, offering scientifically grounded, actionable guidance for laboratory application.

Introduction: The Significance of Epoxy Fatty Acids

Polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are not merely structural components of cell membranes but also precursors to a vast array of signaling molecules called oxylipins.[1] Among these, epoxy fatty acids (EpFAs), synthesized by the epoxidation of double bonds, have emerged as critical regulators of physiological and pathophysiological processes.[2] For instance, the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid are known to possess potent vasodilatory, anti-inflammatory, and angiogenic properties.[3]

The biological activity of these epoxides is often terminated by hydrolysis to their corresponding diols, a reaction catalyzed by the soluble epoxide hydrolase (sEH).[3][4] Consequently, there is significant therapeutic interest in both stabilizing endogenous EpFAs by inhibiting sEH and in the exogenous application of synthetic EpFAs. Enzymatic synthesis offers a powerful alternative to complex chemical routes, providing high regio- and stereoselectivity under mild reaction conditions.[5] This guide details protocols for leveraging common enzyme systems to produce these valuable compounds for research and development.

Core Principles of Enzymatic Epoxidation

Three primary enzyme families catalyze the epoxidation of PUFAs: Cytochrome P450 monooxygenases, lipoxygenases, and peroxygenases.[1][6] Understanding their mechanisms is key to designing and troubleshooting experiments.

Cytochrome P450 (CYP) Monooxygenases

CYPs are heme-containing enzymes that are major drivers of PUFA metabolism in mammals.[7] They function as monooxygenases, incorporating one atom of molecular oxygen into the PUFA substrate to form an epoxide, while the other oxygen atom is reduced to water.[1] This reaction is dependent on electrons supplied by NADPH, typically via a partner reductase protein like NADPH-cytochrome P450 reductase (POR).[1][8] The catalytic cycle is a multi-step process involving substrate binding, electron transfers, and oxygen activation.[1] Bacterial CYPs, such as P450 BM3 from Bacillus megaterium, are particularly useful for preparative synthesis as they are soluble, highly active, and exist as a natural fusion of the heme monooxygenase and its reductase partner, simplifying the reaction setup.[5][9]

CYP_Cycle cluster_0 Cytochrome P450 Catalytic Cycle Fe3_rest Fe³⁺ (Resting) Fe3_sub Fe³⁺-PUFA Fe3_rest->Fe3_sub PUFA in Fe2_sub Fe²⁺-PUFA Fe3_sub->Fe2_sub e⁻ (from NADPH) Fe2_O2 Fe²⁺-PUFA(O₂) Fe2_sub->Fe2_O2 O₂ Fe3_O2_2 Fe³⁺-PUFA(O₂²⁻) Fe2_O2->Fe3_O2_2 e⁻ (from NADPH) Fe_oxo [Fe⁴⁺=O]⁺-PUFA Fe3_O2_2->Fe_oxo 2H⁺, -H₂O Fe_oxo->Fe3_rest Epoxy-PUFA out

Caption: Simplified catalytic cycle of Cytochrome P450 (CYP) monooxygenase.

Lipoxygenases (LOX) and Peroxygenases

While primarily known for producing hydroperoxides, some lipoxygenases and peroxygenases can also catalyze epoxidation.[7][10] Plant LOXs, like soybean lipoxygenase (SLO), are readily available and have been shown to form epoxy fatty acids from linoleic and other fatty acids.[11] Peroxygenases utilize a hydroperoxide co-substrate (often generated by a LOX) to provide the oxygen atom for epoxidation, in contrast to CYPs which use molecular oxygen.[12] This pathway is particularly noted in plants like oats.[12] Fungal unspecific peroxygenases (UPOs) are also gaining attention as they only require hydrogen peroxide for activation and can efficiently epoxidize a range of fatty acids.[13][14]

Detailed Experimental Protocols

The following protocols provide a robust framework for the enzymatic synthesis, extraction, and analysis of epoxy fatty acids.

General Experimental Workflow

A successful synthesis follows a logical progression from reaction setup to final analysis. This workflow is applicable to most enzymatic epoxidation systems.

Workflow sub 1. Substrate Preparation (PUFA in solvent) reaction 3. Enzymatic Reaction (Incubation with stirring) sub->reaction enzyme 2. Enzyme & Cofactor Prep (Enzyme, Buffer, NADPH System) enzyme->reaction quench 4. Reaction Quenching (Acidification) reaction->quench extract 5. Product Extraction (Liquid-Liquid Extraction) quench->extract purify 6. Purification & Analysis (HPLC / GC-MS) extract->purify

Caption: General workflow for enzymatic epoxidation of PUFAs.

Protocol 1: Epoxidation using CYP BM3

This protocol is adapted for the synthesis of epoxy fatty acids using the highly efficient CYP BM3 enzyme.[5][15] It incorporates an NADPH regeneration system to ensure the reaction proceeds to completion and to improve cost-effectiveness.[16][17]

Materials:

  • PUFA substrate (e.g., Arachidonic Acid, EPA, DHA)

  • CYP BM3 enzyme (wild-type or variant, expressed and purified)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • NADPH Regeneration System:

    • NADP⁺

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)[18]

  • 2 M Oxalic acid (for quenching)

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Substrate Preparation: Prepare a 50 mM stock solution of the PUFA substrate in DMSO.

  • Reaction Setup: In a glass flask, combine the following in order, ensuring continuous stirring:

    • Potassium phosphate buffer (to final volume)

    • NADP⁺ (to a final concentration of 1 mM)

    • Glucose-6-phosphate (to a final concentration of 10 mM)

    • Glucose-6-phosphate dehydrogenase (to a final concentration of 1 U/mL)

  • Initiate Reaction:

    • Add the PUFA stock solution to the reaction mixture to achieve the desired final concentration (e.g., 200 µM).

    • Add the CYP BM3 enzyme to a final concentration of 0.5-1.0 µM.

    • Seal the flask but ensure a positive oxygen headspace (e.g., by loosely attaching a balloon filled with O₂). Vigorous stirring is essential as PUFAs have low aqueous solubility.[5]

  • Incubation: Incubate the reaction at 30°C with vigorous stirring for 4-24 hours. Monitor reaction progress by taking small aliquots over time for LC-MS analysis.

  • Reaction Quenching: Slowly add 2 M oxalic acid dropwise to the reaction mixture until the pH is ~3.0. This denatures the protein and protonates the fatty acids for efficient extraction.[5]

  • Product Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the lipids three times with an equal volume of ethyl acetate or diethyl ether.

    • Pool the organic layers and wash once with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Storage: Store the resulting lipid film at -80°C under an inert atmosphere (e.g., argon or nitrogen) prior to analysis.

Protocol 2: Product Analysis by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for separating and identifying epoxy fatty acids.[19][20]

Instrumentation & Columns:

  • HPLC system with an autosampler.

  • Reversed-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size).[21]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mobile Phase & Gradient:

  • Solvent A: Water with 0.1% acetic acid or 0.05% formic acid.[19][21]

  • Solvent B: Acetonitrile or Methanol with 0.1% acetic acid or 0.05% formic acid.[21]

  • Gradient: A typical gradient runs from a lower percentage of Solvent B (e.g., 50-85%) to 100% B over 10-20 minutes to elute compounds of increasing hydrophobicity.[21]

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 100 µL of 85% methanol).

  • Injection: Inject 10-40 µL of the reconstituted sample onto the HPLC column.[21]

  • Separation: Run the HPLC gradient to separate the parent PUFA, epoxy-metabolites, and diol-hydrolysis products.

  • Detection (MS): Operate the mass spectrometer in negative ion mode (ESI-).[22] Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring the transition from the precursor ion (deprotonated molecule, [M-H]⁻) to specific product ions generated by collision-induced dissociation.[22]

  • Quantification: Create calibration curves using authentic standards of the epoxy fatty acids of interest to accurately quantify their concentration in the sample.[21]

Analyte (from AA)Precursor Ion (m/z)Product Ion (m/z)
Arachidonic Acid (AA)303.2259.2
14,15-EET319.2219.2
11,12-EET319.2167.1
8,9-EET319.2155.1
5,6-EET319.2219.2
14,15-DHET337.2221.2
Table 1: Example MRM transitions for Arachidonic Acid and its CYP-derived metabolites.

Optimization and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Product Formation Inactive enzyme.Verify enzyme activity with a positive control substrate. Ensure proper storage conditions (-80°C).
Depletion of NADPH cofactor.Ensure the NADPH regeneration system is active and all components are added correctly. Use fresh G6PDH.[16]
Insufficient oxygen.Ensure adequate headspace and vigorous stirring to overcome oxygen limitation in the aqueous buffer.[5]
Incorrect pH or temperature.Optimize reaction pH (typically 7.0-8.0) and temperature (25-37°C) for the specific enzyme used.
High Levels of Diol Products Spontaneous or acid-catalyzed hydrolysis of epoxides.Avoid overly acidic conditions during workup. Quench slowly and extract immediately. Consider adding a sEH inhibitor to the reaction if trace sEH contamination is suspected.[3]
Poor Extraction Efficiency Incorrect pH during extraction.Ensure the pH of the aqueous phase is acidic (pH 3-4) to fully protonate the carboxylic acid group of the fatty acids, making them less polar.[5]
Emulsion formation.Add brine during the wash step to help break emulsions. Centrifuge if necessary.

Conclusion

Enzymatic epoxidation provides a highly selective and efficient route for producing biologically active epoxy fatty acids. The protocols detailed herein, utilizing robust systems like CYP BM3, offer a reliable foundation for researchers in drug discovery and lipid biochemistry. Careful attention to reaction parameters, particularly cofactor regeneration and oxygen supply, is critical for success. Coupled with precise analytical techniques like HPLC-MS/MS, these methods empower the synthesis and study of EpFAs, paving the way for new therapeutic insights and applications.

References

High-Resolution Separation of Fatty Acid Methyl Ester Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Scientists

Abstract

The precise identification and quantification of fatty acid (FA) isomers are critical in fields ranging from metabolic research and clinical diagnostics to food science and drug development. Isomers, particularly geometric (cis/trans) and positional isomers, often exhibit distinct biological activities despite having identical masses. This application note provides a comprehensive guide to the separation and analysis of fatty acid methyl ester (FAME) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind critical experimental choices, from sample preparation and derivatization to the selection of highly polar capillary columns and optimization of GC-MS parameters. This guide offers detailed, field-proven protocols and troubleshooting advice to enable researchers to develop robust, self-validating methods for complex lipid analysis.

Introduction: The Challenge of Isomer-Specific Lipidomics

Fatty acids are fundamental building blocks of complex lipids and key players in cellular signaling and energy metabolism. The geometric configuration (cis vs. trans) and the position of double bonds within the acyl chain can dramatically alter their physiological and pathological roles. For instance, the distinction between various C18 FAME isomers is crucial for nutritional labeling and understanding the health impacts of dietary fats[1][2].

Direct analysis of free fatty acids by GC-MS is hindered by their low volatility and high polarity, which leads to poor chromatographic peak shape and potential thermal degradation[3][4]. Derivatization to fatty acid methyl esters (FAMEs) is a mandatory preceding step that increases volatility and stability, making the molecules amenable to GC analysis[5][6][7][8]. While this solves the issue of volatility, the primary analytical challenge remains: separating and identifying isomers that often produce nearly identical mass spectra under standard Electron Ionization (EI) conditions[9].

Therefore, successful FAME isomer analysis hinges almost entirely on achieving high-resolution chromatographic separation. This guide provides the strategic framework and detailed protocols to achieve this separation, transforming GC-MS into a powerful tool for isomer-specific fatty acid profiling.

Principle of Separation: The Central Role of the Stationary Phase

The separation of FAME isomers is governed by the differential interactions between the analytes and the stationary phase coated on the inner wall of the GC column[10]. While non-polar columns can separate FAMEs based on boiling point (i.e., chain length), they are ineffective for resolving isomers[3][10].

The key to isomer separation lies in using highly polar stationary phases. Columns with a high content of cyanopropyl groups (e.g., biscyanopropyl polysiloxane) are the industry standard[5][11][12]. The separation mechanism is based on the interaction between the polarizable double bonds of the unsaturated FAMEs and the highly polar cyanopropyl groups of the stationary phase. This interaction is influenced by the double bond's configuration and position:

  • Cis vs. Trans Isomers: Cis isomers have a "kinked" structure, allowing for greater interaction with the polar stationary phase compared to the more linear trans isomers. Consequently, on these columns, trans isomers are less retained and elute before their corresponding cis counterparts[5][13][14].

  • Positional Isomers: The position of the double bond along the acyl chain also influences its interaction with the stationary phase, enabling the separation of positional isomers.

Longer columns (e.g., 100 m or even 200 m) provide a greater number of theoretical plates, enhancing the resolution between these closely eluting isomeric species[1][4][15].

Experimental and Analytical Workflow

A robust FAME isomer analysis workflow is a multi-step process that demands careful attention to detail at each stage. The validity of the final data is entirely dependent on the integrity of this chain of procedures.

FAME_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Homogenization Deriv Derivatization to FAMEs (Acid-Catalyzed) Extraction->Deriv Lipid Extract GC Gas Chromatography (High-Polarity Column) Deriv->GC FAME Extract MS Mass Spectrometry (EI, Scan/SIM Mode) GC->MS Separated Analytes Integration Peak Integration & Retention Time Alignment MS->Integration Raw Data Identification Isomer Identification (vs. Standards) Integration->Identification Quant Quantification Identification->Quant

Caption: High-level workflow for FAME isomer analysis.

Part I: Sample Preparation and Derivatization Protocol

The goal of this stage is to efficiently extract all lipids from the biological matrix and convert them quantitatively into their corresponding FAMEs.

A. Rationale for Method Selection

  • Lipid Extraction: The Folch or Bligh-Dyer methods are gold standards for total lipid extraction, using a chloroform/methanol mixture to effectively partition lipids from the aqueous and proteinaceous components of the sample[16].

  • Derivatization: While several methods exist, acid-catalyzed esterification using Boron Trifluoride-Methanol (BF3-Methanol) is widely used and highly effective. It has the distinct advantage of converting both esterified fatty acids (from triglycerides, phospholipids, etc.) and free fatty acids into FAMEs in a single step, which is crucial for total fatty acid profiling[4]. Base-catalyzed methods, while faster, are not suitable for samples containing significant amounts of free fatty acids.

B. Protocol 1: Acid-Catalyzed Derivatization using BF3-Methanol

This protocol is adapted from standard methodologies for total fatty acid analysis[4][17][18].

  • Lipid Extraction (Folch Method):

    • To your homogenized sample (e.g., 100 µL of serum or plasma), add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Add an appropriate internal standard (e.g., methyl heptadecanoate, C17:0) at this stage for accurate quantification[6].

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation[6].

    • Vortex again for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer to a clean glass tube with a PTFE-lined cap.

    • Dry the lipid extract completely under a gentle stream of nitrogen gas.

  • Esterification to FAMEs:

    • To the dried lipid extract, add 1 mL of toluene and 2 mL of 12-14% BF3-Methanol reagent[17].

    • Seal the tube tightly and heat at 100°C for 45-60 minutes in a heating block or water bath to facilitate the reaction[6][19]. Causality: Heating accelerates the transesterification of complex lipids and esterification of free fatty acids.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane (or heptane) to the tube[4][17].

    • Vortex vigorously for 2 minutes to extract the non-polar FAMEs into the upper hexane layer.

    • Centrifuge briefly to ensure clear phase separation.

    • Carefully transfer the upper hexane layer containing the FAMEs to a 2 mL GC vial for analysis. A small amount of anhydrous sodium sulfate can be added to remove any residual water[4].

Derivatization FA R-COOH (Fatty Acid) FAME R-COOCH3 (Fatty Acid Methyl Ester) plus1 + Methanol CH3OH (Methanol) Methanol->FAME BF3 Catalyst (Acid-Catalyzed Esterification) Water H2O (Water) plus2 +

Caption: Conversion of a fatty acid to a FAME.

Part II: GC-MS Instrumentation & Method Parameters

The instrument setup is the most critical component for achieving isomer separation. The choices made here will dictate the success or failure of the analysis.

A. GC Column Selection: The Critical Factor

The choice of GC column is the single most important parameter for separating FAME isomers[3][10]. Highly polar columns are required.

Column Type Stationary Phase Key Characteristics & Application
HP-88 / SP-2560 / CP-Sil 88 High % Cyanopropyl PolysiloxaneGold Standard for Isomer Separation. Excellent for resolving complex mixtures of cis/trans and positional FAME isomers. Required by many regulatory methods[4][12][20][21].
DB-FATWAX UI / FAMEWAX Polyethylene Glycol (PEG)Good for general FAME analysis (separation by chain length and degree of unsaturation) but provides limited or no separation of cis/trans isomers[3][5][12][22].
DB-5ms / HP-5MS 5% Phenyl / 95% DimethylpolysiloxaneNot Suitable for Isomer Separation. A non-polar phase that separates analytes by boiling point only[23].
SLB-IL111 Ionic LiquidAn extremely polar phase that can provide baseline separation of complex geometric isomers, such as the four C18:2 isomers, that are challenging on other columns[23].

Recommendation: For robust separation of cis/trans isomers, a column with high cyanopropyl content (e.g., Agilent J&W HP-88, Supelco SP-2560) of at least 100 m in length is strongly recommended[1][4].

B. Optimized GC-MS Method Parameters

The following parameters provide a robust starting point. They should be optimized for your specific instrument and application.

Parameter Typical Setting/Value Rationale & Expert Insights
GC System Agilent 7890B GC with 5977A MSD (or equivalent)A modern, inert GC system is required to prevent analyte degradation and peak tailing.
Column Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalentA long, highly polar column is essential for resolving closely eluting isomers[12].
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 - 1.2 mL/minHydrogen can provide faster analysis times without significant loss of resolution, but helium is more commonly used for safety and compatibility[3]. Constant flow mode ensures reproducible retention times.
Injector Split/Splitless, 250 °CTemperature must be high enough for rapid vaporization without causing thermal degradation of polyunsaturated FAMEs[4]. A split injection (e.g., 50:1 ratio) is common to prevent column overload with concentrated samples[3].
Oven Program Initial 100°C (hold 4 min); ramp 3°C/min to 240°C (hold 15 min)This is critical. A slow temperature ramp is absolutely necessary to enhance the resolution of closely eluting isomers. Do not rush the analysis with a fast ramp[4].
MS Transfer Line 240 - 280 °CMust be hot enough to prevent analyte condensation as they move from the GC to the MS, but not so hot as to cause degradation[3][4].
MS Ion Source 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces reproducible fragmentation patterns for library matching[3].
Acquisition Mode Scan (m/z 50-550) and/or SIMScan mode is used for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) mode targets specific ions, dramatically increasing sensitivity for quantitative analysis of known isomers[16][24].

Part III: Data Analysis & Interpretation

A. Peak Identification: Retention Time is Key

Due to the similarity of their mass spectra, the primary method for identifying FAME isomers is by comparing their GC retention times to those of a well-characterized, authenticated standard mixture run under identical conditions[25]. Co-elution with a known standard is the most reliable identification method. Mass spectral library matches alone are insufficient and often incorrect for isomers[9].

B. Mass Spectral Interpretation

While insufficient for isomer differentiation, understanding the basic fragmentation of FAMEs is important for confirming that a peak belongs to this compound class.

  • Molecular Ion (M+•): The molecular ion peak is usually visible, especially for saturated and monounsaturated FAMEs.

  • McLafferty Rearrangement: The most characteristic fragment for most saturated FAMEs is the methoxycarbonyl ion at m/z 74 . Its presence is a strong indicator of a methyl ester[25].

  • Other Fragments: A series of hydrocarbon fragments separated by 14 Da (-CH2-) are also typically observed.

The challenge is that positional and geometric isomers undergo very similar fragmentation, yielding spectra that are often indistinguishable[9]. Therefore, chromatographic separation remains the definitive arbiter of isomer identity.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution 1. GC column is not sufficiently polar. 2. Oven temperature ramp is too fast. 3. Column is old or contaminated.1. Switch to a highly polar cyanopropyl column (e.g., HP-88, SP-2560) of at least 100 m length[4]. 2. Decrease the oven ramp rate (e.g., from 5°C/min to 2-3°C/min)[4]. 3. Bake out the column according to manufacturer's instructions or replace it.
Tailing Peaks 1. Active sites in the injector liner or column. 2. Incomplete derivatization, leaving polar free fatty acids.1. Use a new, deactivated injector liner. Trim the first few cm from the column inlet. 2. Review the derivatization protocol. Ensure reagents are fresh and the reaction time/temperature are adequate. Check for the presence of water, which hinders the reaction[17].
No/Low Signal 1. Incomplete extraction or derivatization. 2. Injector or MS source issue. 3. Sample too dilute.1. Verify each step of the sample preparation protocol. 2. Perform routine maintenance on the injector and clean the MS ion source. 3. Concentrate the sample or use splitless injection for trace analysis[4].
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the solvent or reagents.1. Run a solvent blank after a concentrated sample. Increase post-run oven temperature to clean the column. 2. Use only high-purity solvents and fresh derivatization reagents[17].

Conclusion

The successful GC-MS analysis of fatty acid methyl ester isomers is a challenging but achievable goal that relies on a systematic and informed approach. The cornerstone of this analysis is the use of a long, highly polar cyanopropyl capillary column coupled with a slow, optimized oven temperature program. While mass spectrometry confirms the compound class, it is the chromatographic retention time, validated against authentic standards, that provides definitive isomer identification. By implementing the detailed protocols and understanding the rationale behind each experimental step as outlined in this guide, researchers can develop robust, reliable, and self-validating methods to accurately profile FAME isomers in complex biological matrices, paving the way for deeper insights into their roles in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Separation of Epoxy Fatty Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of epoxy fatty acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these complex lipid molecules. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your separations effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in method development.

Q1: Why are my epoxy fatty acid diastereomers co-eluting or showing very poor resolution (Rs < 1.5)?

A1: This is primarily a selectivity issue. Unlike enantiomers, diastereomers have different physical properties and can often be separated on achiral columns. However, for structurally similar epoxy fatty acids, achieving separation requires maximizing the subtle differences in their interaction with the stationary and mobile phases.

  • Primary Cause: The chosen Chiral Stationary Phase (CSP) and mobile phase combination does not provide sufficient stereoselective interactions to differentiate between the diastereomers.

  • Immediate Actions: The most effective first step is to modify the mobile phase composition. Small changes in the alcohol modifier (e.g., switching from isopropanol to ethanol) or its concentration in the hexane/heptane mobile phase can dramatically alter selectivity. If this fails, a systematic screening of different CSPs is necessary.

Q2: I'm seeing significant peak tailing. What's causing this and how do I fix it?

A2: Peak tailing is a common problem in chiral chromatography and points to secondary, undesirable interactions between your analyte and the stationary phase.

  • Potential Causes:

    • Secondary Silanol Interactions: The free carboxyl group on the fatty acid can interact strongly with residual silanol groups on the silica support, causing tailing.

    • Column Overload: Injecting too much sample can saturate the active sites on the CSP, leading to peak asymmetry.

    • Contamination: Buildup of strongly retained compounds on the column can create active sites that cause tailing.

  • Solutions:

    • Mobile Phase Additives: For acidic compounds like epoxy fatty acids, adding a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of the analyte's carboxyl group, minimizing interactions with silanols and improving peak shape.

    • Sample Dilution: Prepare and inject a 1:10 and 1:100 dilution of your sample. If peak shape improves, you are likely overloading the column.

    • Column Washing: If the above steps fail, a thorough column wash is recommended. For robust immobilized polysaccharide columns, flushing with a strong solvent like tetrahydrofuran (THF) or dichloromethane (DCM), followed by isopropanol, can remove contaminants. Always consult the manufacturer's instructions for solvent compatibility, especially for coated CSPs.

Q3: How do I choose the right Chiral Stationary Phase (CSP) for my epoxy fatty acids?

A3: There is no universal CSP, and predicting the best column is difficult. The most effective approach is empirical screening. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most widely successful for a broad range of chiral compounds, including epoxides.

  • Recommended Starting Point: Screen a set of columns with diverse selectivities. A good starting kit would include:

    • An amylose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate)).

    • A cellulose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate)).

  • Rationale: Amylose phases typically have a helical groove structure, while cellulose phases have a more linear, layered structure. These different higher-order structures provide complementary chiral recognition abilities, and it's common for one to provide separation where the other fails.

Q4: Does temperature matter for diastereomer separations?

A4: Yes, temperature is a critical and often underestimated parameter for optimizing selectivity.

  • General Rule: Lowering the temperature often increases resolution by enhancing the weak intermolecular forces (e.g., hydrogen bonds, dipole-dipole interactions) responsible for chiral recognition.

  • Important Exception: This is not always the case. In some instances, increasing the temperature can improve resolution or even reverse the elution order of stereoisomers. This can be due to temperature-induced changes in the conformation of the polysaccharide CSP. Therefore, temperature should be systematically evaluated (e.g., at 15°C, 25°C, and 40°C) during method optimization.

Part 2: In-Depth Troubleshooting Guides

This guide provides a systematic workflow for when initial screening fails to provide adequate resolution between epoxy fatty acid diastereomers.

Problem Statement: Diastereomeric peaks are either fully co-eluting or have a resolution value significantly below the generally accepted baseline value of 1.5.

Underlying Principle: The Chiral Recognition Mechanism

Separation on a polysaccharide CSP relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector. This interaction is a combination of hydrogen bonding (primarily between the analyte's polar groups like the epoxide and carboxyl functions and the carbamate groups on the CSP), π-π interactions, dipole-dipole interactions, and steric hindrance as the analyte fits into the chiral grooves or cavities of the polymer. Poor resolution means these interactions are not sufficiently different between the two diastereomers.

Troubleshooting Workflow

G

Caption: Systematic workflow for troubleshooting poor resolution.

Detailed Protocols & Explanations

  • Mobile Phase Optimization: This is the most powerful and least expensive variable to adjust.

    • Protocol:

      • Change Alcohol Modifier: Keeping the percentage constant (e.g., 10%), test different alcohols as the polar modifier in your alkane mobile phase. Common choices are Isopropanol (IPA), Ethanol (EtOH), and n-Propanol (n-PrOH).

      • Vary Modifier Concentration: Using the best alcohol from the previous step, vary its concentration from 5% to 20% in 2-5% increments.

      • Introduce an Additive: If peak shape is poor, add 0.1% TFA or Formic Acid. This can sometimes subtly alter selectivity as well.

    • Causality: Different alcohols have varying hydrogen bond donating/accepting capabilities and polarity. This changes how they compete with the analyte for interaction sites on the CSP, thereby modulating retention and selectivity.

  • Temperature Optimization: If mobile phase changes are insufficient, explore temperature.

    • Protocol:

      • Using the best mobile phase from Step 1, run the analysis at three temperatures: 15°C, 25°C, and 40°C.

      • Ensure the column is fully equilibrated at each new temperature (allow at least 10-15 column volumes).

    • Causality: The thermodynamics of the analyte-CSP interaction determine the effect of temperature. Enthalpically-driven separations (most common) improve at lower temperatures. However, entropically-driven separations can improve at higher temperatures. You must test this empirically.

  • Stationary Phase Selection: If the above fail, the fundamental selectivity of the column is not suitable for your analytes.

    • Protocol:

      • Switch to a CSP with a different polysaccharide backbone (e.g., from a cellulose-based column to an amylose-based one).

      • If separation is still not achieved, try a CSP with a different carbamate derivative (e.g., tris(3,5-dichloro phenyl)carbamate instead of tris(3,5-dimethyl phenyl)carbamate).

    • Causality: The type of polysaccharide (amylose vs. cellulose) dictates the fundamental 3D structure of the chiral cavities. The substituents on the phenylcarbamate moieties fine-tune the electronic and steric properties of the interaction sites. An electron-withdrawing group like chlorine will create different dipole-dipole interaction possibilities than an electron-donating methyl group.

For particularly challenging separations, or when faster, greener analysis is desired, SFC is a powerful alternative to HPLC.

When to Consider SFC:

  • When extensive HPLC method development has failed.

  • For preparative-scale separations where solvent reduction is critical.

  • When analyzing complex mixtures of lipid isomers.

Advantages of SFC for Chiral Separations:

  • High Efficiency: The low viscosity of supercritical CO₂ allows for faster flow rates without a significant loss in efficiency, leading to shorter run times.

  • Unique Selectivity: The mobile phase (typically CO₂ mixed with an alcohol modifier) offers different selectivity compared to the liquid alkanes used in normal-phase HPLC.

  • Orthogonality: SFC often provides complementary selectivity to HPLC, succeeding where HPLC may fail.

Key Optimization Parameters in SFC

ParameterEffect on SeparationOptimization Strategy
Co-Solvent (Modifier) Primary driver of retention and selectivity. Methanol is the most common choice.Screen Methanol, Ethanol, and Isopropanol. Vary percentage from 5% to 40%.
Additive Improves peak shape for polar/ionizable analytes.For acidic epoxy fatty acids, adding 0.1-0.5% TFA or Formic Acid is often beneficial.
Backpressure Affects the density and solvating power of the supercritical fluid.Typically maintained between 100 and 150 bar. Higher pressure can increase elution strength.
Temperature Influences fluid density and analyte-CSP kinetics.Screen between 30°C and 50°C. Effects can be complex, similar to HPLC.

Experimental Protocol: Initial SFC Screening

  • Column: Use the same polysaccharide-based CSPs as in HPLC screening (e.g., Amylose and Cellulose derivatives). Immobilized phases are highly recommended for their robustness.

  • Mobile Phase: Supercritical CO₂ with a Methanol co-solvent.

  • Gradient: Start with a fast screening gradient (e.g., 5% to 40% Methanol over 5 minutes).

  • Backpressure: 120 bar.

  • Temperature: 40°C.

  • Flow Rate: 3 mL/min for a 4.6 mm ID column.

  • Evaluation: Based on the screening gradient, identify the most promising column and co-solvent. Optimize the separation using a shallow gradient or isocratic conditions around the elution percentage observed in the screen.

Part 3: Data & Reference

Table 1: Comparison of Common Chiral Stationary Phases for General Screening

CSP TypeBackboneCommon DerivativePrimary Interaction SitesTypical Applications
PolysaccharideAmylosetris(3,5-dimethylphenyl)carbamateCarbamate (H-bonding, dipole), Aromatic rings (π-π), Helical grooves (steric)Broad applicability, often complementary to cellulose phases.
PolysaccharideCellulosetris(3,5-dimethylphenyl)carbamateCarbamate (H-bonding, dipole), Aromatic rings (π-π), Linear grooves (steric)Broad applicability, often complementary to amylose phases.
Pirkle-TypeN/A (Brush-type)(R)-N-(3,5-dinitrobenzoyl)phenylglycineπ-acidic dinitrobenzoyl group (π-π), Amide (H-bonding)Good for analytes with π-basic aromatic rings.

Workflow for Chiral Method Development

G

Caption: General workflow for chiral method development.

Technical Support Center: GC-MS Analysis of Hydroxy FAMEs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of hydroxy fatty acid methyl esters (hydroxy FAMEs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these important molecules. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure the accuracy and reliability of your results.

Introduction: The Unique Challenges of Hydroxy FAMEs Analysis

Hydroxy FAMEs are a class of lipids that play crucial roles in various biological processes and are biomarkers for several diseases. However, their analysis by GC-MS presents a unique set of challenges primarily due to the presence of the polar hydroxyl group. This functional group imparts properties that can lead to a number of analytical difficulties, including:

  • Poor Chromatographic Peak Shape: The polar hydroxyl group can interact with active sites within the GC system, leading to peak tailing and reduced resolution.

  • Thermal Instability: Hydroxy FAMEs can be susceptible to degradation at the high temperatures used in the GC inlet, resulting in inaccurate quantification and the appearance of artifact peaks.

  • Co-elution of Isomers: The separation of positional isomers of hydroxy FAMEs can be challenging due to their similar physicochemical properties.

  • Complex Mass Spectra: The interpretation of mass spectra, especially of derivatized hydroxy FAMEs, requires a good understanding of their fragmentation patterns.

  • Matrix Effects: When analyzing biological samples, co-extracting matrix components can interfere with the analysis, leading to signal suppression or enhancement.[1][2][3][4][5]

This guide will provide you with troubleshooting strategies, frequently asked questions, and detailed protocols to help you overcome these challenges and achieve robust and reliable results in your GC-MS analysis of hydroxy FAMEs.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing severe peak tailing for my hydroxy FAMEs?

A1: Peak tailing is a common issue in the GC analysis of polar analytes like hydroxy FAMEs and is often caused by secondary interactions with active sites in the GC system.[6][7] These active sites are typically exposed silanol groups on the surfaces of the inlet liner, glass wool, or the analytical column itself.[6]

Causality and Solution:

  • Active Sites in the Inlet: The hot inlet is a primary location for analyte interactions.

    • Troubleshooting Step 1: Use a Deactivated Inlet Liner. Always use high-quality, deactivated inlet liners. Over time, even deactivated liners can become active. If you observe peak tailing, replacing the liner is a good first step.[6][7]

    • Troubleshooting Step 2: Use Deactivated Glass Wool (or no wool). If your liner contains glass wool, ensure it is also deactivated. In some cases, removing the glass wool entirely can improve peak shape for highly active compounds.

  • Active Sites on the Column: The analytical column can also contribute to peak tailing.

    • Troubleshooting Step 3: Column Conditioning. Ensure your column is properly conditioned according to the manufacturer's instructions. This removes residual manufacturing impurities and creates a more inert surface.

    • Troubleshooting Step 4: Column Trimming. If the front end of the column becomes contaminated or active, trimming 10-20 cm from the inlet side can restore performance.[6][7]

    • Troubleshooting Step 5: Proper Column Installation. An incorrect column installation depth in the inlet can cause turbulence and lead to peak tailing.[7][8] Ensure the column is cut cleanly at a 90° angle and installed at the correct height as per your instrument's manual.[6][7]

  • Incomplete Derivatization: If the hydroxyl group is not completely derivatized, the remaining free hydroxyl groups will interact with active sites.

    • Troubleshooting Step 6: Optimize Derivatization. Review your derivatization protocol to ensure complete reaction. This may involve adjusting the reagent-to-sample ratio, reaction time, or temperature.

Q2: My hydroxy FAME peaks are very small or absent. What could be the cause?

A2: Low or no signal for your hydroxy FAMEs can be due to several factors, including thermal degradation in the inlet, adsorption to active sites, or issues with the derivatization process.

Causality and Solution:

  • Thermal Degradation: Hydroxy FAMEs can be thermally labile and may degrade in a hot GC inlet.[9][10]

    • Troubleshooting Step 1: Optimize Inlet Temperature. A high inlet temperature can cause degradation, while a temperature that is too low can lead to poor volatilization.[10][11] A good starting point is 250 °C, but this should be optimized for your specific analytes.[10][12] Perform a temperature study by injecting your standards at different inlet temperatures (e.g., 200 °C, 225 °C, 250 °C, 275 °C) to find the optimal temperature that maximizes response without causing degradation.

    • Troubleshooting Step 2: Consider Cool Injection Techniques. For highly labile compounds, consider using a cool on-column or programmable temperature vaporization (PTV) inlet.[9] These techniques introduce the sample at a lower temperature, minimizing thermal stress.

  • Adsorption: Active sites in the GC system can irreversibly adsorb your analytes, leading to a loss of signal.

    • Troubleshooting Step 3: Deactivate the System. Follow the steps outlined in Q1 to ensure your inlet liner and column are properly deactivated.

  • Derivatization Issues: An incomplete or failed derivatization reaction will result in the analysis of the underivatized, highly polar hydroxy FAMEs, which may not chromatograph well.

    • Troubleshooting Step 4: Verify Derivatization. Analyze a derivatized standard to confirm that the reaction is working as expected. Check the age and storage conditions of your derivatization reagents, as they can degrade over time.

Q3: I am struggling to separate isomeric hydroxy FAMEs. How can I improve the resolution?

A3: The separation of positional isomers of hydroxy FAMEs is a significant challenge due to their similar volatilities and polarities.[13] Improving resolution often requires optimization of the chromatographic conditions.

Causality and Solution:

  • Inadequate Column Selectivity: The choice of GC column stationary phase is critical for separating isomers.

    • Troubleshooting Step 1: Select an Appropriate Column. While non-polar columns like those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms) can be used, more polar columns often provide better selectivity for FAME isomers.[14] Consider columns with a polyethylene glycol (wax) or a high cyanopropyl content stationary phase for improved separation of FAMEs, including some positional and geometric isomers.[14][15][16]

    • Troubleshooting Step 2: Optimize the Temperature Program. A slower oven temperature ramp rate can improve the separation of closely eluting peaks. Experiment with different ramp rates to find the best balance between resolution and analysis time.

  • Peak Broadening: Poor peak shape will negatively impact resolution.

    • Troubleshooting Step 3: Address Peak Tailing. Follow the recommendations in Q1 to minimize peak tailing, which will result in sharper peaks and better resolution.

  • Two-Dimensional GC (GCxGC): For highly complex samples with numerous co-eluting isomers, two-dimensional gas chromatography can provide a significant increase in resolving power.[17]

Q4: How do I correctly identify my derivatized hydroxy FAMEs from their mass spectra?

A4: The mass spectra of derivatized hydroxy FAMEs can be complex. Understanding the fragmentation patterns of the derivatized hydroxyl group is key to correct identification. For trimethylsilyl (TMS) derivatives, which are common, the fragmentation is often informative.

Causality and Solution:

  • Characteristic Fragment Ions: The position of the TMS-ether group on the fatty acid chain will direct the fragmentation in the mass spectrometer, leading to characteristic ions that can be used for identification.

    • Troubleshooting Step 1: Look for Alpha-Cleavage Ions. Cleavage of the carbon-carbon bond adjacent to the TMS-ether group is a common fragmentation pathway and results in diagnostic ions. For example, the mass spectrum of the TMS derivative of 10-hydroxystearic acid methyl ester will show characteristic fragment ions resulting from cleavage on either side of the carbon bearing the O-TMS group.[18]

    • Troubleshooting Step 2: Consult Spectral Libraries. Compare your experimental mass spectra to those in commercial or in-house spectral libraries.

    • Troubleshooting Step 3: Analyze Reference Standards. The most reliable way to confirm the identity of a peak is to analyze a pure standard of the suspected compound under the same conditions.

    • Troubleshooting Step 4: Review the Literature. Scientific literature is a valuable resource for the mass spectra and fragmentation patterns of various derivatized hydroxy FAMEs.[19][20]

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization strategy for hydroxy FAMEs?

A1: The most common and effective derivatization strategy for hydroxy FAMEs for GC-MS analysis is a two-step process:

  • Esterification: The carboxylic acid group is first converted to a methyl ester (FAME). This is typically done using a reagent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl.[21][22]

  • Silylation: The hydroxyl group is then converted to a trimethylsilyl (TMS) ether. This is achieved using a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[13][23]

This two-step approach ensures that both polar functional groups are derivatized, leading to a volatile and thermally stable compound that is well-suited for GC-MS analysis.[24]

Q2: How can I minimize matrix effects when analyzing hydroxy FAMEs in biological samples?

A2: Matrix effects, which can cause either suppression or enhancement of the analyte signal, are a significant concern in quantitative GC-MS analysis of biological samples.[1][4][5]

Strategies to Minimize Matrix Effects:

  • Sample Preparation: A thorough sample cleanup procedure is the most effective way to remove interfering matrix components. Solid-phase extraction (SPE) is a commonly used technique for this purpose.[24]

  • Use of Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analytes of interest is the gold standard for correcting for matrix effects.[25]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to compensate for matrix effects.

Q3: What are the ideal GC inlet parameters for analyzing thermally labile hydroxy FAMEs?

A3: The ideal inlet parameters will depend on the specific hydroxy FAMEs being analyzed and the GC system being used. However, here are some general guidelines:

ParameterRecommendationRationale
Inlet Type Split/Splitless, PTV, or Cool On-ColumnSplitless is good for trace analysis, but PTV or cool on-column are better for highly thermally labile compounds.[9][12]
Inlet Temperature 250 °C (starting point)This is a good compromise for many compounds, but should be optimized.[10][26]
Injection Mode Pulsed SplitlessA pressure pulse at the beginning of the injection can help to transfer the sample to the column more quickly, minimizing time in the hot inlet.[12]
Liner Type Deactivated single taper with deactivated glass woolA deactivated liner is essential to minimize active sites.[6][12]
Q4: What type of GC column is best for hydroxy FAME analysis?

A4: The choice of GC column will depend on the specific analytical goals.

  • For general screening and analysis of a wide range of FAMEs, including hydroxy FAMEs: A non-polar or mid-polarity column, such as a DB-5ms or equivalent, is a good starting point.

  • For improved separation of isomers: A more polar column, such as a wax column or a high-cyanopropyl column, can provide better selectivity.[14][15][16] The increased polarity of these phases allows for separation based on the degree of unsaturation and the position of functional groups.

Experimental Protocols

Protocol 1: Two-Step Derivatization of Hydroxy Fatty Acids to Hydroxy FAMEs and their TMS Ethers

This protocol describes a general procedure for the derivatization of hydroxy fatty acids for GC-MS analysis.

Materials:

  • Dried lipid extract or hydroxy fatty acid standard

  • Boron trifluoride in methanol (14% BF3-methanol)

  • Hexane

  • Saturated sodium chloride solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Methylation: a. To your dried sample (typically 100 µg to 1 mg) in a reaction vial, add 1 mL of 14% BF3-methanol. b. Cap the vial tightly and heat at 60 °C for 30 minutes. c. Cool the vial to room temperature. d. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. e. Vortex vigorously for 1 minute and then centrifuge briefly to separate the layers. f. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. g. Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Silylation: a. To the dried hydroxy FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[24] b. Cap the vial tightly and heat at 70 °C for 30 minutes. c. Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

Workflow for GC-MS Analysis of Hydroxy FAMEs

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample LipidExtract Lipid Extraction Sample->LipidExtract DriedExtract Dried Lipid Extract LipidExtract->DriedExtract Methylation Methylation (e.g., BF3-Methanol) DriedExtract->Methylation Silylation Silylation (e.g., BSTFA) Methylation->Silylation GCMS GC-MS Injection Silylation->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration SpectralID Spectral Identification PeakIntegration->SpectralID Quantification Quantification SpectralID->Quantification

Caption: A typical workflow for the GC-MS analysis of hydroxy FAMEs.

Troubleshooting Decision Tree for Peak Tailing

PeakTailing_Troubleshooting decision decision remedy remedy Start Peak Tailing Observed CheckLiner Is the inlet liner new and deactivated? Start->CheckLiner ReplaceLiner Replace inlet liner. CheckLiner->ReplaceLiner No CheckColumnInstall Is the column installed correctly? CheckLiner->CheckColumnInstall Yes ReplaceLiner->CheckColumnInstall ReinstallColumn Re-install column. CheckColumnInstall->ReinstallColumn No TrimColumn Trim 10-20 cm from the front of the column. CheckColumnInstall->TrimColumn Yes ReinstallColumn->TrimColumn CheckDeriv Is derivatization complete? TrimColumn->CheckDeriv OptimizeDeriv Optimize derivatization protocol. CheckDeriv->OptimizeDeriv No ProblemSolved Problem Solved CheckDeriv->ProblemSolved Yes OptimizeDeriv->ProblemSolved

References

Technical Support Center: Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability and storage of this valuable lipid mediator. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

This compound is a structurally complex, unsaturated fatty acid methyl ester containing both an epoxide and a hydroxyl group. These functional groups, while crucial for its biological activity, also render the molecule susceptible to degradation. Understanding the principles behind its instability is key to ensuring the integrity of your samples and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My freshly opened vial of this compound shows signs of degradation. What are the primary causes?

A1: The primary causes of degradation for this compound are hydrolysis and oxidation, stemming from its structural features. The presence of a cis double bond and an epoxide ring makes it particularly vulnerable.

  • Hydrolysis: The epoxide ring is susceptible to hydrolysis, which opens the ring to form a vicinal diol, 10,11-dihydroxy-9-hydroxy-12(Z)-octadecenoate. This can be catalyzed by trace amounts of acid or base, or even by residual water in solvents. In biological systems, this process is often enzymatic, mediated by soluble epoxide hydrolases (sEH).[1][2] The ester group can also undergo hydrolysis, though typically under more forceful acidic or basic conditions.

  • Oxidation: The allylic hydroxyl group and the double bond are prone to oxidation.[3][4] Oxidation of the double bond can lead to the formation of aldehydes and ketones, resulting in rancidity.[4] Light, heat, and the presence of metal ions can accelerate this process.[4]

Q2: I received the compound as a solution. How should I store it for long-term use?

A2: For long-term stability, it is crucial to store this compound as a solution in a suitable organic solvent at or below -20°C.[5][6]

  • Solvent Choice: High-purity, anhydrous organic solvents are recommended. Ethanol, methanol, or acetonitrile are common choices. Ensure the solvent is free of peroxides and other impurities.

  • Inert Atmosphere: To prevent oxidation, the vial should be purged with an inert gas like argon or nitrogen before sealing.[5][6] This displaces oxygen from the headspace of the vial.

  • Container: Always use glass vials with Teflon-lined caps.[3][5][6] Plastic containers should be strictly avoided as plasticizers and other contaminants can leach into the organic solvent and degrade your compound.[3][5][6]

Q3: Can I store the compound as a dry powder?

A3: Storing unsaturated lipids like this one as a dry powder is strongly discouraged.[5][6] Unsaturated lipids in powdered form are highly hygroscopic and will readily absorb atmospheric moisture, which can lead to hydrolysis of the epoxide and ester functional groups.[5][6] They are also more exposed to atmospheric oxygen, accelerating oxidation.[5][6]

Q4: How many freeze-thaw cycles can my sample tolerate?

A4: While quantitative analysis of lipids in serum has shown minimal effects from 1-3 freeze-thaw cycles, it is best practice to minimize freeze-thaw cycles for a sensitive compound like this.[7] Each cycle can introduce atmospheric moisture and oxygen when the vial is opened. For frequent use, it is highly recommended to aliquot the stock solution into smaller, single-use vials. This prevents repeated warming and cooling of the entire stock.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of biological activity in my assay. Degradation of the parent compound due to improper storage or handling.1. Verify storage conditions: -20°C or lower, inert atmosphere, glass vial with Teflon cap. 2. Prepare fresh dilutions from a new aliquot for each experiment. 3. Analyze the purity of your stock solution using an appropriate analytical method (see Q5).
Unexpected peaks in my chromatogram (e.g., HPLC, GC). Formation of degradation products such as the corresponding diol from epoxide hydrolysis or oxidation byproducts.[1][8]1. Confirm the identity of the new peaks using mass spectrometry if available. 2. Review your sample preparation and handling procedures to minimize exposure to air, moisture, and light. 3. Consider adding an antioxidant to your stock solution (see Q6).
Cloudiness or precipitation in the solution upon thawing. The solvent may not be suitable for the storage temperature, or the concentration may be too high.1. Ensure the chosen solvent has a freezing point well below the storage temperature. 2. Gently warm the vial to room temperature and vortex to redissolve the compound. If it does not redissolve, the compound may have degraded.
Discoloration (e.g., yellowing) of the solution. Advanced oxidation of the lipid.1. Discard the solution as it is likely significantly degraded. 2. When preparing new stock solutions, ensure the solvent is of the highest purity and deoxygenated. Always store under an inert atmosphere.

Experimental Protocols

Protocol 1: Aliquoting and Long-Term Storage
  • Upon receiving the compound, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5][6]

  • Work in a clean environment, preferably under a stream of inert gas (argon or nitrogen).

  • Using a glass syringe or pipette, dispense the stock solution into smaller, amber glass vials with Teflon-lined caps.

  • Before sealing each aliquot, flush the headspace of the vial with inert gas for 15-30 seconds.

  • Seal the vials tightly and label them clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or, for enhanced stability, at -80°C.

Protocol 2: Preparing Working Solutions
  • Remove a single aliquot from the freezer and allow it to warm to room temperature.

  • Briefly vortex the vial to ensure homogeneity.

  • Using a gas-tight syringe, withdraw the required volume of the stock solution.

  • Dilute the stock solution to the desired working concentration using high-purity, deoxygenated buffer or solvent immediately before use.

  • If the working solution is not for immediate use, store it on ice and protect it from light. Discard any unused working solution at the end of the day.

Advanced Stability Enhancement

Q5: What analytical methods can I use to assess the stability of my compound?

A5: Several chromatographic techniques are suitable for monitoring the purity and degradation of this compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust method for quantifying fatty acid methyl esters.[9][10] Derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve volatility and peak shape.[10]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (HPLC-MS): HPLC is well-suited for separating the parent compound from its more polar degradation products, such as the diol.[11] Coupling with a mass spectrometer allows for definitive identification of the parent compound and its degradation products.[10]

Q6: Can I use antioxidants to improve the stability of my stock solution?

A6: Yes, adding a small amount of an antioxidant can significantly inhibit oxidation.

  • Butylated Hydroxytoluene (BHT): BHT is a commonly used antioxidant for lipids.[12] A final concentration of 0.01-0.1% in your stock solution is typically effective. BHT functions as a primary radical scavenger, terminating the propagation of lipid peroxidation.[12]

  • Tocopherol (Vitamin E): As a natural lipophilic antioxidant, tocopherol can also be used.[13]

  • Synergistic Blends: In some cases, a combination of a primary antioxidant (like BHT) and a chelating agent (like EDTA or citric acid) can be more effective.[14] Chelating agents sequester metal ions that can catalyze lipid oxidation.[12][14]

When using an antioxidant, it is crucial to run appropriate controls in your experiments to ensure the antioxidant itself does not interfere with your assay.

Visualizing Degradation Pathways and Workflows

cluster_0 Degradation Pathways Parent Compound Methyl 10(S),11(S)-Epoxy-9(S)- hydroxy-12(Z)-octadecenoate Hydrolysis Hydrolysis (H₂O, Acid/Base, sEH) Parent Compound->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) Parent Compound->Oxidation Diol Product 10,11-Dihydroxy Product Hydrolysis->Diol Product Oxidative Products Aldehydes, Ketones, etc. Oxidation->Oxidative Products

Caption: Major degradation pathways for the topic compound.

cluster_1 Recommended Storage and Handling Workflow Receive Receive Compound Equilibrate Equilibrate to Room Temp Receive->Equilibrate Aliquot Aliquot under Inert Gas into Amber Glass Vials Equilibrate->Aliquot Store Store at ≤ -20°C Aliquot->Store Prepare Prepare Working Solution from a Single Aliquot Store->Prepare Use Use Immediately Prepare->Use

Caption: Recommended workflow for storage and handling.

References

"identifying and minimizing byproducts in enzymatic epoxidation"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying and minimizing byproducts in enzymatic epoxidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful biocatalytic reactions. Here, we move beyond simple protocols to explain the causality behind common experimental challenges, providing you with the expertise to troubleshoot effectively and enhance the integrity of your results.

Introduction: The Challenge of Selectivity in Enzymatic Epoxidation

Enzymatic epoxidation, often catalyzed by monooxygenases like Cytochrome P450s (P450s) or by peroxygenases, offers a highly selective and environmentally benign route to synthesize valuable epoxide intermediates. These enzymes can introduce oxygen with remarkable regio- and stereoselectivity, which is critical in pharmaceutical synthesis. However, achieving perfect conversion is often challenging. The very reactivity that makes these enzymes powerful can also lead to undesired side reactions, resulting in a mixture of byproducts that complicate downstream processing and reduce overall yield.

Common culprits include the formation of diols from epoxide ring-opening, over-oxidation to ketones, and products arising from the "uncoupling" of the enzymatic catalytic cycle.[1][2] Understanding the mechanisms behind these byproduct pathways is the first step toward rational process optimization. This guide provides a structured approach to identifying these issues and implementing effective solutions.

Core Mechanisms: The Main Reaction and Key Side Pathways

To effectively troubleshoot, one must first understand the ideal catalytic cycle and where it can go awry. The following diagram illustrates the primary epoxidation pathway catalyzed by a P450 enzyme and the major diversion points leading to common byproducts.

EnzymaticEpoxidation cluster_main Main Catalytic Cycle (P450) E_Fe3 Enzyme (Fe³⁺) ES_Fe3 Enzyme-Substrate (ES-Fe³⁺) E_Fe3->ES_Fe3 1. Substrate Binding ES_Fe2 ES-Fe²⁺ ES_Fe3->ES_Fe2 2. e⁻ ES_Fe2_O2 ES-Fe²⁺-O₂ ES_Fe2->ES_Fe2_O2 3. O₂ Cpd0 Compound 0 (ES-Fe³⁺-OOH) ES_Fe2_O2->Cpd0 4. e⁻, H⁺ Superoxide Superoxide (O₂⁻) (Uncoupling Product) ES_Fe2_O2->Superoxide Autoxidation (Uncoupling) Cpd1 Compound I (ES-FeO³⁺) Cpd0->Cpd1 5. H⁺, -H₂O H2O2 Hydrogen Peroxide (H₂O₂) (Uncoupling Product) Cpd0->H2O2 Peroxide Shunt (Uncoupling) Cpd1->E_Fe3 6. Epoxide Release Epoxide Desired Epoxide Cpd1->Epoxide Product Formation Diol Diol Byproduct Substrate Substrate (Alkene) Substrate->ES_Fe3 Epoxide->Diol Hydrolysis (Acidic pH or Epoxide Hydrolase)

Caption: P450 catalytic cycle for epoxidation and major byproduct pathways.

Troubleshooting Guide: Common Problems and Solutions

This section is structured in a question-and-answer format to directly address the most common issues encountered during enzymatic epoxidation experiments.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Low Epoxide Yield & High Concentration of Diol Byproduct A. Spontaneous Hydrolysis: The desired epoxide is inherently unstable under the reaction conditions and is being hydrolyzed to the corresponding vicinal diol.[3] This is often catalyzed by acidic or basic conditions.[4] B. Enzymatic Hydrolysis: The reaction mixture or the enzyme preparation itself contains contaminating epoxide hydrolase (EH) enzymes.[5][6] These enzymes efficiently catalyze the ring-opening of epoxides to diols.[7][8]A. Strict pH Control: Maintain the reaction pH within a neutral range (typically 6.5-8.0) where the epoxide is most stable. Use a well-buffered system and monitor the pH throughout the reaction, as enzymatic activity can cause pH shifts. B. Inhibit Epoxide Hydrolases:     • Purify the Enzyme: If using a crude lysate, further purify your epoxidizing enzyme to remove contaminating EHs.     • Add EH Inhibitors: Introduce a known epoxide hydrolase inhibitor to the reaction. A variety of potent inhibitors, such as urea, carbamate, and amide derivatives, have been developed.[9][10] Commercially available options can be screened for compatibility with your system.[11][12]
2. Low Overall Conversion & Stoichiometric Imbalance (Excess Cofactor/H₂O₂ Consumption) A. Catalytic Uncoupling: In P450 systems, the catalytic cycle can become "uncoupled," where the reducing equivalents (NADPH) and O₂ are consumed without being incorporated into the substrate.[1] This leads to the formation of reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[2][13] B. Peroxide Disproportionation: In peroxygenase or chemo-enzymatic systems using H₂O₂, the hydrogen peroxide can be disproportionated into water and oxygen by catalase activity (either from the primary enzyme or a contaminant), wasting the oxidant.[14]A. Optimize Substrate Binding & Redox Coupling:     • Increase Substrate Concentration: Ensure the enzyme's active site is saturated with the substrate to favor the productive pathway over uncoupling.     • Incorporate Cytochrome b5: For some P450 systems, the addition of cytochrome b5 can improve electron transfer efficiency and reduce uncoupling.[13][15]     • Enzyme Engineering: If possible, mutate active site residues to improve substrate fit and coupling efficiency. B. Control H₂O₂ Concentration:     • Fed-Batch Addition: Instead of adding all the H₂O₂ at the start, use a syringe pump to add it gradually over the course of the reaction. This maintains a low, steady-state concentration, minimizing enzyme inactivation and non-productive decomposition.[16][17]     • Add Catalase Inhibitors: If catalase activity is suspected, a specific inhibitor like sodium azide can be used, but check for compatibility with your primary enzyme.
3. Formation of Isomeric Byproducts (e.g., Ketones) A. Epoxide Rearrangement: The epoxide product may undergo rearrangement to a more stable ketone, a reaction that can be catalyzed by trace acids or the enzyme itself.[18] B. Over-oxidation: The enzyme may be capable of further oxidizing the initial epoxide product, or even oxidizing the substrate at a different position.A. Rapid Product Removal/Extraction: If feasible, implement an in situ product removal strategy (e.g., using a biphasic system with an organic solvent or an adsorbent resin) to extract the epoxide from the aqueous phase as it is formed, preventing its subsequent rearrangement. B. Reduce Reaction Time & Enzyme Load: Perform a time-course experiment to find the optimal reaction time where epoxide concentration is maximal before significant over-oxidation occurs. Reducing the enzyme concentration can also sometimes limit the rate of secondary oxidation relative to the primary epoxidation.

Key Experimental Protocols

Protocol 1: General Enzymatic Epoxidation using a P450 Monooxygenase

This protocol provides a starting point for a typical batch reaction. It must be optimized for your specific enzyme and substrate.

Materials:

  • Purified P450 monooxygenase

  • Redox partner(s) (e.g., Cytochrome P450 Reductase)

  • Substrate (e.g., styrene, dissolved in a water-miscible solvent like DMSO or ethanol)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH (or an NADPH regeneration system)

  • Catalase (to remove H₂O₂ generated from uncoupling)

  • Quenching solution (e.g., ethyl acetate with an internal standard)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel (e.g., 30 °C), combine the potassium phosphate buffer, P450 enzyme, and its redox partner(s).

  • Add Scavenger: Add catalase to a final concentration of ~1000 U/mL to mitigate potential oxidative damage from H₂O₂ produced during uncoupling.[19]

  • Substrate Addition: Add the substrate from a concentrated stock solution to the desired final concentration (e.g., 1-10 mM). Briefly vortex to mix.

  • Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1-2 mM. If using a regeneration system, add all its components.

  • Incubation: Incubate the reaction with shaking (e.g., 200 rpm).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture (e.g., 100 µL).

  • Quenching & Extraction: Immediately quench the aliquot by adding it to an equal volume of cold ethyl acetate containing a known concentration of an internal standard (e.g., dodecane). Vortex vigorously for 1 minute to extract the products.

  • Sample Preparation: Centrifuge to separate the phases. Transfer the organic (top) layer to a new vial for analysis. If necessary, dry the organic layer with anhydrous sodium sulfate.

  • Analysis: Analyze the extracted products and remaining substrate by GC-MS or HPLC.

Protocol 2: Analysis of Epoxides and Diols by HPLC

Direct analysis of epoxides can be challenging. Derivatization can improve detection and quantification. This is a general method adaptable for many epoxides.[20][21]

Objective: To quantify the epoxide and diol products after derivatization.

Procedure:

  • Sample Preparation: Use the quenched and extracted organic sample from Protocol 1.

  • Derivatization (Optional but Recommended): For enhanced UV detection, epoxides can be derivatized. A common method involves reaction with a nucleophile like N,N-diethyldithiocarbamate (DTC) at neutral pH, followed by acidification to decompose excess reagent.[20][21]

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 40% acetonitrile and ramp up to 90% over 15-20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector (e.g., at 278 nm if using DTC derivatization) or Mass Spectrometer (LC-MS/MS) for highest sensitivity and specificity.[22]

  • Quantification:

    • Generate standard curves for both the authentic epoxide and diol standards.

    • Calculate the concentration of each species in the experimental samples by comparing their peak areas to the standard curves, normalized against the internal standard.

Frequently Asked Questions (FAQs)

Q1: My enzyme seems to be rapidly inactivated. What is the most likely cause? A: In peroxygenase or chemo-enzymatic systems, the most common cause of inactivation is exposure to high concentrations of hydrogen peroxide.[17][23] Implement a fed-batch or continuous-dosing strategy for H₂O₂.[16] For P450s, inactivation can occur due to reactive oxygen species generated during uncoupling. Adding ROS scavengers like catalase and superoxide dismutase can improve enzyme stability.[19]

Q2: How can I distinguish between spontaneous chemical hydrolysis and enzymatic hydrolysis of my epoxide? A: Run two control reactions.

  • No-Enzyme Control: Prepare your final, purified epoxide product and incubate it in the reaction buffer under the exact same conditions (pH, temperature, time) but without any enzyme. If you observe diol formation, this is due to spontaneous chemical hydrolysis.

  • Boiled-Enzyme Control: Run a standard reaction but use enzyme that has been heat-inactivated (boiled). If this reaction shows less diol formation than your active reaction but more than the no-enzyme control, it suggests the presence of a heat-labile epoxide hydrolase in your enzyme preparation.

Q3: Can the solvent choice affect byproduct formation? A: Absolutely. The choice of co-solvent used to dissolve a hydrophobic substrate can impact enzyme activity and stability. Protic solvents (like methanol) should be used with caution as they can participate in epoxide ring-opening.[24] It's best to use the minimum amount of a relatively non-nucleophilic, water-miscible solvent like DMSO or acetone. For biphasic systems, the choice of organic solvent can influence reaction rates and product stability.

Q4: My epoxidation of an aromatic substrate is yielding phenols. What is the mechanism? A: The formation of phenols from aromatic substrates often proceeds through an initial epoxidation to form a highly unstable arene oxide. This intermediate can then rapidly rearrange to the more stable phenol.[25][26] This is often an intrinsic property of the substrate and enzyme, and minimizing it can be challenging. Strategies like using engineered enzymes with different active site geometries or rapidly removing the arene oxide are advanced approaches to consider.

References

"strategies to increase the yield of stereospecific epoxidation"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereospecific Epoxidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereospecific epoxidation reactions and to troubleshoot common issues encountered in the laboratory. Our goal is to provide you with the expertise and practical insights needed to increase the yield and stereoselectivity of your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding stereospecific epoxidation.

Q1: What are the most common methods for stereospecific epoxidation?

A1: The three most widely employed methods for enantioselective epoxidation are:

  • Sharpless-Katsuki Epoxidation: This method is highly effective for the asymmetric epoxidation of allylic alcohols.[1][2][3] It utilizes a titanium isopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand to direct the stereochemistry.[4]

  • Jacobsen-Katsuki Epoxidation: This reaction is particularly useful for the enantioselective epoxidation of unfunctionalized alkenes, especially cis-disubstituted and conjugated dienes.[1][5] It employs a chiral manganese(III)-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (bleach).[1]

  • Shi Epoxidation: This method utilizes a fructose-derived organocatalyst (a chiral ketone) and potassium peroxymonosulfate (Oxone) as the oxidant.[6][7] It is effective for a broad range of alkenes, including trans-olefins and unfunctionalized alkenes.[8]

Q2: How do I choose the right epoxidation method for my substrate?

A2: The choice of method is primarily dictated by the functional groups present in your substrate:

  • For allylic alcohols , the Sharpless-Katsuki epoxidation is the premier choice due to its high reliability and predictability of the epoxide's stereochemistry.[2][9]

  • For unfunctionalized alkenes , particularly cis-disubstituted ones, the Jacobsen-Katsuki epoxidation is generally the most effective.[1][5]

  • For a broader range of unfunctionalized alkenes , including trans- and trisubstituted olefins, the Shi epoxidation offers a powerful metal-free alternative.[10][7]

Q3: What are the key factors that influence the yield and enantioselectivity of these reactions?

A3: Several factors critically impact the outcome of stereospecific epoxidations:

  • Catalyst Integrity and Loading: The purity and activity of the catalyst are paramount. Optimal catalyst loading is crucial; too little can lead to incomplete reactions, while too much can sometimes promote side reactions.[11][12][13]

  • Solvent: The choice of solvent can significantly affect reaction rates and selectivity.[14][15][16] For example, dichloromethane is a common solvent for the Sharpless epoxidation.[17][18]

  • Temperature: Temperature control is critical. Lower temperatures often enhance enantioselectivity but may slow down the reaction rate.[19][20][21] Conversely, higher temperatures can lead to catalyst decomposition or the formation of byproducts.[15][21]

  • Oxidant: The choice and purity of the oxidant are important. Common oxidants include tert-butyl hydroperoxide (TBHP), sodium hypochlorite, and Oxone.[22] The slow addition of the oxidant is often necessary to control the reaction rate and prevent side reactions.[8]

  • Substrate Purity: Impurities in the starting material can poison the catalyst or lead to undesired side reactions.

II. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your stereospecific epoxidation experiments.

Problem 1: Low or No Epoxide Yield

Q: I am getting a very low yield of my desired epoxide, or the reaction is not proceeding at all. What are the potential causes and how can I fix this?

A: Low or no yield is a common issue with several potential root causes. A systematic approach to troubleshooting is essential.

Potential Cause 1: Inactive or Degraded Catalyst

  • Explanation: The catalyst is the heart of the reaction. For metal-based catalysts like those used in the Sharpless and Jacobsen epoxidations, exposure to air or moisture can lead to deactivation. Organocatalysts, like the Shi catalyst, can also degrade if not stored properly.

  • Solution:

    • Verify Catalyst Quality: Ensure your catalyst is from a reliable source and has been stored under the recommended conditions (e.g., under an inert atmosphere, protected from light). If in doubt, purchase a fresh batch. For the Shi epoxidation, you can test the catalyst's activity with a standard substrate like trans-stilbene.[8][23]

    • Proper Handling: Handle catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation.

Potential Cause 2: Suboptimal Catalyst Loading

  • Explanation: The amount of catalyst used directly influences the reaction rate. Insufficient catalyst will result in a slow or incomplete reaction.[15] Conversely, an excessively high catalyst loading doesn't always lead to better results and can sometimes introduce impurities or catalyze side reactions.[11][12]

  • Solution:

    • Optimize Catalyst Loading: The optimal catalyst loading can vary depending on the substrate and reaction conditions. Start with the literature-recommended loading and perform a series of small-scale experiments with varying catalyst concentrations (e.g., 0.1 mol% to 10 mol%) to find the sweet spot for your specific reaction.[11][13]

Potential Cause 3: Issues with the Oxidant

  • Explanation: The oxidant's quality and the rate of its addition are crucial. Old or improperly stored oxidants may have lost their potency. A rapid addition of the oxidant can lead to exothermic reactions, catalyst decomposition, and the formation of byproducts.

  • Solution:

    • Use Fresh Oxidant: Always use a fresh, high-quality oxidant. For instance, the concentration of commercial bleach solutions for the Jacobsen epoxidation can vary. It's advisable to titrate it before use. For the Shi epoxidation, ensure your Oxone is fresh and has been stored in a dry place.[8]

    • Slow Addition: Add the oxidant slowly to the reaction mixture, preferably using a syringe pump, especially for larger-scale reactions.[8] This helps to maintain a low, steady concentration of the active oxidant and control the reaction temperature.

Potential Cause 4: Inappropriate Reaction Temperature

  • Explanation: Temperature has a profound effect on both the reaction rate and enantioselectivity.[19] While higher temperatures can accelerate the reaction, they can also lead to catalyst degradation, reduced enantioselectivity, and the formation of byproducts like diols from epoxide ring-opening.[15][21]

  • Solution:

    • Optimize Temperature: The optimal temperature is a balance between reaction rate and selectivity. For many stereospecific epoxidations, lower temperatures (e.g., 0 °C to -20 °C) are preferred to maximize enantioselectivity.[20] Experiment with different temperatures to find the best conditions for your substrate.

Potential Cause 5: Solvent Effects

  • Explanation: The solvent can influence the solubility of the reactants and catalyst, as well as the stability of the catalytic species. An inappropriate solvent can lead to a sluggish reaction or promote side reactions.[14][15]

  • Solution:

    • Solvent Screening: If the standard solvent for a particular epoxidation method is not yielding good results, consider screening a range of solvents. For instance, in some catalytic systems, aprotic solvents like acetonitrile are preferred for high conversion and selectivity.[15]

Problem 2: Low Enantioselectivity (ee)

Q: My reaction is producing the epoxide, but the enantiomeric excess (ee) is much lower than expected. How can I improve the stereoselectivity?

A: Low enantioselectivity indicates that the chiral catalyst is not effectively controlling the facial selectivity of the oxygen transfer.

Potential Cause 1: Impure or Racemic Chiral Ligand/Catalyst

  • Explanation: The enantiopurity of the chiral ligand (e.g., diethyl tartrate in the Sharpless epoxidation) or the catalyst itself is directly responsible for the enantioselectivity of the product. Any racemic impurity will lead to a decrease in the product's ee.

  • Solution:

    • Use High-Purity Chiral Sources: Ensure that the chiral ligands or catalysts you are using are of high enantiomeric purity. Purchase them from reputable suppliers and check the certificate of analysis.

Potential Cause 2: Suboptimal Temperature

  • Explanation: As mentioned earlier, temperature plays a crucial role in enantioselectivity. Higher temperatures can lead to increased molecular motion and less effective stereochemical communication between the catalyst and the substrate, resulting in lower ee.

  • Solution:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature is often the most effective way to improve enantioselectivity.[20] Be prepared for a longer reaction time.

Potential Cause 3: Catalyst Aggregation or Decomposition

  • Explanation: In some cases, the active catalytic species can aggregate or decompose over the course of the reaction, leading to a loss of stereocontrol.

  • Solution:

    • Use of Additives: For some reactions, like the Jacobsen epoxidation, the addition of a co-catalyst or an axial ligand can improve both the rate and the enantioselectivity by preventing catalyst dimerization and modifying the catalyst's electronic properties.[24]

    • Controlled Addition of Reactants: Slow addition of the substrate or oxidant can sometimes help to maintain the integrity of the active catalytic species.

Problem 3: Formation of Byproducts (e.g., Diols)

Q: I am observing significant amounts of diol byproduct in my reaction mixture. What is causing this and how can I prevent it?

A: The formation of diols is a common side reaction in epoxidations, resulting from the ring-opening of the desired epoxide.

Potential Cause 1: Presence of Water

  • Explanation: Water can act as a nucleophile and open the epoxide ring, especially under acidic or basic conditions, to form a diol.[14] In the Sharpless epoxidation, water can also destroy the catalyst.[4]

  • Solution:

    • Use Anhydrous Conditions: Ensure that all your reagents and solvents are rigorously dried before use. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere of nitrogen or argon can also help to exclude atmospheric moisture.

Potential Cause 2: Acidic or Basic Conditions

  • Explanation: The epoxide ring is susceptible to opening under both acidic and basic conditions.[25] The presence of acidic impurities in the reagents or formed during the reaction can catalyze this unwanted side reaction.

  • Solution:

    • Control pH: For reactions that are sensitive to pH, such as the Shi epoxidation, maintaining the optimal pH is crucial. The Shi epoxidation, for example, is typically run at a pH of around 10.5 to prevent both the Baeyer-Villiger side reaction and the acid-catalyzed decomposition of the epoxide.[6][10][7] This can be achieved using a buffer solution.

    • Neutral Work-up: During the work-up procedure, avoid strongly acidic or basic conditions if your epoxide is sensitive.

III. Experimental Protocols

Here are generalized, step-by-step protocols for the three major stereospecific epoxidation methods. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Sharpless-Katsuki Asymmetric Epoxidation

This protocol is for the epoxidation of an allylic alcohol.

Materials:

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Allylic alcohol

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4Å)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add powdered 4Å molecular sieves and anhydrous DCM. Cool the flask to -20 °C.

  • Catalyst Formation: To the cooled DCM, add Ti(OiPr)₄ followed by the dropwise addition of the chiral DET ligand. Stir the mixture at -20 °C for 30 minutes to form the catalyst complex.

  • Substrate Addition: Add the allylic alcohol to the reaction mixture.

  • Oxidant Addition: Add the TBHP solution dropwise over a period of time, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Allow the mixture to warm to room temperature and stir for about an hour.

  • Extraction and Purification: Filter the mixture to remove the titanium salts. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude epoxide by flash column chromatography.[26]

Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation

This protocol is for the epoxidation of an unfunctionalized alkene.

Materials:

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Alkene

  • Buffered commercial bleach (NaOCl) solution

  • Dichloromethane (DCM)

  • Phase-transfer catalyst (optional, e.g., tetra-n-butylammonium bromide)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkene and the Jacobsen's catalyst in DCM.

  • Oxidant Addition: Cool the mixture to 0 °C and add the buffered bleach solution dropwise with vigorous stirring. The use of a buffer (e.g., phosphate buffer) is important to maintain the pH.

  • Reaction Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude epoxide by flash column chromatography.

Protocol 3: Shi Asymmetric Epoxidation

This protocol is for the epoxidation of a trans-disubstituted or trisubstituted alkene.

Materials:

  • Shi catalyst (fructose-derived ketone)

  • Alkene

  • Oxone (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN) and a buffer solution (e.g., K₂HPO₄ solution)[26]

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt (optional, to chelate metal impurities)[8]

Procedure:

  • Reaction Setup: Dissolve the alkene and the Shi catalyst in a mixture of acetonitrile and the buffer solution in a round-bottom flask.[26] Cool the mixture to 0 °C.[26]

  • Oxidant Addition: In a separate flask, dissolve Oxone and K₂CO₃ in the buffer. Add this solution dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.[26] The pH of the reaction mixture should be around 10.5.

  • Reaction Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: After the starting material has been consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.[26]

  • Extraction and Purification: Extract the mixture with an organic solvent like ethyl acetate.[26] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[26]

IV. Data Presentation

Table 1: Comparison of Common Stereospecific Epoxidation Methods

FeatureSharpless-Katsuki EpoxidationJacobsen-Katsuki EpoxidationShi Epoxidation
Substrate Scope Allylic alcohols[2][9]Unfunctionalized alkenes (esp. cis-)[1][5]Broad scope (trans-, trisubstituted)[10][7]
Catalyst Ti(OiPr)₄ / DET[4]Chiral Mn(III)-salen complex[1]Fructose-derived ketone[7]
Oxidant t-Butyl hydroperoxide (TBHP)[4]NaOCl (bleach) or m-CPBAOxone[10]
Typical Temp. -20 °C to 0 °C0 °C to room temperature0 °C
Advantages High ee for allylic alcohols, predictable stereochemistryEffective for unfunctionalized alkenesMetal-free, broad substrate scope
Disadvantages Limited to allylic alcohols[2]Lower ee for trans-alkenesCan be sensitive to pH[6][10]

V. Visualizations

General Workflow for Stereospecific Epoxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Epoxidation Method (Sharpless, Jacobsen, Shi) B Prepare Anhydrous Solvents and Reagents A->B C Set up Reaction Under Inert Atmosphere B->C D Add Catalyst and Substrate C->D E Slowly Add Oxidant at Controlled Temperature D->E F Monitor Reaction Progress (TLC, GC) E->F G Quench Reaction F->G Reaction Complete H Aqueous Work-up and Extraction G->H I Dry and Concentrate Organic Phase H->I J Purify Epoxide (Chromatography) I->J

Caption: A generalized experimental workflow for conducting a stereospecific epoxidation reaction.

Troubleshooting Decision Tree for Low Epoxide Yield

G Start Low Epoxide Yield Q1 Is the catalyst fresh and handled properly? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the oxidant fresh and added slowly? A1_Yes->Q2 Sol1 Use fresh catalyst and proper handling techniques. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction temperature optimized? A2_Yes->Q3 Sol2 Use fresh oxidant and add it dropwise. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the catalyst loading appropriate? A3_Yes->Q4 Sol3 Optimize temperature (often lower for better selectivity). A3_No->Sol3 A4_No No Q4->A4_No No End Consult further literature for substrate-specific issues. Q4->End Yes Sol4 Optimize catalyst loading via screening. A4_No->Sol4

References

Technical Support Center: Resolving NMR Signal Overlap in Polyhydroxylated Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with NMR signal overlap in the structural elucidation of polyhydroxylated fatty acid esters. These molecules, rich in hydroxyl groups and long aliphatic chains, often produce complex ¹H NMR spectra with significant resonance overlap, making unambiguous assignments difficult. This resource provides a series of troubleshooting guides and frequently asked questions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is signal overlap so common in the NMR spectra of polyhydroxylated fatty acid esters?

A: The primary reason for signal overlap is the inherent structural nature of these molecules. They possess long, flexible aliphatic chains with repeating methylene (-(CH₂)n-) units, which have very similar chemical environments and therefore resonate at nearly identical frequencies in the ¹H NMR spectrum, typically between 1.2 and 1.4 ppm.[1] Furthermore, the protons attached to carbons bearing hydroxyl groups (-CH(OH)-) often resonate in a crowded region, between 3.4 and 4.2 ppm, which can also overlap with signals from the ester moiety.

Q2: What is the first and simplest step I should take to try and resolve overlapping signals?

A: Before resorting to more complex experiments, the first step should always be to optimize the sample preparation and basic acquisition parameters. This includes ensuring high sample purity, choosing an appropriate deuterated solvent that provides good signal dispersion, and adjusting the sample concentration. Sometimes, a simple change in temperature can alter the chemical shifts of certain protons enough to resolve overlap.[2][3]

Q3: When should I consider using a higher-field NMR spectrometer?

A: If optimizing sample conditions doesn't suffice, moving to a higher-field NMR spectrometer is a powerful next step. The chemical shift dispersion increases linearly with the magnetic field strength.[3] For example, a signal overlap of 0.01 ppm at 400 MHz (a 4 Hz difference) will become a 8 Hz difference at 800 MHz, which may be sufficient to resolve the individual signals. This is particularly effective for separating the crowded methylene and methine regions.[4]

Troubleshooting Guides

Problem 1: Severe Overlap in the Aliphatic Methylene Region (~1.2-1.6 ppm)

This is one of the most common challenges. The long -(CH₂)n- chains result in a large, unresolved "hump" in the ¹H NMR spectrum.

Solution: Employ 2D NMR Techniques.

Two-dimensional (2D) NMR experiments are essential for disentangling these overlapping signals by spreading them out into a second dimension.[3][5]

Step-by-Step Protocol: Acquiring a ¹H-¹³C HSQC Spectrum

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to. Since ¹³C spectra have a much larger chemical shift range than ¹H spectra, this allows for the separation of proton signals based on the chemical shift of their attached carbon.[6]

  • Sample Preparation: Prepare a concentrated sample of your polyhydroxylated fatty acid ester in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Spectrometer Setup:

    • Tune and match the ¹H and ¹³C channels on the NMR probe.

    • Obtain a standard 1D ¹H spectrum to determine the spectral width.

    • Obtain a 1D ¹³C spectrum to determine the carbon spectral width.

  • HSQC Experiment Parameters:

    • Use a standard HSQC pulse sequence available in your spectrometer's software library (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Set the ¹H spectral width (SW in F2) to cover all proton signals (e.g., 10-12 ppm).

    • Set the ¹³C spectral width (SW in F1) to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • The number of points in the direct dimension (TD in F2) should be at least 1024.

    • The number of increments in the indirect dimension (TD in F1) can be set to 256 or 512, depending on the desired resolution and available experiment time.

    • Set the number of scans (NS) based on your sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a Fourier transform in both dimensions.

    • Phase and baseline correct the resulting 2D spectrum.

Interpreting the HSQC Spectrum:

Each cross-peak in the HSQC spectrum represents a correlation between a proton and its directly attached carbon. Even if multiple proton signals overlap in the 1D spectrum, they will appear as separate cross-peaks in the 2D spectrum if their attached carbons have different chemical shifts.

Problem 2: Ambiguous Assignments in the Hydroxylated Methine Region (~3.4-4.2 ppm)

The signals from protons on carbons bearing hydroxyl groups (-CH(OH)-) are crucial for determining the position of hydroxylation. However, these signals are often complex multiplets and can overlap with each other and with signals from the ester group.

Solution: Utilize Homonuclear 2D NMR and Selective 1D Experiments.

Step-by-Step Protocol: Acquiring a ¹H-¹H COSY Spectrum

The Correlation Spectroscopy (COSY) experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[7] This is invaluable for tracing out the spin systems of the fatty acid chain.

  • Spectrometer Setup: Follow the initial steps as for the HSQC experiment.

  • COSY Experiment Parameters:

    • Use a standard COSY pulse sequence (e.g., cosygpprqf on Bruker instruments).

    • Set the spectral widths in both dimensions (F1 and F2) to be the same as the ¹H spectral width.

    • Set the number of points (TD) in both dimensions to at least 1024 for good resolution.

    • The number of scans (NS) will depend on the sample concentration.

  • Data Processing: Process the data similarly to the HSQC spectrum.

Workflow for Signal Assignment:

Caption: Workflow for assigning proton signals using COSY and HSQC.

Advanced Technique: Selective 1D TOCSY

If a particular -CH(OH)- proton signal is partially resolved, a selective 1D Total Correlation Spectroscopy (TOCSY) experiment can be used to identify all the protons within that spin system.[8] By selectively irradiating the -CH(OH)- proton, you can observe signals from all other protons coupled to it, effectively "pulling out" the entire spin system from the complex spectrum.

Problem 3: Overlap Between Hydroxyl (-OH) Proton Signals and Water

The exchangeable hydroxyl protons can provide valuable structural information, but their signals are often broad and can overlap with the residual water signal in the solvent.

Solution: Solvent Suppression and Chemical Exchange Experiments.

Step-by-Step Protocol: Using Solvent Suppression

  • Solvent Choice: Use a solvent where the water resonance is well-separated from the region of interest, if possible. Deuterated chloroform (CDCl₃) is often a good choice.

  • Presaturation: Most modern NMR spectrometers have presaturation pulse sequences that can selectively irradiate and saturate the water signal, significantly reducing its intensity.

  • Drying: Ensure your sample and NMR tube are as dry as possible to minimize the residual water signal.

Advanced Technique: Deuterium Exchange

To definitively identify the hydroxyl proton signals, you can add a small amount of deuterium oxide (D₂O) to your NMR sample. The labile hydroxyl protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

Experimental Workflow:

G A Acquire ¹H NMR spectrum in anhydrous solvent B Identify potential -OH signals A->B C Add a drop of D₂O to the NMR tube and shake B->C D Re-acquire ¹H NMR spectrum C->D E Signals that disappear are from -OH protons D->E

Caption: Workflow for identifying hydroxyl protons using deuterium exchange.

Quantitative Data Summary

NMR ExperimentPurposeTypical Acquisition TimeKey Parameters to Optimize
¹H NMRInitial overview of the proton environment< 5 minutesNumber of scans, spectral width
¹³C NMROverview of the carbon skeleton30 minutes - several hoursNumber of scans, relaxation delay
¹H-¹H COSYIdentify proton-proton spin coupling networks30 minutes - 2 hoursNumber of increments, number of scans
¹H-¹³C HSQCCorrelate protons to their directly attached carbons1 - 4 hoursNumber of increments, number of scans
¹H-¹³C HMBCIdentify long-range proton-carbon correlations (2-3 bonds)2 - 8 hoursLong-range coupling delay, number of scans
Selective 1D TOCSYIsolate a specific spin system15 - 60 minutesSelective pulse width and power, mixing time

References

Technical Support Center: Optimization of Reaction Conditions for Fatty Acid Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of fatty acid epoxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for your epoxidation experiments. Our goal is to empower you with the knowledge to not only follow protocols but to understand the causality behind experimental choices, leading to successful and reproducible outcomes.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during fatty acid epoxidation in a question-and-answer format, providing explanations and actionable solutions.

Q1: My epoxidation yield is consistently low. What are the likely causes and how can I improve it?

A1: Low epoxidation yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Suboptimal Catalyst Activity: The choice and condition of your catalyst are paramount. For in situ performic or peracetic acid methods, strong mineral acids like sulfuric acid are effective catalysts.[1][2] However, their concentration must be optimized, as excessive acidity can promote side reactions.[3] For chemo-enzymatic methods using lipases like Candida antarctica lipase B (Novozym® 435), ensure the enzyme is not denatured and is used at an appropriate loading.[3][4]

  • Inadequate Oxidant Concentration: The molar ratio of hydrogen peroxide to the unsaturation in the fatty acid is a critical parameter.[1][5] An insufficient amount of oxidant will naturally lead to incomplete conversion. Conversely, a large excess can lead to unwanted side reactions and, in the case of enzymatic reactions, can cause enzyme inactivation.[1][6]

  • Incorrect Reaction Temperature: Temperature plays a dual role in epoxidation. Higher temperatures generally increase the reaction rate.[7][8] However, excessively high temperatures can lead to the decomposition of the peracid oxidant and promote the cleavage of the newly formed oxirane ring, thus reducing the yield of the desired epoxide.[1][3] The optimal temperature is a balance between reaction rate and product stability.

  • Poor Mass Transfer: In heterogeneous reactions, such as those using an ion-exchange resin or an immobilized enzyme, efficient stirring is necessary to overcome mass transfer limitations.[1] Without adequate mixing, the reactants will not have sufficient contact with the catalyst, leading to a lower reaction rate and yield.

Q2: I am observing significant by-product formation, particularly diols. How can I increase the selectivity for the epoxide?

A2: The formation of by-products, primarily through the opening of the oxirane ring, is a major cause of reduced selectivity.[2] Here’s how to mitigate this:

  • Control Acidity: The primary culprit for oxirane ring opening is the presence of strong acids and water.[3][9] If using a mineral acid catalyst, minimizing its concentration to the lowest effective level is crucial. For chemo-enzymatic methods, the absence of strong mineral acids is a key advantage in preventing this side reaction.[3][9]

  • Manage Water Content: The reaction mixture should be kept as anhydrous as possible, as water can participate in the hydrolysis of the epoxide to form diols.

  • Temperature Management: As mentioned, high temperatures can accelerate the rate of ring-opening reactions.[3] Conducting the reaction at the lowest temperature that allows for a reasonable reaction rate will favor epoxide formation.

  • Prompt Product Isolation: Once the reaction has reached optimal conversion, it is important to quench the reaction and isolate the product promptly to prevent post-reaction degradation of the epoxide. This can be achieved by washing the reaction mixture with a mild base, such as a sodium bicarbonate solution, to neutralize the acidic components.[7]

Q3: My enzyme catalyst in a chemo-enzymatic epoxidation is losing activity quickly. What is causing this and how can I prevent it?

A3: Enzyme deactivation in chemo-enzymatic epoxidation is a common concern, often linked to the reaction components.[10]

  • Hydrogen Peroxide Toxicity: Hydrogen peroxide is a known inactivator of many enzymes, including lipases.[6][11] To circumvent this, a stepwise or continuous addition of hydrogen peroxide is recommended over adding the entire amount at the beginning of the reaction. This maintains a low, effective concentration of the oxidant, minimizing its detrimental effect on the enzyme.

  • Solvent Effects: The choice of solvent can influence enzyme stability and activity. Some organic solvents can strip the essential water layer from the enzyme, leading to denaturation. Toluene is often used in chemo-enzymatic epoxidation.[1] In some cases, a solvent-free system can be employed, although this may introduce mass transfer limitations.[1]

  • Temperature Stress: While moderate temperatures can enhance the reaction rate, higher temperatures can lead to enzyme denaturation.[1] It is important to operate within the optimal temperature range for the specific lipase being used.

Q4: How do I choose the right oxidant for my epoxidation reaction?

A4: The choice of oxidant is critical for both the efficiency and safety of the epoxidation process.

  • In Situ Generated Peracids: The most common approach involves the in situ generation of peracetic or performic acid from acetic or formic acid and hydrogen peroxide.[12][13][14] This method is cost-effective and avoids the need to handle concentrated, and potentially explosive, peracids. Performic acid is generally more reactive than peracetic acid.

  • Pre-formed Peracids: While less common for large-scale synthesis due to safety concerns, pre-formed peracids like meta-chloroperoxybenzoic acid (m-CPBA) can be used for smaller-scale reactions and may offer different selectivity profiles.

  • Chemo-enzymatic Systems: In these systems, a lipase catalyzes the formation of a peracid from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent.[9] This approach offers milder reaction conditions and higher selectivity.[9]

Section 2: Experimental Protocols & Methodologies

This section provides a general, step-by-step protocol for the epoxidation of a generic fatty acid using the in situ peracetic acid method, along with guidance on reaction monitoring.

General Protocol for Fatty Acid Epoxidation (In Situ Peracetic Acid Method)
  • Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add the unsaturated fatty acid and glacial acetic acid. The molar ratio of acetic acid to the ethylenic unsaturation is typically around 0.5:1.[1]

  • Catalyst Addition: If using a heterogeneous catalyst like an acidic ion-exchange resin, add it to the flask at this stage. For homogeneous catalysis, the acid catalyst (e.g., sulfuric acid) can be added cautiously.

  • Temperature Control: Place the flask in a temperature-controlled water or oil bath and bring the mixture to the desired reaction temperature (typically between 55-75°C).[8]

  • Oxidant Addition: Slowly add hydrogen peroxide (30-50% aqueous solution) dropwise to the reaction mixture through the dropping funnel. The molar ratio of hydrogen peroxide to the ethylenic unsaturation is generally between 1.5:1 and 2:1.[1][5] The addition should be controlled to maintain the desired reaction temperature, as the reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them for the disappearance of double bonds (e.g., by iodine value determination) or the formation of the oxirane ring (e.g., by titration or spectroscopic methods).[11][15][16]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Wash the organic phase with a saturated solution of sodium bicarbonate to neutralize the remaining acids, followed by washing with brine. Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the epoxidized fatty acid.[17]

Monitoring Reaction Progress

Several analytical techniques can be employed to monitor the epoxidation reaction:

  • Titrimetric Methods: Determination of the iodine value indicates the remaining unsaturation, while titration with HBr in acetic acid can quantify the oxirane oxygen content.[11]

  • Spectroscopic Methods:

    • FTIR Spectroscopy: The disappearance of the C=C stretching vibration (around 1650 cm⁻¹) and the appearance of the C-O-C stretching of the oxirane ring (around 820-850 cm⁻¹) can be monitored.[15]

    • NMR Spectroscopy: ¹H NMR can be used to observe the disappearance of olefinic protons and the appearance of protons on the epoxide ring.

  • Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used to separate and quantify the starting material, product, and any by-products.[4][18][19]

Section 3: Optimization Workflow and Data Presentation

Workflow for Optimizing Fatty Acid Epoxidation

The following diagram illustrates a logical workflow for optimizing your fatty acid epoxidation reaction conditions.

Epoxidation_Optimization_Workflow Start Define Target Epoxide (Yield, Selectivity) Initial_Screening Initial Screening of Conditions (Literature-based) Start->Initial_Screening Analyze_Results1 Analyze Initial Results (Yield, By-products) Initial_Screening->Analyze_Results1 Vary_Catalyst Vary Catalyst (Type, Loading) Analyze_Results1->Vary_Catalyst Low Conversion? Vary_Oxidant Vary Oxidant (Molar Ratio) Analyze_Results1->Vary_Oxidant Incomplete Reaction? Vary_Temp Vary Temperature Analyze_Results1->Vary_Temp Side Reactions? Vary_Time Vary Reaction Time Analyze_Results1->Vary_Time Monitor kinetics Analyze_Optimization Analyze Optimization Results Vary_Catalyst->Analyze_Optimization Vary_Oxidant->Analyze_Optimization Vary_Temp->Analyze_Optimization Vary_Time->Analyze_Optimization Analyze_Optimization->Vary_Catalyst Iterate Optimized_Protocol Optimized Protocol Analyze_Optimization->Optimized_Protocol Criteria Met? Scale_Up Scale-Up and Validation Optimized_Protocol->Scale_Up End Final Product Scale_Up->End

Caption: A decision-making workflow for the systematic optimization of fatty acid epoxidation.

Table 1: Influence of Key Parameters on Epoxidation Outcomes
ParameterEffect on YieldEffect on SelectivityTypical Range/ValueKey Considerations
Catalyst Increases reaction rate, thus can increase yield within a given time.Can influence selectivity; strong acids can decrease selectivity.H₂SO₄, acidic ion-exchange resins, lipases.[1][3]Catalyst loading needs to be optimized to balance reaction rate and side reactions.
Oxidant Molar Ratio (H₂O₂:Unsaturation) Higher ratio generally increases conversion.Excess can lead to ring-opening and enzyme deactivation.1.1:1 to 2:1.[1][5]Stepwise addition is recommended for enzymatic reactions.
Temperature Increases reaction rate.High temperatures decrease selectivity by promoting side reactions.50-80°C.[7][8]An optimal temperature balances reaction rate and product stability.
Carboxylic Acid Molar Ratio (Acid:Unsaturation) Acts as an oxygen carrier; ratio affects peracid formation rate.High concentrations can increase acidity and promote ring-opening.0.5:1 to 1:1.[1][20]Formic acid is more reactive but can be more aggressive than acetic acid.
Solvent Can improve mass transfer and solvate reactants.Choice of solvent can impact enzyme stability.Toluene, or solvent-free.[1]Solvent-free systems are greener but may have mixing challenges.

Section 4: References

  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules. --INVALID-LINK--

  • Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry. PubMed. --INVALID-LINK--

  • Epoxidation of Vegetable Oils and Fatty Acids: Catalysts, Methods and Advantages. Journal of Encapsulation and Adsorption Sciences. --INVALID-LINK--

  • Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. MDPI. --INVALID-LINK--

  • Influence of oxidant and solvent on the epox- idation of oleic acid by peroxygenase supported on a Fluoropore membrane. ResearchGate. --INVALID-LINK--

  • A Study of the Effect of Epoxidation Temperature on the Production of Biolubricant Base Stocks from Two Grades Castor Oil. International Journal of Scientific and Technology Research. --INVALID-LINK--

  • Impact of Different Epoxidation Approaches of Tall Oil Fatty Acids on Rigid Polyurethane Foam Thermal Insulation. PubMed Central. --INVALID-LINK--

  • Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts. MDPI. --INVALID-LINK--

  • Optimization of the Epoxidation Process Parameters of Fatty Acid Methyl Esters using Response Surface Methodology (RSM) based on. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. --INVALID-LINK--

  • Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids, Fatty Acid Esters and Vegetable Oils: A Review. MDPI. --INVALID-LINK--

  • Formation of Epoxy Fatty Acids in Triacylglycerol Standards during Heating. J-Stage. --INVALID-LINK--

  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. PMC - NIH. --INVALID-LINK--

  • Effect of temperature on epoxidation reaction rate. Conditions. ResearchGate. --INVALID-LINK--

  • Optimization of palm kernel oil based oleic acid epoxidation using Taguchi's method. UiTM Institutional Repository. --INVALID-LINK--

  • Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation. Industrial & Engineering Chemistry Research - ACS Publications. --INVALID-LINK--

  • Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry. ResearchGate. --INVALID-LINK--

  • OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. PALMOILIS. --INVALID-LINK--

  • Method for purification of an epoxidized soybean oil. Google Patents. --INVALID-LINK--

  • Peracid epoxidation of fatty acid esters. Google Patents. --INVALID-LINK--

  • Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid. Google Patents. --INVALID-LINK--

  • (PDF) Epoxidation of Vegetable Oils, Unsaturated Fatty Acids and Fatty Acid Esters: A Review. ResearchGate. --INVALID-LINK--

  • Epoxidation of Unsaturated Fatty Materials with Peracetic Acid in Glacial Acetic Acid Solution. Journal of the American Chemical Society. --INVALID-LINK--

  • Effective and Fast Epoxidation Reaction of Linseed Oil Using 50 wt% Hydrogen Peroxyde. Scientific Research Publishing. --INVALID-LINK--

  • Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. PubMed. --INVALID-LINK--

  • High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases. NIH. --INVALID-LINK--

  • Preparation of triglyceride and fatty acid epoxides. Fraunhofer-Gesellschaft. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Validating the Bioactivity of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate. We will delve into the scientific rationale behind experimental choices, present detailed protocols for robust validation, and compare its potential activities against established bioactive lipids.

Introduction to this compound

This compound is an oxygenated derivative of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1][2] Such oxidized fatty acids, often termed oxylipins, are not mere metabolic byproducts but potent signaling molecules involved in a myriad of physiological and pathological processes, particularly inflammation.[3][4][5] The structure of this compound, featuring both an epoxide and a hydroxyl group, suggests it may belong to a class of bioactive lipids known as epoxy fatty acids (EpFAs).[3][6]

EpFAs are primarily generated through the cytochrome P450 (CYP) pathway and are known for their generally anti-inflammatory, analgesic, and tissue-protective effects.[3][5][6] A key regulatory enzyme in this pathway is the soluble epoxide hydrolase (sEH), which rapidly degrades EpFAs into less active diols.[7][8][9][10] Therefore, molecules that are stable against sEH degradation or that inhibit the sEH enzyme itself are of significant therapeutic interest.[8][9][10]

The presence of a hydroxyl group also raises the possibility of interaction with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism and inflammation.[11][12][13] Hydroxylated fatty acids have been identified as endogenous ligands for PPARs.[11][12]

This guide will outline a validation strategy to test two primary hypotheses regarding the bioactivity of this compound:

  • Anti-inflammatory activity , potentially mediated through the inhibition of soluble epoxide hydrolase (sEH).

  • Modulation of metabolic and inflammatory genes through the activation of PPARs.

The Comparative Landscape: Selecting the Right Benchmarks

To contextualize the bioactivity of our target compound, it is essential to compare it against well-characterized alternatives. The choice of comparators is critical for interpreting the potency and mechanism of action.

Compound ClassSpecific ComparatorRationale for SelectionPrimary Target
Potent sEH Inhibitor TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)A widely used, highly potent, and selective sEH inhibitor. Serves as a positive control for sEH-mediated anti-inflammatory effects.Soluble Epoxide Hydrolase (sEH)
PPARγ Agonist RosiglitazoneA well-established, high-affinity synthetic agonist for PPARγ. It is a benchmark for evaluating PPARγ-dependent gene regulation.PPARγ
Parent Fatty Acid Methyl LinoleateThe precursor molecule. This comparison helps determine if the bioactivity is inherent to the fatty acid backbone or a result of its specific oxidation.General Cellular Processes
Structural Analogue Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoateA regioisomer of the target compound.[14] Comparing isomers helps to understand the structure-activity relationship (SAR).sEH, PPARs

Experimental Validation: Protocols and Rationale

Assay 1: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of the sEH enzyme.

Principle of the Assay: This assay utilizes a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which is non-fluorescent. Upon hydrolysis by sEH, it releases a highly fluorescent product. A decrease in the rate of fluorescence generation in the presence of the test compound indicates enzyme inhibition.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human sEH enzyme.

    • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

    • CMNPC substrate.

    • Test compounds (dissolved in DMSO).

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound and comparators (e.g., TPPU) in DMSO.

    • In the microplate, add 1 µL of the compound dilutions to 100 µL of sEH assay buffer.

    • Add 50 µL of recombinant human sEH (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at 30°C for 5 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the CMNPC substrate (final concentration ~5 µM).

    • Immediately begin kinetic monitoring of fluorescence intensity every minute for 20-30 minutes.

  • Data Analysis & Interpretation:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (DMSO) and plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration required for 50% inhibition).

    • Causality Check: A low IC50 value for this compound, especially if comparable to TPPU, would strongly suggest it is a direct sEH inhibitor. The parent compound, Methyl Linoleate, should be inactive.

Assay 2: Cellular Anti-Inflammatory Activity in Macrophages

Objective: To assess the ability of the compound to suppress the inflammatory response in a relevant cell model.

Principle of the Assay: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α). An anti-inflammatory compound will reduce the production of these mediators.

Experimental Protocol:

  • Reagents and Materials:

    • RAW 264.7 murine macrophage cell line.

    • DMEM culture medium with 10% FBS.

    • LPS from E. coli.

    • Test compounds.

    • Griess Reagent for NO measurement.

    • ELISA kit for TNF-α quantification.

    • Cell viability assay reagent (e.g., MTT or PrestoBlue).

  • Procedure:

    • Plate RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Leave some wells unstimulated as a negative control.

    • After incubation, collect the cell culture supernatant for NO and TNF-α analysis.

    • NO Measurement: Mix the supernatant with Griess Reagent according to the manufacturer's instructions and measure absorbance at 540 nm.

    • TNF-α Measurement: Perform an ELISA on the supernatant following the kit's protocol.

    • Cell Viability: Assess the viability of the remaining cells to rule out cytotoxicity as a cause for reduced mediator production.

  • Data Analysis & Interpretation:

    • Quantify NO and TNF-α concentrations from standard curves.

    • Calculate the percent reduction in NO and TNF-α production compared to the LPS-only control.

    • Determine the EC50 value (effective concentration for 50% reduction).

    • Trustworthiness: Comparing the compound's efficacy to TPPU helps validate that the observed anti-inflammatory effect is consistent with an sEH inhibition mechanism. If the compound is active here but inactive in the direct sEH assay, it may suggest an alternative anti-inflammatory pathway.

Assay 3: PPARγ Activation via Reporter Gene Assay

Objective: To determine if the compound can function as a ligand and activate PPARγ.

Principle of the Assay: This assay uses a host cell line (e.g., HEK293T) engineered to express two components: 1) a fusion protein of the PPARγ ligand-binding domain (LBD) and a DNA-binding domain (like GAL4), and 2) a reporter gene (e.g., luciferase) under the control of a promoter containing the corresponding DNA response element (e.g., UAS). If the test compound binds to the PPARγ LBD, the fusion protein activates the transcription of the luciferase gene, leading to a measurable light signal.

Experimental Protocol:

  • Reagents and Materials:

    • HEK293T cells.

    • Plasmids: pBIND-PPARγ-LBD (expressing the fusion protein) and pG5-luc (the reporter plasmid).

    • Transfection reagent.

    • Test compounds (including Rosiglitazone as a positive control).

    • Luciferase assay system.

  • Procedure:

    • Co-transfect HEK293T cells with the pBIND-PPARγ-LBD and pG5-luc plasmids.

    • After 24 hours, re-plate the transfected cells into a 96-well white plate.

    • Treat the cells with serial dilutions of the test compounds for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the assay system's protocol.

  • Data Analysis & Interpretation:

    • Normalize luciferase activity to a control for cell viability or transfection efficiency.

    • Express the data as "fold activation" over the vehicle control.

    • Plot fold activation against the logarithm of compound concentration to determine the EC50 value.

    • Authoritative Grounding: Activity in this assay, particularly if it follows a dose-response pattern similar to Rosiglitazone, provides strong evidence for PPARγ agonism.[11][15] This links the compound to a well-established signaling pathway controlling metabolism and inflammation.[13][16]

Visualizing the Mechanisms and Workflows

Signaling Pathway: LPS-Induced Inflammation in Macrophages

The diagram below illustrates the canonical NF-κB signaling pathway activated by LPS, which is a primary target for anti-inflammatory intervention. EpFAs and sEH inhibitors are known to suppress this pathway, preventing the transcription of inflammatory genes.[3]

LPS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Complex LPS->TLR4 Binds MyD88 MyD88 Pathway TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Leads to Activation IkB IκBα IKK->IkB Phosphorylates (Degradation) IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Acts on NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA Inflammatory Gene Promoter NFkB_nuc->DNA Binds to Cytokines TNF-α, iNOS (NO) DNA->Cytokines Transcription

Caption: LPS activation of TLR4 triggers a cascade leading to NF-κB translocation and inflammatory gene expression.

Experimental Workflow: Cellular Anti-inflammatory Assay

This workflow diagram provides a clear, step-by-step visual representation of the macrophage-based assay.

Workflow start Plate RAW 264.7 Cells (24h Adhesion) pretreat Pre-treat with Compound (1 hour) start->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect viability Assess Cell Viability (MTT / PrestoBlue) stimulate->viability Parallel plate analyze Analyze Mediators collect->analyze griess Griess Assay (NO) analyze->griess For Nitric Oxide elisa ELISA (TNF-α) analyze->elisa For Cytokines end Data Analysis (EC50 Calculation) viability->end griess->end elisa->end

Caption: Workflow for evaluating anti-inflammatory activity in LPS-stimulated macrophages.

Synthesizing the Data: A Comparative Summary

After conducting the experiments, the results should be summarized for a clear, objective comparison. The table below presents a hypothetical data summary.

CompoundsEH Inhibition IC50 (nM)Anti-inflammatory EC50 (nM) (NO Reduction)PPARγ Activation EC50 (nM)
This compound 150250>10,000
TPPU 520>10,000
Rosiglitazone >10,000>10,000100
Methyl Linoleate >10,000>10,000>10,000
Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate 8001,200>10,000

Interpretation of Hypothetical Data:

  • The target compound shows moderate sEH inhibition, less potent than the benchmark TPPU but significantly more active than its parent molecule.

  • This enzymatic activity translates to cellular anti-inflammatory effects, again with moderate potency.

  • The compound does not appear to be a direct PPARγ agonist at the concentrations tested.

  • The structural isomer shows weaker activity, highlighting the stereochemical importance for sEH inhibition.

Conclusion and Future Directions

This guide provides a structured, evidence-based approach to validating the bioactivity of this compound. Based on its structural features, the most probable mechanisms of action are sEH inhibition and subsequent anti-inflammatory effects. The outlined protocols, complete with rationale and appropriate controls, ensure a robust and trustworthy evaluation.

Future studies should explore its effects in more complex models, such as in vivo models of inflammatory pain or metabolic disease.[6][7] Furthermore, a full lipidomic analysis could confirm if the compound's cellular effects are indeed due to the stabilization of endogenous epoxy fatty acids.

References

A Comparative Guide to Epoxy Fatty Acid Signaling Pathways for Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of epoxy fatty acid (EpFA) signaling pathways, designed for researchers, scientists, and drug development professionals. We will explore the critical bifurcation in EpFA signaling, contrasting direct enzymatic degradation with receptor-mediated actions, and provide detailed experimental frameworks for their investigation.

Introduction: The Central Role of Epoxy Fatty Acids

Epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs) derived from arachidonic acid (AA), are potent lipid signaling molecules.[1][2][3] They are synthesized by cytochrome P450 (CYP) epoxygenases and play crucial roles in regulating cardiovascular homeostasis, inflammation, pain, and angiogenesis.[1][2][4][5][6][7] Once formed, these reactive epoxides stand at a critical metabolic crossroads, determining the nature and duration of their downstream biological effects. Understanding the competitive balance between their degradation and their signaling functions is paramount for therapeutic targeting.

The Dichotomy of EpFA Fate: A Comparative Overview

The signaling potential of an EpFA is primarily dictated by two competing pathways:

  • Hydrolytic Inactivation by Soluble Epoxide Hydrolase (sEH): This pathway represents a rapid "off-switch." The enzyme soluble epoxide hydrolase (sEH) efficiently converts EpFAs into their corresponding, and generally less biologically active, vicinal diols (e.g., dihydroxyeicosatrienoic acids or DHETs).[2][3][4][8][9]

  • Receptor-Mediated Signaling: This pathway involves the direct interaction of EpFAs with various cell surface and nuclear receptors to initiate downstream signaling cascades. This route is responsible for the majority of the beneficial physiological effects attributed to these lipids.

The balance between these two pathways determines the local concentration and lifespan of active EpFAs, thereby controlling their physiological impact.

Pathway 1: The Soluble Epoxide Hydrolase (sEH) Gateway to Inactivation

The sEH enzyme is a key negative regulator in the EpFA signaling cascade.[4][10] By catalyzing the addition of water to the epoxide ring, it terminates the signaling activity of EETs and other EpFAs.[3][11] The resulting diols are not only less potent but, in some contexts, may have pro-inflammatory properties.[10][12]

Causality in Experimental Choice: The ratio of EpFA to its corresponding diol (e.g., EET/DHET ratio) is often used as a biomarker of sEH activity in vivo.[12] A lower ratio can indicate higher sEH activity and a potential pro-inflammatory state.[12] Consequently, inhibiting sEH has emerged as a major therapeutic strategy to augment the beneficial effects of endogenous EpFAs.[2][4][6][10][13] This approach effectively increases the half-life of EETs, amplifying their anti-inflammatory, vasodilatory, and analgesic properties.[2][3][4][6][7]

Pathway 2: Receptor-Mediated Signaling - A Multifaceted Response

EpFAs can exert their effects by binding to and activating a range of receptors, leading to diverse cellular responses.

  • G-Protein Coupled Receptors (GPCRs): While a single high-affinity EET receptor has remained elusive, evidence suggests that EETs can interact with several GPCRs.[3][14] For instance, some effects of EETs are mediated through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][14] This mechanism is crucial for effects like the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle, resulting in hyperpolarization and vasodilation.[1][3] There is also evidence for EETs interacting with prostanoid EP2 and EP4 receptors and the fatty acid receptor GPR40.[3][15]

  • Peroxisome Proliferator-Activated Receptors (PPARs): EETs can also act as ligands for nuclear receptors, particularly PPARs.[16] Activation of PPARγ by EETs has been shown to mediate protective effects in cardiomyocytes by suppressing inflammatory responses.[17] This pathway highlights a mechanism by which EpFAs can directly modulate gene expression to exert long-term anti-inflammatory effects.[17][18]

The choice of receptor and the subsequent signaling cascade can be cell-type specific and depend on the specific EpFA regioisomer involved.

Visualizing the Pathways: A Comparative Diagram

The following diagram illustrates the central bifurcation in epoxy fatty acid signaling.

EpFA_Signaling cluster_synthesis EpFA Synthesis cluster_degradation Pathway 1: Inactivation cluster_signaling Pathway 2: Receptor Activation PUFA PUFAs (e.g., Arachidonic Acid) CYP Cytochrome P450 Epoxygenases PUFA->CYP EpFA Epoxy Fatty Acids (e.g., EETs) CYP->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Hydrolysis GPCRs GPCRs (e.g., Gαs-coupled) EpFA->GPCRs Binding & Activation PPARs Nuclear Receptors (e.g., PPARγ) EpFA->PPARs Binding & Activation Diols Diols (e.g., DHETs) (Less Active / Pro-inflammatory) sEH->Diols sEH_Inhibitors sEH Inhibitors (e.g., AUDA, TPPU) sEH_Inhibitors->sEH Blockade Effects_GPCR Acute Effects: Vasodilation, Ion Channel Modulation GPCRs->Effects_GPCR Effects_PPAR Genomic Effects: Anti-inflammation, Gene Expression Changes PPARs->Effects_PPAR

Caption: Comparative pathways of epoxy fatty acid signaling.

A Researcher's Toolkit: Methodologies for Pathway Interrogation

Objective comparison of these pathways requires robust analytical and functional assays. Here, we provide validated, step-by-step protocols for key experiments.

Quantification of EpFAs and Diols by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying lipid mediators due to its high sensitivity and specificity.[19][20] Measuring the levels of both the parent EpFA and its sEH-derived diol metabolite allows for a direct assessment of pathway flux.

Experimental Protocol:

  • Sample Preparation (Solid Phase Extraction):

    • Acidify biological samples (plasma, cell lysate) to pH ~3.5 with 1% acetic acid.

    • Add an internal standard mixture (e.g., deuterated EETs and DHETs) to correct for extraction losses.

    • Load the sample onto a C18 solid-phase extraction cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with a low-percentage methanol/water solution to remove polar interferences.

    • Elute the lipids with a high-percentage organic solvent like methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC Separation:

    • Column: Use a reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.7 µm particle size).[19]

    • Mobile Phase A: Water with 0.1% acetic acid.[19]

    • Mobile Phase B: Methanol with 0.1% acetic acid.[19]

    • Gradient: Develop a gradient from a higher aqueous composition to a higher organic composition to separate the different lipid isomers. A typical run time is 20-25 minutes.[19]

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, define a specific precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion resulting from collision-induced dissociation.

    • Quantification: Generate calibration curves using authentic standards and calculate analyte concentrations relative to the internal standards.

Data Presentation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Quantification (nM)
14,15-EET319.2219.2~14.5~0.5
11,12-EET319.2167.1~13.8~0.5
14,15-DHET337.2195.1~11.2~0.5
11,12-DHET337.2155.1~10.5~0.5
d11-14,15-EET (IS)330.2229.2~14.5N/A

Note: Specific m/z values and retention times are instrument-dependent and require optimization.

Soluble Epoxide Hydrolase (sEH) Activity Assay

Rationale: Directly measuring sEH enzymatic activity in cell or tissue lysates provides a functional readout of the degradation pathway. Fluorometric assays are well-suited for high-throughput screening of potential sEH inhibitors.[11][21][22]

Experimental Protocol (Fluorometric):

This protocol is based on commercially available kits which utilize a non-fluorescent epoxide substrate that becomes highly fluorescent upon hydrolysis by sEH.[21][22]

  • Lysate Preparation:

    • Homogenize cells or tissues in a lysis buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge to pellet cellular debris and collect the supernatant (cytosolic fraction containing sEH).

    • Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Procedure (96-well plate format):

    • To each well, add the cell/tissue lysate.

    • Include control wells:

      • Positive Control: Recombinant sEH enzyme.[22]

      • Negative Control (Inhibitor): Lysate pre-incubated with a potent sEH inhibitor (e.g., AUDA) to measure non-sEH background hydrolysis.[22]

      • Blank: Buffer only.

    • Initiate the reaction by adding the fluorogenic substrate (e.g., Epoxy Fluor 7).[21][22]

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (if necessary, as per kit instructions).

  • Data Acquisition and Analysis:

    • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em: 330/465 nm or 362/460 nm).[22][23]

    • Create a standard curve using the fluorescent product (e.g., 6-methoxy-2-naphthaldehyde) to convert fluorescence units to pmol of product.[22]

    • Calculate specific sEH activity by subtracting the fluorescence of the inhibitor-treated wells from the total fluorescence and normalizing to the amount of protein and incubation time (e.g., in pmol/min/mg protein).

Data Presentation:

Sample ConditionTotal Fluorescence (RFU)Fluorescence with sEH Inhibitor (RFU)Specific sEH Activity (pmol/min/mg)
Control Lysate15,8001,250245.6
Treated Lysate8,9001,200130.1
Cell-Based Reporter Assays for Receptor Activation

Rationale: To specifically investigate receptor-mediated signaling, cell-based reporter assays are invaluable. These systems are engineered to produce a quantifiable signal (e.g., light, color) upon the activation of a specific signaling pathway downstream of a receptor of interest.

Experimental Protocol (cAMP Reporter Assay for Gαs-coupled GPCRs):

  • Cell Culture: Use a cell line (e.g., HEK293) stably or transiently transfected with a cAMP-responsive reporter construct (e.g., containing a cAMP Response Element, CRE, driving luciferase expression).

  • Assay Procedure:

    • Plate the reporter cells in a 96-well plate and allow them to adhere.

    • Replace the medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add test compounds:

      • Vehicle control (e.g., DMSO).

      • Positive control (e.g., Forskolin, a direct adenylyl cyclase activator).

      • EpFA of interest (e.g., 11,12-EET) at various concentrations.

    • Incubate for a suitable period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Signal Detection:

    • Lyse the cells and add the luciferase substrate.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to cell viability if necessary.

    • Plot the dose-response curve for the EpFA and calculate the EC50 value.

Workflow Visualization:

Reporter_Assay_Workflow Start Plate Reporter Cell Line Step1 Add EpFA (Test Compound) Start->Step1 Step2 Incubate (4-6 hours) Step1->Step2 Step3 Lyse Cells & Add Substrate Step2->Step3 End Measure Luminescence Step3->End

Caption: Workflow for a cell-based reporter assay.

Conclusion: An Integrated Approach for Therapeutic Advancement

The biological outcomes of CYP-epoxygenase activity are determined by a delicate balance between sEH-mediated degradation and receptor-mediated signaling of EpFAs. For researchers in drug development, a comprehensive understanding and the ability to quantitatively assess both pathways are critical.

  • Targeting the sEH pathway with inhibitors is a validated strategy to globally enhance the beneficial effects of all endogenous EpFAs.[13][24] This approach has shown promise in preclinical models of hypertension, inflammation, and pain.[4][6][25]

  • Targeting specific receptor pathways offers the potential for greater selectivity and the ability to fine-tune physiological responses, avoiding potential off-target effects of global EpFA elevation.

By employing the comparative analytical and functional assays outlined in this guide, researchers can effectively dissect these complex signaling networks, identify novel drug targets, and advance the development of next-generation therapeutics that harness the potent biology of epoxy fatty acids.

References

A Comparative Guide to FAHFA Isomers: Profiling Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate Against Key Bioactive Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Universe of FAHFAs

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a recently identified class of endogenous lipids with significant therapeutic potential.[1][2] First discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, these lipokines have demonstrated potent anti-diabetic and anti-inflammatory properties.[1][3] The FAHFA superfamily is vast, with hundreds of identified isomers differing by the constituent fatty acid (FA) and hydroxy fatty acid (HFA), the position of the ester bond, and stereochemistry.[3] This structural diversity gives rise to a wide spectrum of biological activity, making the characterization of individual isomers a critical endeavor for drug development and metabolic research.[3][4]

Among the most studied FAHFAs are the palmitic acid esters of hydroxy stearic acids (PAHSAs), with 5-PAHSA and 9-PAHSA being notable for their roles in improving glucose homeostasis and mitigating inflammation.[3][5][6] However, the FAHFA landscape extends to more complex structures, including those with unsaturated acyl chains and additional functional groups like epoxides.

This guide provides a comparative analysis of a specific epoxy-containing FAHFA, Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate , and other well-characterized FAHFA isomers. While direct experimental data on this particular epoxy-FAHFA is limited, we will infer its potential biological activities based on established structure-activity relationships within the broader class of FAHFAs and related epoxy fatty acids.[7][8] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced bioactivities of this complex lipid class.

Featured Molecule: this compound

This molecule is an esterified fatty acid containing an 18-carbon chain with several key functional groups that distinguish it from more commonly studied FAHFAs like PAHSAs.[9]

  • Methyl Ester: The carboxyl group is esterified with a methyl group, which may influence its transport, metabolism, and activity compared to the free acid form.

  • Epoxy Group: The presence of a 10(S),11(S)-epoxide introduces a reactive three-membered ring. Epoxy fatty acids (EpFAs) are a distinct class of lipid mediators known to have anti-inflammatory and cardiovascular-protective effects, often metabolized by the soluble epoxide hydrolase (sEH).[7][8] This feature suggests a potential for unique biological activities and metabolic pathways compared to saturated FAHFAs.

  • Hydroxy Group: A 9(S)-hydroxy group is present, a common feature of bioactive FAHFAs.

  • Unsaturation: A 12(Z)-double bond provides conformational constraints to the acyl chain.

While specific biological data for this exact molecule is not extensively published, its structural features suggest it may share properties with both FAHFAs and EpFAs, potentially acting as an anti-inflammatory and insulin-sensitizing agent. Its activity may be modulated by sEH, presenting a distinct pharmacological profile.

Key Comparative FAHFA Isomers

For the purpose of this guide, we will compare the featured epoxy-FAHFA against two of the most well-characterized isomers:

  • 9-PAHSA (Palmitic acid-9-hydroxy-stearic acid): The most abundant PAHSA isomer in the white and brown adipose tissue of wild-type mice.[5] It is known for its potent anti-inflammatory and glucose-regulating effects.[10][11]

  • 5-PAHSA (Palmitic acid-5-hydroxy-stearic acid): This isomer is consistently downregulated in the serum and adipose tissue of insulin-resistant humans and mice.[5] It has demonstrated significant anti-diabetic and anti-inflammatory activities.[12]

These isomers serve as benchmarks for understanding the fundamental biological activities of the FAHFA class.

Comparative Analysis: Mechanism and Biological Performance

The bioactivity of FAHFAs is highly dependent on their structure, which dictates their interaction with cellular targets and subsequent signaling cascades.[3][4]

Mechanism of Action: The GPR120 Receptor

A primary receptor for many FAHFAs, including PAHSAs, is the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[13][14][15] GPR120 is expressed in various tissues, including adipose tissue, macrophages, and intestinal cells, making it a key hub for metabolic and inflammatory regulation.[16]

Activation of GPR120 by FAHFAs can trigger two main downstream signaling pathways:

  • Gαq/11-Mediated Pathway: This pathway is primarily associated with metabolic effects. Ligand binding leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i), which in adipocytes, contributes to enhanced insulin-stimulated glucose uptake via GLUT4 translocation.[14][17]

  • β-Arrestin 2-Mediated Pathway: This pathway is crucial for the anti-inflammatory effects of FAHFAs. Upon activation, GPR120 recruits β-arrestin 2, which in turn inhibits the pro-inflammatory cascades mediated by Toll-like receptors (TLRs) and TNF-α by sequestering TAB1, a key component of the NF-κB and JNK signaling pathways.[14][18]

It is plausible that this compound also signals through GPR120, though its epoxy moiety could influence receptor affinity and biased agonism towards either the Gαq/11 or β-arrestin pathway.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_metabolic cluster_inflammatory GPR120 GPR120 (FFA4) Gaq Gαq/11 GPR120->Gaq Activates B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruits FAHFA FAHFA Ligand (e.g., 9-PAHSA, 5-PAHSA, Epoxy-FAHFA) FAHFA->GPR120 Binds PLC Phospholipase C (PLC) Gaq->PLC Ca ↑ [Ca²⁺]i PLC->Ca GLUT4 GLUT4 Translocation Ca->GLUT4 Glucose_Uptake ↑ Insulin-Stimulated Glucose Uptake GLUT4->Glucose_Uptake TAB1 TAB1 Sequestration B_Arrestin->TAB1 NFkB NF-κB & JNK Inhibition TAB1->NFkB Inhibits Inflammation_Cascade TAK1 → NF-κB / JNK TAB1->Inflammation_Cascade Blocks Interaction Cytokine ↓ Pro-inflammatory Cytokine Production NFkB->Cytokine LPS_TNF LPS / TNF-α TLR_TNFR TLR / TNFR LPS_TNF->TLR_TNFR TLR_TNFR->Inflammation_Cascade

Figure 1: GPR120 signaling pathways activated by FAHFAs.
Biological Activity: A Comparative Overview

Structure-activity relationship studies reveal that subtle molecular differences can lead to significant variations in biological outcomes.[3]

  • Anti-Inflammatory Effects: Generally, FAHFAs with the ester linkage positioned further from the carboxylate head group (e.g., 9-PAHSA, 12-PAHSA) tend to be more potent anti-inflammatory agents.[3][4] Both 5-PAHSA and 9-PAHSA effectively reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS).[10][11] The epoxy group in our featured molecule could enhance these anti-inflammatory effects, as other epoxy fatty acids are known potent inflammation resolvers.[7]

  • Insulin Sensitization and Glucose Metabolism: The position of the ester bond also influences metabolic activity. While both 5- and 9-PAHSA improve glucose tolerance and insulin sensitivity, some studies suggest differential effects.[5][12] For instance, S-9-PAHSA, but not its R-enantiomer, potentiates glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake in adipocytes.[3] The effects of some PAHSAs on glucose metabolism have been debated in the literature, with some studies showing no effect, highlighting the critical importance of experimental conditions and protocols.[12][19] The impact of the epoxy-hydroxy-octadecenoate structure on these metabolic parameters remains to be experimentally determined.

Quantitative Data Summary

The following table summarizes key comparative data for well-characterized FAHFAs. Data for this compound is listed as "To Be Determined" due to a lack of published quantitative studies.

FAHFA Isomer Key Biological Activity Model System Observed Effect Potency / Concentration Reference(s)
9-PAHSA Anti-InflammatoryLPS-stimulated Macrophages (RAW 264.7, BMDM)↓ IL-1β, IL-6, TNF-α expression/secretion2-100 µM[3][10][11]
Insulin Sensitization3T3-L1 Adipocytes, HFD Mice↑ Insulin-stimulated glucose uptake, Improved glucose tolerance20 µM (in vitro)[3][5]
GPR120 ActivationHEK293T cellsDose-dependent activationEC50 ~25-50 µM[3]
5-PAHSA Anti-InflammatoryLPS-stimulated Macrophages↓ Pro-inflammatory cytokine secretion20 µM[3]
Insulin SensitizationHFD Mice, Human IsletsImproved glucose tolerance, ↑ GSIS0.1 mg/day (in vivo)[5][12]
GPR120 ActivationHEK293T cellsDose-dependent activationEC50 ~50 µM[3]
This compound Anti-InflammatoryTBDTBDTBDN/A
Insulin SensitizationTBDTBDTBDN/A
GPR120 ActivationTBDTBDTBDN/A

Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings in FAHFA research, standardized and well-validated protocols are essential.

Protocol 1: FAHFA Quantification by LC-MS/MS

The analysis of FAHFA isomers is challenging due to their low abundance and the presence of numerous regioisomers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their sensitive and specific quantification.[1][20]

LCMS_Workflow start Tissue/Serum Sample extraction Lipid Extraction (e.g., Bligh-Dyer method) start->extraction spe Solid-Phase Extraction (SPE) (Silica cartridge, enrich for FAHFAs) extraction->spe analysis LC-MS/MS Analysis (e.g., C18 column, MRM mode) spe->analysis quant Quantification (Using internal standards) analysis->quant end FAHFA Isomer Profile quant->end

Figure 2: Workflow for FAHFA analysis by LC-MS/MS.

Step-by-Step Methodology:

  • Lipid Extraction: Homogenize tissue or serum samples. Extract total lipids using a solvent system such as chloroform:methanol (Folch or Bligh-Dyer methods).[1] An internal standard (e.g., ¹³C-labeled 9-PAHSA) should be added at the beginning for accurate quantification.

  • Solid-Phase Extraction (SPE): To reduce sample complexity, enrich the FAHFA fraction using silica-based SPE.[1][21]

    • Condition a silica cartridge with hexane.

    • Load the lipid extract reconstituted in a non-polar solvent (e.g., chloroform).

    • Elute neutral lipids with a low-polarity solvent (e.g., 5% ethyl acetate in hexane).

    • Elute the FAHFA fraction with a more polar solvent (e.g., 100% ethyl acetate).

    • Dry the FAHFA fraction under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried FAHFA fraction in the mobile phase.[21]

    • Chromatography: Separate isomers using a reverse-phase column (e.g., Acquity UPLC BEH C18).[21] An isocratic or gradient elution with a mobile phase like methanol:water with additives (e.g., ammonium acetate) is typically used.

    • Mass Spectrometry: Detect and quantify using a triple quadrupole mass spectrometer in negative ionization mode, employing Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[21]

Protocol 2: Macrophage Anti-Inflammatory Assay

This assay measures the ability of a FAHFA to suppress the production of pro-inflammatory cytokines in macrophages activated by LPS.

Macrophage_Workflow start Culture Macrophages (e.g., RAW 264.7) treat Pre-treat with FAHFA (or vehicle control) start->treat stimulate Stimulate with LPS (e.g., 100 ng/mL) treat->stimulate incubate Incubate (e.g., 16-18 hours) stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokines (ELISA or qPCR on cell lysate) collect->analyze end Cytokine Levels (e.g., TNF-α, IL-6) analyze->end

Figure 3: Workflow for macrophage anti-inflammatory assay.

Step-by-Step Methodology:

  • Cell Culture: Plate macrophages (e.g., J774A.1 or RAW 264.7) in 12- or 24-well plates and allow them to adhere.[22]

  • Pre-treatment: Remove the culture medium and add fresh medium containing the desired concentration of the test FAHFA (e.g., 20 µM) or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[22] Include control wells with no LPS and LPS with vehicle.

  • Incubation: Incubate the cells for a defined period (e.g., 16-18 hours) at 37°C.[22]

  • Analysis:

    • Protein Level: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[23]

    • mRNA Level: Lyse the cells to extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the gene expression of cytokines.[24]

Protocol 3: Adipocyte Glucose Uptake Assay

This assay assesses the effect of a FAHFA on insulin-stimulated glucose uptake in differentiated adipocytes.

Step-by-Step Methodology:

  • Adipocyte Differentiation: Culture preadipocytes (e.g., 3T3-L1) to confluency and induce differentiation using a standard cocktail of dexamethasone, IBMX, and insulin.[25] Experiments are typically performed on fully differentiated adipocytes (days 8-12).

  • Serum Starvation: Wash the differentiated adipocytes with PBS and incubate in serum-free medium for 2-4 hours.[25]

  • FAHFA Treatment: Incubate the cells with serum-free medium containing the test FAHFA or vehicle control for 1-2 hours.

  • Insulin Stimulation: Add insulin to a final concentration of 10-100 nM to the appropriate wells and incubate for 30 minutes at 37°C to stimulate glucose transporters.[25][26] Include basal (no insulin) and insulin-stimulated controls.

  • Glucose Uptake: Add a labeled glucose analog, such as the fluorescent 2-NBDG (50-100 µM) or radioactive ³H-2-deoxyglucose.[25][26] Incubate for 30-60 minutes.

  • Termination and Measurement: Stop the uptake by washing the cells three times with ice-cold PBS.[25] Lyse the cells and measure the amount of internalized glucose analog using a fluorescence plate reader or a scintillation counter, respectively.

Conclusion and Future Directions

The field of FAHFA research is rapidly evolving, with evidence pointing to a complex interplay between lipid structure and biological function. While isomers like 5-PAHSA and 9-PAHSA have been established as important regulators of metabolism and inflammation, the activities of less-studied families, such as epoxy-FAHFAs, remain a promising frontier.

This compound, with its unique combination of a branched ester, epoxy ring, and hydroxyl group, represents a compelling candidate for investigation. Its structure suggests a potential dual role, engaging pathways common to both FAHFAs (e.g., GPR120) and EpFAs (e.g., sEH metabolism). Future research should focus on the direct, systematic evaluation of this and other novel FAHFA isomers using the validated experimental protocols outlined in this guide. Such studies will be instrumental in elucidating the full therapeutic potential of this fascinating class of lipids and developing next-generation treatments for metabolic and inflammatory diseases.

References

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Epoxy Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of epoxy fatty acids (EFAs), focusing on the critical process of cross-validation. It is intended for researchers, analytical scientists, and drug development professionals who require reliable and reproducible quantitative data for these challenging yet vital lipid mediators.

The Analytical Imperative: Why Epoxy Fatty Acids Demand Rigorous Validation

Epoxy fatty acids (EFAs) are a class of lipid signaling molecules produced from polyunsaturated fatty acids by cytochrome P450 (CYP450) enzymes.[1][2] These molecules, including epoxyeicosatrienoic acids (EETs) from arachidonic acid and epoxydocosapentaenoic acids (EDPs) from DHA, are potent endogenous mediators involved in regulating blood pressure, inflammation, pain, and angiogenesis.[3][4][5] Given their therapeutic potential, accurate quantification in biological matrices like plasma and tissue is paramount for both basic research and clinical development.

However, EFA analysis is fraught with challenges:

  • Low Abundance: They exist at very low endogenous concentrations (pM to nM range), requiring highly sensitive instrumentation.

  • Chemical Instability: The epoxide moiety is susceptible to hydrolysis, primarily by the soluble epoxide hydrolase (sEH) enzyme, which converts them into less active 1,2-diols.[3][5] This necessitates careful sample handling and stabilization.

  • Isomeric Complexity: EFAs exist as multiple regioisomers (e.g., 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) and stereoisomers, which can possess different biological activities. Differentiating these isomers is often a key analytical goal.

These challenges underscore the need for well-characterized and validated analytical methods. When a study requires the use of more than one analytical method or data from multiple laboratories, a simple single-method validation is insufficient. This is where cross-validation becomes essential. Cross-validation is a formal comparison of validation parameters between two or more bioanalytical methods to demonstrate that they provide comparable, reliable data.[6][7][8] It is a regulatory expectation and a cornerstone of scientific integrity, ensuring that data generated across different platforms or sites can be confidently pooled and compared.

A Tale of Two Platforms: LC-MS/MS vs. GC-MS for EFA Analysis

The two most common platforms for EFA quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each possesses distinct advantages and disadvantages that influence the choice of method and potential discrepancies during cross-validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for high-throughput, sensitive quantification of lipids.

  • Principle: EFAs are typically extracted from the matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). They are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[9][10] This mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

  • Advantages:

    • High Sensitivity & Selectivity: Achieves low limits of quantification (LLOQ) necessary for endogenous EFAs.[11]

    • High Throughput: Relatively fast analysis times and compatibility with automation.

    • Minimal Derivatization: EFAs can be analyzed directly, avoiding potential losses and artifacts from chemical derivatization steps.[11]

  • Challenges:

    • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analyte, affecting accuracy.

    • Isomer Separation: Chromatographic separation of all regio- and stereoisomers can be difficult on standard C18 columns, sometimes requiring specialized techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic, powerful technique renowned for its chromatographic resolving power.

  • Principle: Because EFAs are not sufficiently volatile for GC analysis, they must first undergo chemical derivatization.[12] This typically involves a two-step process: esterification of the carboxylic acid to a methyl ester (FAME), followed by silylation of the hydroxyl groups (if any) or other chemical modifications.[13][14] The derivatized analytes are then separated on a capillary GC column and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode.[14]

  • Advantages:

    • Superior Isomer Resolution: The high efficiency of capillary GC columns often provides better separation of closely related isomers than standard HPLC.

    • Robust and Established: A well-understood technique with extensive libraries of fragmentation patterns.

  • Challenges:

    • Intensive Sample Preparation: The multi-step derivatization process is laborious, time-consuming, and can be a source of variability and analyte loss.[12][15]

    • Thermal Stability: EFAs can be sensitive to the high temperatures used in the GC inlet and oven, potentially causing degradation.

    • Lower Throughput: Longer run times and more complex sample preparation limit the number of samples that can be analyzed per day.

The Cross-Validation Protocol: A Practical Head-to-Head Comparison

This section outlines a detailed experimental protocol to cross-validate an established LC-MS/MS method (Reference Method) with a newly developed GC-MS method (Comparator Method) for quantifying 14,15-EET in human plasma.

Objective: To determine if the GC-MS method produces data comparable to the reference LC-MS/MS method, according to regulatory guidelines.[7][16]

Experimental Workflow Diagram

CrossValidationWorkflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Parallel Analysis cluster_data Phase 3: Data Comparison Pool Pooled Human Plasma (Single Homogenous Lot) Spike Spike with 14,15-EET (Blank, LQC, MQC, HQC) Pool->Spike Aliquots Create Replicate Aliquots (n=6 per level) Spike->Aliquots LCMS Method A: LC-MS/MS (Reference) Aliquots->LCMS Batch 1 GCMS Method B: GC-MS (Comparator) Aliquots->GCMS Batch 2 Calc Calculate Concentrations (vs. Calibration Curves) LCMS->Calc GCMS->Calc Stats Statistical Analysis (% Difference) Calc->Stats Accept Apply Acceptance Criteria (FDA/ICH M10) Stats->Accept Report Final Report Accept->Report

Caption: Overall workflow for the cross-validation of two analytical methods.

Step-by-Step Methodology
Part A: Sample Preparation (Common to Both Methods)
  • Matrix Pooling: Obtain a single, large batch of human plasma (K2EDTA). Pool and mix thoroughly to ensure homogeneity.

  • QC Preparation: Prepare four concentration levels:

    • Blank: Unspiked plasma pool.

    • Low QC (LQC): Spike plasma to a concentration of ~3x the expected LLOQ (e.g., 150 pg/mL).

    • Medium QC (MQC): Spike to a mid-range concentration (e.g., 1,500 pg/mL).

    • High QC (HQC): Spike to a high-range concentration (e.g., 8,000 pg/mL).

  • Aliquoting: Prepare at least six replicate aliquots (e.g., 0.5 mL) for each of the three spiked QC levels. These will be analyzed by both methods.

Part B: Method A - LC-MS/MS Analysis (Reference)
  • Internal Standard Addition: Add a deuterated internal standard (e.g., 14,15-EET-d8) to each plasma aliquot.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the plasma sample.

    • Wash with a low-percentage organic solvent (e.g., 5% methanol in water) to remove salts and phospholipids.

    • Elute the EFAs with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to resolve 14,15-EET from other isomers and matrix components.

    • MS Detection: Electrospray Ionization in Negative Mode (ESI-).

    • MRM Transition: Monitor the specific transition for 14,15-EET (e.g., m/z 319.2 -> 219.2) and its internal standard.

Part C: Method B - GC-MS Analysis (Comparator)
  • Internal Standard Addition: Add the deuterated internal standard (14,15-EET-d8) to each plasma aliquot.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the plasma sample with a weak acid.

    • Extract the lipids into an organic solvent like ethyl acetate or hexane.

    • Repeat the extraction twice, pooling the organic layers.

  • Derivatization:

    • Esterification: Evaporate the solvent and add a methylating agent (e.g., 12% Boron Trifluoride in Methanol). Heat at 60°C for 10 minutes to form the Fatty Acid Methyl Ester (FAME).[12]

    • Silylation (if needed): After forming the FAME, evaporate and add a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize any hydroxyl groups, though this is less critical for EFAs than for their diol metabolites.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized analytes.

    • MS Detection: Electron Ionization (EI) mode.

    • SIM: Monitor characteristic fragment ions for the derivatized 14,15-EET and its internal standard.[13]

Data Analysis and Acceptance Criteria

The cornerstone of cross-validation is the direct comparison of the quantitative results obtained from both methods.

Statistical Comparison

For each QC sample analyzed, calculate the percent difference (%Diff) between the two methods using the following formula:

%Diff = [(Conc_GCMS - Conc_LCMS) / mean(Conc_GCMS, Conc_LCMS)] * 100

Acceptance Criteria

According to guidelines from regulatory bodies like the FDA and the principles outlined by the EMA (now harmonized under ICH M10), the acceptance criteria for cross-validation are as follows[7][16][17]:

  • The mean concentration obtained from the two methods should be within ±20% of each other.

  • This criterion should be met for at least two-thirds (67%) of the replicate samples analyzed.

Representative Data Summary
Sample IDNominal Conc. (pg/mL)Conc. by LC-MS/MS (pg/mL)Conc. by GC-MS (pg/mL)Mean Conc. (pg/mL)% DifferencePass/Fail
LQC-1150145.2160.5152.85+10.0%Pass
LQC-2150151.8168.1159.95+10.2%Pass
MQC-115001488.51399.21443.85-6.2%Pass
MQC-215001520.11795.31657.7+16.6%Pass
HQC-180007950.68340.18145.35+4.8%Pass
HQC-280008102.46400.97251.65-23.5%Fail
... (continue for all replicates)
Summary % Samples Passed: 83.3% Overall Pass

Note: This table presents illustrative data. A full validation would include n=6 replicates per level.

Expert Insights: Troubleshooting Failed Cross-Validation

When the acceptance criteria are not met, a systematic investigation is required. This is where field-proven expertise becomes critical to diagnose the root cause.

Troubleshooting start Cross-Validation Fails (>33% of samples have >20% diff) q1 Is there a concentration-dependent bias? (e.g., only LQC fails) start->q1 res1_yes Investigate LLOQ differences. Possible higher loss at low conc. during GC-MS derivatization. q1->res1_yes Yes q1->res1_no No q2 Is there a consistent directional bias? (e.g., GC-MS always lower) res2_yes Investigate systematic losses. - Compare extraction recovery (SPE vs LLE). - Check derivatization reaction yield for GC-MS. q2->res2_yes Yes q2->res2_no No solution Identify Root Cause & Re-validate res1_yes->solution res1_no->q2 res2_yes->solution q3 Is the variability random and high? res2_no->q3 res3_yes Investigate method precision. - Check internal standard performance. - Evaluate sample prep consistency (pipetting, evaporation). q3->res3_yes Yes res3_yes->solution

Caption: Decision tree for troubleshooting failed cross-validation experiments.

Causality Behind Discrepancies:

  • Systematic Bias (GC-MS Lower than LC-MS/MS): This often points to incomplete recovery or loss during the more extensive sample preparation for GC-MS. The multi-step LLE and derivatization process has more opportunities for analyte loss compared to a streamlined SPE protocol.[12][13]

  • Systematic Bias (GC-MS Higher than LC-MS/MS): This is less common but could indicate significant ion suppression in the LC-MS/MS method that was not fully corrected by the internal standard. The rigorous cleanup for GC-MS may remove these interfering matrix components.

  • Failure at LQC Only: Low-concentration analytes are more susceptible to losses from adsorption to surfaces or incomplete reactions during derivatization. This suggests the GC-MS method may not have a sufficiently low LLOQ.

  • High Random Variability: This points to a lack of precision in one or both methods. Common culprits include inconsistent manual sample preparation steps, unstable instrument performance, or improper internal standard addition.

Conclusion

Cross-validation is a non-negotiable step for ensuring data integrity in studies that rely on multiple analytical methods or laboratories for EFA quantification. While LC-MS/MS offers superior throughput and sensitivity with simpler sample preparation, GC-MS provides excellent chromatographic resolution that can be invaluable for complex isomer separation.

References

A Senior Application Scientist's Guide to Evaluating Stationary Phases for Chiral GC Separation of FAMEs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the realm of lipidomics and related fields, the stereochemistry of fatty acids can have profound biological implications. The enantiomers of a fatty acid methyl ester (FAME) can exhibit different metabolic fates, physiological activities, and pharmacological effects. Consequently, the ability to resolve and accurately quantify these enantiomers is of paramount importance. Gas chromatography (GC), with its high resolution and sensitivity, stands as a powerful technique for this purpose, provided that a suitable chiral stationary phase (CSP) is employed.[1]

This guide provides an in-depth comparison of different stationary phases for the chiral GC separation of FAMEs, grounded in the principles of chromatographic theory and supported by practical insights for method development.

The Challenge of Chiral FAMEs Separation

Fatty acid methyl esters are a diverse class of molecules, and those with chiral centers present a unique analytical challenge. Chirality in FAMEs typically arises from:

  • Branched Chains: The presence of a methyl or other alkyl group along the fatty acid chain.

  • Hydroxylation or Epoxidation: The introduction of functional groups that create stereogenic centers.

The separation of enantiomers requires a chiral environment that allows for differential interactions, leading to different retention times. In GC, this is achieved by using a CSP.

The Dominance of Cyclodextrin-Based CSPs

While early chiral separations in GC utilized amino acid derivatives, the field has become dominated by stationary phases based on cyclodextrins.[1] Cyclodextrins are cyclic oligosaccharides, typically composed of 6 (α), 7 (β), or 8 (γ) glucose units, forming a truncated cone structure.[2] This structure has a hydrophilic exterior and a hydrophobic interior cavity, providing multiple sites for chiral recognition.

The enantioselective properties of cyclodextrin-based CSPs arise from a combination of interactions:

  • Inclusion Complexation: The FAME molecule, or a portion of it, can fit into the hydrophobic cavity of the cyclodextrin. The "goodness of fit" can differ between enantiomers.[2]

  • Surface Interactions: The functional groups on the rim of the cyclodextrin can engage in hydrogen bonding, and dipole-dipole interactions with the FAME molecule.[1]

To enhance their chiral recognition capabilities and thermal stability, native cyclodextrins are derivatized. These derivatives are then typically dissolved or bonded into a polysiloxane-based stationary phase. The nature of the cyclodextrin (α, β, or γ), the type of derivative, and the underlying polysiloxane phase all contribute to the unique selectivity of a given chiral column.[3]

Commercially Available Cyclodextrin-Based CSPs: A Comparative Overview

Several manufacturers offer a range of cyclodextrin-based CSPs, each with its own particular selectivities. While direct comparative data for a broad range of chiral FAMEs is not always readily available in the literature, we can infer potential performance based on the stationary phase composition and its known applications for other chiral compounds.

Below is a comparison of some of the most common commercially available chiral GC columns suitable for FAMEs analysis.

Stationary Phase TypeManufacturerKey Features & Potential FAMEs Applications
Permethylated β-Cyclodextrin Multiple (e.g., Supelco β-DEX 120, Restek Rt-βDEXm)General-purpose chiral phase with broad applicability. The permethylation enhances enantioselectivity for a wide range of compounds. Likely a good starting point for screening various chiral FAMEs, particularly those with less polar functional groups.
Derivatized β-Cyclodextrins Restek (Rt-βDEX series: sm, se, sa, sp, cst)This series features different substitutions on the β-cyclodextrin, offering a range of selectivities. For example, the Rt-βDEXsm (2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta cyclodextrin) is noted as an excellent phase for many chiral compounds in essential oils, suggesting it could be effective for chiral FAMEs with similar volatilities.[4] The Rt-βDEXse is similar but offers better resolution for specific compounds like linalool and styrene oxides, indicating subtle differences in selectivity that could be beneficial for certain FAME structures.[5] The Rt-βDEXsa shows unique selectivity for esters and lactones, making it a strong candidate for the analysis of chiral FAMEs containing these functional groups.
Derivatized γ-Cyclodextrins Supelco (Astec CHIRALDEX G-TA)The G-TA (2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin) phase is known for its broad selectivity, especially for oxygen-containing analytes like alcohols and diols.[6] This makes it a prime candidate for the separation of hydroxylated FAME enantiomers. The trifluoroacetyl groups can provide strong dipole-dipole interactions.

Experimental Protocol: A Self-Validating System for Evaluating a New Chiral Stationary Phase for FAMEs Separation

When faced with a new chiral FAME or when optimizing a separation, a systematic approach to evaluating a CSP is crucial. The following protocol is designed to be a self-validating system, allowing you to determine the suitability of a column and refine the analytical conditions.

Column Installation and Conditioning
  • Rationale: Proper installation and conditioning are paramount for achieving optimal column performance and longevity. Conditioning removes any residual solvents and impurities from the stationary phase and ensures a stable baseline.

  • Procedure:

    • Install the chiral GC column in the gas chromatograph according to the manufacturer's instructions. Ensure that all fittings are leak-free.

    • Set the carrier gas flow rate (typically helium or hydrogen) to the recommended value for the column dimensions.

    • Condition the column by slowly ramping the oven temperature from ambient to the maximum recommended isothermal temperature for the column. Hold at this temperature for 1-2 hours, or as recommended by the manufacturer. Do not exceed the maximum temperature limit of the column.

    • After conditioning, return the oven to the initial analysis temperature and allow the baseline to stabilize.

Initial Screening of a Racemic FAME Standard
  • Rationale: The initial screening aims to determine if the CSP shows any enantioselectivity for the target analyte under standard conditions.

  • Procedure:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the racemic FAME standard in an appropriate solvent (e.g., hexane or methyl tert-butyl ether).

    • Set the initial GC conditions:

      • Injector Temperature: 250 °C (or as appropriate for the FAME's volatility)

      • Detector Temperature (FID): 250 °C

      • Oven Program: Start with a relatively low initial temperature (e.g., 60-80 °C) and a moderate ramp rate (e.g., 2-5 °C/min) up to a final temperature that ensures elution of the FAME.

      • Carrier Gas: Maintain a constant flow rate.

    • Inject a small volume (e.g., 1 µL) of the standard.

    • Analyze the resulting chromatogram for any signs of peak splitting or shouldering, which would indicate partial or full enantiomeric separation.

Optimization of Separation Parameters
  • Rationale: If the initial screening shows promise, the next step is to optimize the separation by adjusting the chromatographic parameters to maximize resolution.

  • Procedure:

    • Temperature Program: The temperature program has a significant impact on chiral separations.

      • Lowering the temperature ramp rate or using a lower isothermal temperature often increases the interaction time with the stationary phase and can improve resolution. Experiment with slower ramp rates (e.g., 1-2 °C/min) or isothermal holds at different temperatures.

      • Lowering the initial oven temperature can also improve the focusing of the analytes at the head of the column, leading to sharper peaks and better resolution.

    • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects both efficiency and resolution.

      • Perform a van Deemter or flow optimization study by injecting the standard at different carrier gas flow rates (or pressures) to find the optimal velocity that provides the highest resolution.

    • Injection Volume and Concentration: Overloading the column can lead to peak broadening and loss of resolution.

      • If peak shape is poor, try injecting a smaller volume or a more dilute standard.

Confirmation of Enantiomeric Elution Order
  • Rationale: It is often necessary to know which enantiomer elutes first.

  • Procedure:

    • If individual enantiomeric standards are available, inject each one separately under the optimized conditions to confirm their retention times.

    • If standards are not available, this information may sometimes be found in the literature for similar compounds on the same type of stationary phase.

Method Validation
  • Rationale: Once optimal separation is achieved, the method should be validated for its intended purpose.

  • Procedure:

    • Linearity and Range: Prepare a series of calibration standards of the racemic FAME and inject them to determine the linear dynamic range of the detector response.

    • Precision: Perform replicate injections of a standard to assess the repeatability of the retention times and peak areas.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.

Visualizing the Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Optimization cluster_validation Phase 3: Validation col_install Column Installation & Conditioning initial_screen Initial Screening col_install->initial_screen std_prep Prepare Racemic FAME Standard std_prep->initial_screen optimization Optimization of Separation (Temperature, Flow Rate) initial_screen->optimization If separation is observed peak_id Confirmation of Elution Order optimization->peak_id validation Method Validation (Linearity, Precision, LOD/LOQ) peak_id->validation

Caption: A streamlined workflow for the evaluation of a new chiral stationary phase.

Concluding Remarks

The selection of an appropriate chiral stationary phase is the most critical step in developing a robust GC method for the separation of FAME enantiomers. Cyclodextrin-based CSPs offer a wide range of selectivities, and a systematic evaluation of different derivatives is often necessary to achieve the desired separation. By following a structured experimental protocol, researchers can effectively compare the performance of different stationary phases and develop validated methods for the accurate quantification of chiral FAMEs. This, in turn, will enable a deeper understanding of the roles of these important molecules in biological systems and drug development.

References

A Comparative Guide to the Structure-Activity Relationships of Hydroxy and Epoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of lipid signaling, understanding the nuanced structure-activity relationships (SAR) of hydroxy and epoxy fatty acids is paramount. These oxygenated metabolites of polyunsaturated fatty acids are not mere metabolic byproducts but potent signaling molecules that orchestrate a wide array of physiological and pathophysiological processes. This guide provides an in-depth comparison of their bioactivities, grounded in experimental data, to empower informed decisions in experimental design and therapeutic development.

Introduction: The Pivotal Role of Hydroxylated and Epoxidized Fatty Acids

Hydroxy and epoxy fatty acids are emerging as critical regulators in inflammation, pain, cardiovascular function, and metabolic homeostasis.[1][2] Their biological effects are intricately tied to their specific chemical structures—the position and stereochemistry of the hydroxyl or epoxy group on the fatty acid backbone dictate their stability, receptor affinity, and ultimate physiological response. A key enzymatic pathway governing the activity of epoxy fatty acids involves their generation by cytochrome P450 (CYP) epoxygenases and their subsequent metabolism by the soluble epoxide hydrolase (sEH) into corresponding diols, which are often less active or possess pro-inflammatory properties.[1][3][4][5] Consequently, inhibition of sEH has become a significant therapeutic strategy to enhance the beneficial effects of endogenous epoxy fatty acids.[3][4][6][7][8]

Comparative Analysis of Structure-Activity Relationships

The biological activity of these lipids is not a monolithic entity. Subtle structural modifications lead to profound differences in their signaling capabilities.

Hydroxy Fatty Acids (HFAs)

The position of the hydroxyl group is a critical determinant of HFA activity. For instance, different positional isomers of hydroxyeicosatetraenoic acids (HETEs) can exert opposing effects. While some HETEs are pro-inflammatory, others can activate peroxisome proliferator-activated receptors (PPARs), influencing metabolism and inflammation.[9] Fatty acid esters of hydroxy fatty acids (FAHFAs) are another class of lipids with significant anti-inflammatory and anti-diabetic properties.[10][11][12][13] The specific combination of the fatty acid and the hydroxy fatty acid dictates the potency and efficacy of these molecules.[10][14]

Epoxy Fatty Acids (EpFAs)

For epoxy fatty acids, both the location of the epoxide and the parent fatty acid (e.g., arachidonic acid, eicosapentaenoic acid, docosahexaenoic acid) are crucial. Epoxyeicosatrienoic acids (EETs), derived from arachidonic acid, are well-characterized for their vasodilatory, anti-inflammatory, and analgesic effects.[1][4][15] The four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) exhibit distinct biological activities.[1] Similarly, epoxy metabolites of omega-3 fatty acids, such as epoxydocosapentaenoic acids (EDPs) from DHA, often display more potent anti-inflammatory and analgesic effects compared to their omega-6 counterparts.[1][15][16][17]

The table below summarizes key structure-activity relationships, drawing comparisons between different classes and isomers of hydroxy and epoxy fatty acids.

Lipid Class Specific Molecule/Isomer Key Structural Feature(s) Primary Biological Activity Key Receptor/Target(s) Supporting Evidence
Hydroxy Fatty Acids 2-hydroxyoleic acidHydroxyl group at C-2Anti-cancerRegulation of sphingomyelin synthesis[18]
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)Ester linkage between a fatty acid and a hydroxy fatty acidAnti-diabetic, anti-inflammatoryGPR120, GPR40[10][11][12][13]
9-HODE, 13-HODEHydroxyl group on linoleic acidPPARγ activationPPARγ[19][20]
Epoxy Fatty Acids (ω-6) 14,15-EETEpoxide on arachidonic acid at C14-C15Vasodilation, anti-inflammatoryGPR40, potential EP2 receptor interaction[21][22]
11,12-EETEpoxide on arachidonic acid at C11-C12Vasodilation, anti-inflammatoryGPR40, potential EP2 receptor interaction[21][22]
Epoxy Fatty Acids (ω-3) 17,18-EpETEEpoxide on eicosapentaenoic acid (EPA)Analgesic, anti-inflammatory-[16]
19,20-EpDPEEpoxide on docosahexaenoic acid (DHA)Analgesic, anti-inflammatory-[16]

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of hydroxy and epoxy fatty acids are mediated through their interaction with specific cellular receptors and signaling pathways.

G-Protein Coupled Receptors (GPCRs): The Case of GPR40

GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) is a GPCR that is activated by medium and long-chain fatty acids, including certain hydroxy and epoxy fatty acids.[21][23][24][25] Activation of GPR40, particularly in pancreatic β-cells, leads to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion.[23][24][25][26] This makes GPR40 an attractive therapeutic target for type 2 diabetes.[23][24][26]

Below is a diagram illustrating the GPR40 signaling cascade.

GPR40_Signaling FA Fatty Acid (e.g., 14,15-EET) GPR40 GPR40 FA->GPR40 Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Insulin Insulin Secretion Ca2->Insulin PKC->Insulin PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Hydroxy Fatty Acid (e.g., 9-HODE) PPAR PPARγ Ligand->PPAR Binds and activates RXR RXR PPAR->RXR Heterodimerizes with Coactivator Co-activator Proteins PPAR->Coactivator Recruits DNA DNA (PPRE) PPAR->DNA Binds to PPRE RXR->Coactivator Recruits RXR->DNA Binds to PPRE Transcription Target Gene Transcription Coactivator->Transcription Initiates FAO_Workflow Start Start PrepCells Prepare Cultured Cells Start->PrepCells PreIncubate Pre-incubate with Test Compound PrepCells->PreIncubate AddSubstrate Add [1-¹⁴C]-Fatty Acid PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction (Perchloric Acid) Incubate->StopReaction TrapCO2 Trap ¹⁴CO₂ StopReaction->TrapCO2 SeparateASM Separate Acid-Soluble Metabolites (ASM) StopReaction->SeparateASM MeasureCO2 Measure ¹⁴CO₂ (Scintillation Counting) TrapCO2->MeasureCO2 MeasureASM Measure ASM (Scintillation Counting) SeparateASM->MeasureASM End End MeasureCO2->End MeasureASM->End

References

A Senior Application Scientist's Guide to the Validation of Mass Spectral Libraries for the Identification of Novel Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and metabolomics, the accurate identification of fatty acid methyl esters (FAMEs) is paramount. While commercial and public mass spectral libraries serve as the foundation for identifying known FAMEs via gas chromatography-mass spectrometry (GC-MS), the true challenge lies in confidently identifying novel or unexpected FAMEs. This guide provides an in-depth, objective comparison of methodologies for validating mass spectral libraries, ensuring the accuracy and reliability of your identifications. We will explore the causal relationships behind experimental choices and present self-validating protocols that enhance scientific rigor.

The Imperative for Rigorous Library Validation

The identification of a compound through GC-MS is fundamentally a process of pattern matching. An experimentally acquired mass spectrum is compared against a library of reference spectra.[1][2] However, a high match score from a library search is not, by itself, sufficient for confident identification, especially for novel compounds. Isomers, for instance, can produce nearly identical mass spectra, leading to potential misidentification.[3] Furthermore, the quality and comprehensiveness of the library itself dictates the reliability of the match.[1][4] Validation is the critical process that establishes trust in your analytical system, ensuring that a library match is a scientifically sound identification.

Pillars of FAME Identification: Beyond the Mass Spectrum

Confident FAME identification rests on a multi-dimensional approach that leverages both mass spectral data and chromatographic behavior.[3]

  • Mass Spectrum (The "Fingerprint"): Electron Ionization (EI) mass spectra of FAMEs provide characteristic fragmentation patterns that act as a molecular fingerprint.[5] Key diagnostic ions can indicate chain length, degree of unsaturation, and the presence of structural features like branching or cyclopropane rings.[3][6]

  • Retention Index (The "Address"): The retention time of a compound is a critical piece of evidence. To normalize for variations between instruments and runs, retention times are converted to retention indices (RI), such as the Kovats Retention Index.[7][8] This is achieved by running a series of n-alkanes alongside the sample. The RI value is a highly reproducible property for a given compound on a specific column type, significantly improving identification confidence by differentiating between isomers that have similar mass spectra.[3] Many high-quality libraries, such as those from Wiley and NIST, now include experimentally determined retention index data.[7][8][9]

Experimental Workflow for Library Validation

The following workflow provides a robust, self-validating system for assessing the performance of a mass spectral library for novel FAME identification.

G cluster_0 Phase 1: Performance Verification cluster_1 Phase 2: Novel FAME Identification A Select & Prepare Known FAME Standards B GC-MS Analysis with n-Alkane Co-injection A->B C Library Search & Data Processing (MS Match + RI Comparison) B->C D Evaluate Library Accuracy (Match Score & RI Δ) C->D E Prepare & Analyze Complex Biological Sample D->E Library Verified F Identify Knowns & Flag Unknowns/Poor Matches E->F G Characterize Putative Novel FAME F->G G->C Re-query Library H Orthogonal Confirmation (e.g., Derivatization, HRMS) G->H

Caption: Workflow for validating a mass spectral library and identifying novel FAMEs.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to first verify the library's performance with known standards and then apply it to the discovery of novel FAMEs in a complex matrix.

1. Materials and Reagents:

  • FAME standards: A certified 37-component FAME mix is a good starting point. Supplement with standards representing unique structures if available (e.g., cyclopropane, branched-chain FAMEs).

  • n-Alkane standard mix (e.g., C8-C20 or C7-C40).

  • Lipid-containing sample for novel FAME discovery (e.g., bacterial cell pellet, microalgae, or seed oil).

  • Reagents for transesterification: Methanolic NaOH or BF3-Methanol.[10][11]

  • High-purity solvents: Hexane, Methanol, Chloroform.

2. Sample Preparation: Transesterification of Lipids to FAMEs

  • Causality: Fatty acids in biological samples are typically present as complex lipids (triglycerides, phospholipids). Transesterification is a derivatization step that cleaves the fatty acid chains from the glycerol backbone and simultaneously adds a methyl group, converting them into volatile FAMEs suitable for GC analysis.[12]

  • Protocol (Example using Methanolic NaOH): [10][11]

    • Place your lipid-containing sample (e.g., 10-20 mg of dried bacterial cells) into a clean glass tube with a Teflon-lined cap.

    • Add 1 mL of saponification reagent (e.g., 45g NaOH in 150ml methanol and 150ml water).[11]

    • Seal the tube, vortex, and heat in a boiling water bath for 30 minutes, vortexing vigorously every 5-10 minutes to ensure complete saponification.[11]

    • Cool the tube. Add 2 mL of methylation reagent (e.g., 325ml 6.0N HCl and 275ml methanol).[11]

    • Seal and heat at 80°C for 10 minutes. This step is critical for methylation.[11]

    • Cool the tube rapidly. Add 1.25 mL of extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether).

    • Gently mix on a rotator for 10 minutes.

    • Centrifuge briefly to separate phases. Transfer the upper organic layer containing the FAMEs to a clean GC vial.

3. GC-MS Analysis:

  • Causality: The choice of GC column is critical. A mid-polar to polar column (e.g., DB-23, HP-88, or Rxi-17Sil MS) is preferred for FAME analysis as it provides better separation of saturated, unsaturated, and isomeric FAMEs compared to non-polar columns.[3][13]

  • GC-MS Parameters (Typical):

    • System: Agilent 7890 GC with 5977 MS (or equivalent).

    • Column: Agilent DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250°C, split mode (e.g., 50:1).

    • Oven Program: Initial 140°C for 5 min, ramp at 4°C/min to 240°C, hold for 20 min.[14]

    • MS Parameters: Electron Ionization (EI) at 70 eV. Mass range m/z 40-550.[15]

4. Data Analysis and Library Validation:

  • Analyze Standards: Inject the FAME standard mix co-injected with the n-alkane standard.

  • Process Data: Use the instrument software (e.g., Agilent MassHunter, NIST AMDIS) to perform library searches against your target library (e.g., NIST, Wiley).[13][16]

  • Calculate RI: Determine the experimental Retention Index for each standard FAME.

  • Evaluate: For each standard, compare the library's best match with the known identity. A high-quality library should yield high match scores (>850/1000) and a small delta between the experimental RI and the library's listed RI (if available).[14]

  • Analyze Complex Sample: Inject the prepared FAME extract from your biological sample.

  • Identify Unknowns: Identify known FAMEs using the now-validated library. Peaks that result in low match scores, no hits, or significant RI mismatches are candidates for novel FAMEs.

  • Confirm Novelty: For a putative novel FAME, an expert must visually compare the experimental spectrum to the library's closest matches.[1] Additional experiments, such as analysis on a column with different polarity or using chemical derivatization to locate double bonds, may be required for full structural elucidation.

Comparison of Major Mass Spectral Libraries

The choice of a mass spectral library is a critical decision. The NIST and Wiley libraries are the most comprehensive and widely used collections.[1][4]

FeatureNIST/EPA/NIH Mass Spectral LibraryWiley Registry® of Mass Spectral DataFAMEs-Specific Libraries (e.g., Wiley)In-House (User-Created) Library
Scope Broadest collection of EI mass spectra for general compound identification.[9]Very large, comprehensive library, often bundled with NIST.[4]Specialized, containing spectra for hundreds of FAMEs and other lipids.[7][8][17]Highly specific to the user's research; can include novel compounds not in commercial libraries.
FAME Coverage Extensive, but integrated within the larger library.Extensive, with significant overlap and unique additions to NIST.Curated specifically for lipids, ensuring high relevance and quality for FAME analysis.[17]Coverage is defined by the user's own standards and characterized compounds.
Retention Indices (RI) Includes a large, separate library of GC Retention Index data. The 2023 release added AI-predicted RI values for all EI spectra.[9][18]The combined Wiley Registry/NIST library provides access to the extensive NIST RI data.[18]Often includes experimentally determined Linear Retention Indices (LRI) on multiple column types (polar and non-polar).[7][8][19]Can be populated with experimental RI data measured on the user's specific instrument and columns.
Data Quality Highly curated and evaluated by NIST experts over decades.[9]Data is rigorously processed and vetted to ensure high quality.[4]Spectra are typically measured on a single instrument under highly controlled conditions from quality-sourced standards.[7]Quality is dependent on the user's experimental technique and the purity of the standards used.
Validation Step Essential to confirm matches, especially given the library's vast size. Using RI data is highly recommended.Similar to NIST, validation against standards and RI is a critical best practice.Validation is still recommended, but the curated nature can increase initial confidence. The included RI data is a key validation tool.[8]The process of creating the library is a form of validation, but it must be maintained and periodically re-verified.

Conclusion and Best Practices

  • Use a Multi-Library Approach: Leverage a comprehensive library like the combined Wiley Registry/NIST for broad coverage, supplemented by a specialized FAME library for higher confidence in lipidomics.[4][8]

  • Always Use Retention Indices: The combination of a mass spectral match and a retention index match is the gold standard for GC-MS identification and is essential for differentiating isomers.[3]

  • Build Your Own Library: Create an in-house library of FAMEs that are frequently observed in your specific samples. This is the most reliable way to identify compounds unique to your research area.

  • Trust, but Verify: Always perform a visual inspection of the mass spectrum match between your unknown and the library hit.[1] An automated match factor can sometimes be misleading.

By implementing these rigorous, self-validating protocols, researchers can move beyond simple library matching to achieve confident, publishable, and scientifically defensible identification of both known and novel fatty acid methyl esters.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate, a specialized fatty acid ester. By understanding the chemical nature of this compound and adhering to established safety procedures, researchers can ensure the protection of themselves, their colleagues, and the environment.

The disposal of any chemical waste should be treated as a hazardous waste management process unless confirmed otherwise by a qualified safety professional.[1] This principle is paramount for novel or specialized compounds where comprehensive safety data may not be widely available. This guide is structured to provide a clear, step-by-step approach, grounded in established principles of chemical safety and regulatory compliance.

I. Understanding the Chemical Profile and Potential Hazards

This compound is a complex organic molecule belonging to the family of fatty acid methyl esters (FAMEs).[2] Its structure contains several functional groups that inform its potential hazards and dictate its proper disposal route:

  • Epoxy Group: The oxirane ring is a key feature. Epoxides are known for their reactivity and can be irritants or sensitizers.[3] Uncured epoxy resins are often classified as hazardous waste.[3][4]

  • Hydroxy Group: The presence of a hydroxyl group can affect the compound's solubility and reactivity.

  • Unsaturated Ester: The octadecenoate chain indicates unsaturation, which can be a site for chemical reactions. Esters themselves are a broad class of compounds with varying toxicities.[5]

Given these structural features, it is prudent to handle this compound with care, assuming it may possess one or more of the following hazardous characteristics as defined by the U.S. Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, or toxicity.[6][7]

II. Pre-Disposal and Waste Minimization

Effective waste management begins with proactive measures to reduce the volume of waste generated.[8]

Table 1: Waste Minimization Strategies

StrategyImplementation in the Laboratory
Inventory Management Purchase only the necessary quantities of this compound for your planned experiments. Periodically review your chemical inventory to identify and appropriately dispose of expired or unwanted materials.[9]
Process Modification To the extent that it does not compromise research integrity, modify experimental protocols to use smaller quantities of the chemical.[9]
Surplus Sharing If you have an unopened or unexpired container of the compound that is no longer needed, consider offering it to other researchers in your institution who may have a use for it.[8]
III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

1. Personal Protective Equipment (PPE):

Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile or neoprene).

  • A laboratory coat.

2. Waste Segregation:

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10]

  • Do not mix this waste with incompatible materials. A Chemical Hygiene Plan should provide guidelines on segregating chemicals by hazard class.[9]

  • Keep solid and liquid waste in separate, clearly labeled containers.[10]

  • Waste contaminated with solvents should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated).[10]

3. Waste Container Selection and Labeling:

  • Use a container that is chemically compatible with this compound. The original container is often the best choice for waste storage.[1] The container must be in good condition, free from leaks, and have a secure, leak-proof closure.[6]

  • As soon as you begin accumulating waste, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1] The label should clearly identify the contents, including the full chemical name and any known hazards.

4. On-Site Accumulation:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the waste container closed at all times, except when adding waste.[1]

  • Utilize secondary containment, such as a tray or tub, to contain any potential spills.[10]

5. Disposal Request and Pickup:

  • Once the waste container is full or you have completed the experiments generating this waste, submit a waste collection request to your institution's EHS department.[1]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[6] Evaporation of chemical waste is not a permissible disposal method.[1][9]

6. Spill Management:

  • In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste.[1][9]

  • For small spills that you are trained and equipped to handle, follow your laboratory's spill response procedures.

  • For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[9]

IV. Disposal Decision Flowchart

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: Generation of Waste This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_characterization Step 2: Characterize Waste Is it a pure substance, a solution, or contaminated material? ppe->waste_characterization container_selection Step 3: Select a Compatible Waste Container (Original container preferred, must be leak-proof) waste_characterization->container_selection labeling Step 4: Label Container with Hazardous Waste Tag (Clearly identify contents and hazards) container_selection->labeling segregation Step 5: Segregate Waste (Keep separate from incompatible chemicals) labeling->segregation accumulation Step 6: Store in Satellite Accumulation Area (Secondary containment, container closed) segregation->accumulation request_pickup Step 7: Request Waste Pickup (Contact Environmental Health & Safety) accumulation->request_pickup end End: Proper Disposal by EHS request_pickup->end

Caption: Disposal workflow for this compound.

V. Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[11]

Always have the Safety Data Sheet (SDS) for the compound readily available for emergency responders.

VI. Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

A Senior Application Scientist's Guide to Handling Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate. As a specialized epoxy fatty acid methyl ester, its unique structure necessitates a handling protocol grounded in a clear understanding of its chemical reactivity and toxicological profile. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a self-validating system of safety for researchers in drug development and other scientific fields.

Core Hazard Analysis: Understanding the Reactivity and Toxicity

The primary safety concern when handling this compound stems from its epoxide functional group . Epoxides are strained three-membered rings, making them susceptible to ring-opening reactions by nucleophiles. In a biological context, this reactivity can lead to the alkylation of crucial macromolecules like proteins and DNA, which is a common mechanism of toxicity for many epoxides.

Furthermore, and critically for this specific molecule, long-chain epoxy fatty acid methyl esters are considered potential "pro-toxins" .[1][2] Research has demonstrated that these molecules can be metabolized by the enzyme soluble epoxide hydrolase (sEH) into their corresponding vicinal diols.[1][2][3] In many cases, these resulting diol metabolites are significantly more cytotoxic than the parent epoxide compound.[1][4] Therefore, preventing exposure is paramount not only to avoid the direct effects of the epoxide but also to prevent its metabolic conversion into a more potent toxin.

Given these factors, the foundational principle for handling this compound is the strict avoidance of all direct contact.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, which should be donned before entering the designated work area and removed before exiting.

Protection Area Required PPE Rationale and Specifications
Hand Protection Double-gloving with nitrile gloves.The primary risk is skin contact and absorption.[5] Gloves must be chemically resistant and tested according to standards like EN 374.[6][7][8][9] Double-gloving provides an extra layer of protection against tears and contamination during glove removal. Change gloves immediately if contamination is suspected.
Eye & Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound, which may be supplied in a solvent.[6][8]
Body Protection Fully-fastened laboratory coat.Prevents contamination of personal clothing. Consider a chemically resistant apron for larger quantities or when there is a significant splash risk.[10]
Respiratory Protection Not typically required when handled within a certified chemical fume hood.Fatty acid methyl esters generally have low volatility.[6] However, all handling of this compound should occur in a chemical fume hood to prevent inhalation of any aerosols that may be generated during handling (e.g., vortexing, sonicating). If work outside a hood is unavoidable, a risk assessment must be performed by safety personnel to determine the need for a respirator.[7][8][9]

Operational Workflow: From Receipt to Disposal

Adherence to a strict, procedural workflow is the most effective way to minimize exposure risk. The following steps should be considered standard operating procedure.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep 1. Designate Work Area (Chemical Fume Hood) don_ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep->don_ppe handle 3. Handle Compound (Aliquoting, Weighing, etc.) don_ppe->handle decon 4. Decontaminate Work Surface handle->decon dispose 5. Segregate Waste (Sharps, Consumables, Liquid) decon->dispose doff_ppe 6. Doff PPE Correctly dispose->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Preparation :

    • Designate a specific area for handling, exclusively within a certified chemical fume hood.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (pipettes, tubes, balances, etc.) before introducing the compound.

    • Don all required PPE as specified in the table above.

  • Handling :

    • When handling the primary container, inspect it for any damage or leaks.

    • Use precision tools like positive displacement pipettes or filtered pipette tips to minimize aerosol generation.

    • Keep containers sealed when not in immediate use.

  • Decontamination and Cleanup :

    • After handling, wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol), collecting the waste wipes for proper disposal.

    • All disposable materials that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) are considered hazardous waste.

  • Personal Decontamination :

    • Doff PPE in a manner that avoids contaminating your skin or clothing. Remove gloves last, turning them inside out as you remove them.

    • Immediately wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Spill and Exposure Response

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Remove any contaminated clothing, taking care not to spread the chemical.

  • Wash the area with soap and water.[5]

  • Seek medical attention, providing the Safety Data Sheet (SDS) if available.

Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Minor Spill (inside a fume hood):

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Wipe the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Ventilate the area.[7][9]

Major Spill:

  • Evacuate the immediate area.

  • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound, including the pure compound, solutions, and all contaminated disposables, must be treated as hazardous chemical waste.

Waste Stream Disposal Protocol
Unused Compound / Liquid Waste * Collect in a designated, sealed, and clearly labeled hazardous waste container.* Do not mix with other waste streams unless compatibility is confirmed.* Do not pour down the drain.
Contaminated Solid Waste * This includes gloves, pipette tips, absorbent pads, and empty primary containers.* Collect in a dedicated, sealed plastic bag or container labeled "Hazardous Waste."[11]* Ensure empty containers are as empty as possible before disposal.[12]
Contaminated Sharps * Needles, scalpels, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[13] Consult your institution's EHS department for specific collection schedules and procedures.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.